4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-methylsulfanyl-6-thiophen-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHZJZOKUMDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381932 | |
| Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-61-2 | |
| Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a thiophene moiety is also a common strategy in drug design to enhance therapeutic efficacy. This guide details a rational, multi-step synthetic pathway, starting from readily available precursors. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and purification strategies. Furthermore, a complete suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the final compound is presented, along with expected data. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction and Significance
Symmetrically substituted 1,3,5-triazines have garnered significant attention in the scientific community due to their diverse pharmacological profiles.[3] The rigid, planar structure of the triazine core provides a versatile template for the introduction of various functional groups, allowing for the fine-tuning of its physicochemical and biological properties. The incorporation of a thienyl substituent is of particular interest, as this five-membered aromatic heterocycle is a bioisostere of the phenyl ring and is known to modulate the biological activity of numerous therapeutic agents.[4] The target molecule, this compound (CAS No. 175204-61-2[5]), combines the triazine and thienyl pharmacophores with a methylthio and an amino group, suggesting its potential as a novel scaffold for drug discovery.
This guide presents a feasible and well-documented synthetic approach to this compound, leveraging the principles of sequential nucleophilic aromatic substitution on a triazine core. The causality behind the selection of reagents, solvents, and reaction conditions is discussed in detail to provide a robust and reproducible methodology.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The central 1,3,5-triazine ring can be constructed from cyanuric chloride, a readily available and inexpensive starting material. The three different substituents—amino, thienyl, and methylthio groups—can be introduced in a stepwise manner through nucleophilic substitution reactions. The key challenge lies in controlling the regioselectivity of these substitutions.
The proposed forward synthesis involves a three-step sequence, starting with the synthesis of the key intermediate, 2-amino-4,6-dichloro-1,3,5-triazine. This is followed by the introduction of the thienyl group via a Grignard reaction, and finally, the installation of the methylthio group.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
This initial step involves the mono-substitution of cyanuric chloride with ammonia. The reaction is typically carried out at low temperatures to prevent di- and tri-substitution.
Protocol:
-
A solution of cyanuric chloride (1.63 mol) in a mixture of tetrahydrofuran (THF, 1 L) and diglyme (0.24 L) is cooled to 0 °C in an ice bath.[6]
-
Liquid ammonia (3.36 mol) is added dropwise over 90 minutes, maintaining the internal temperature between 10-15 °C.[6]
-
The reaction mixture is stirred for an additional hour at a temperature between -10 °C and 0 °C.
-
The mixture is then allowed to warm to room temperature over one hour.
-
The resulting suspension is filtered, and the solid is washed with THF.
-
The filtrate is concentrated to half its original volume and poured into 1 L of ice water.
-
The precipitated white solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.[6]
Causality: The use of a low temperature and a controlled addition of ammonia is crucial for achieving selective mono-substitution. The higher reactivity of the first chlorine atom in cyanuric chloride allows for this selectivity.
Step 2: Synthesis of 2-Amino-4-(2-thienyl)-6-chloro-1,3,5-triazine
This step introduces the thienyl group onto the triazine core via a Grignard reaction. The choice of a Grignard reagent allows for the formation of a carbon-carbon bond.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of 2-thienylmagnesium bromide (1.0 M in THF) is prepared or obtained commercially.
-
The solution of 2-amino-4,6-dichloro-1,3,5-triazine from Step 1 is dissolved in anhydrous THF and cooled to 0 °C.
-
The Grignard reagent is added dropwise to the triazine solution. The reaction is highly exothermic and should be controlled carefully.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality: The Grignard reagent, being a strong nucleophile and a strong base, will preferentially attack the more electrophilic carbon atom of the dichloro-triazine. The presence of the amino group might lead to side reactions, but by controlling the stoichiometry and temperature, the desired substitution can be achieved.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the remaining chlorine atom with a methylthio group.
Protocol:
-
Sodium thiomethoxide is prepared by reacting sodium metal with methanol, followed by the addition of methanethiol, or it can be purchased commercially.
-
2-Amino-4-(2-thienyl)-6-chloro-1,3,5-triazine from Step 2 is dissolved in a suitable solvent such as THF or DMF.
-
Sodium thiomethoxide is added to the solution, and the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The final product is purified by recrystallization or column chromatography to yield this compound as a pure solid.
Causality: The thiolate anion is a potent nucleophile and will readily displace the final chlorine atom on the electron-deficient triazine ring to form the desired thioether linkage.
Caption: Experimental workflow for the synthesis.
Characterization
A combination of spectroscopic techniques should be employed to confirm the structure and purity of the synthesized this compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₈N₄S₂[5] |
| Molecular Weight | 224.31 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thienyl ring, the methylthio group, and the amino group. The thienyl protons should appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylthio protons will likely be a singlet at around δ 2.5 ppm, and the amino protons will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The three distinct carbon atoms of the triazine ring should appear in the range of δ 160-180 ppm. The carbons of the thienyl ring will resonate in the aromatic region (δ 120-145 ppm), and the methylthio carbon will be a signal in the aliphatic region (around δ 15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Expected peaks include:
-
N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹.
-
C=N stretching vibrations of the triazine ring around 1550-1650 cm⁻¹.
-
C-S stretching vibrations, which are typically weaker, may be observed in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₈H₈N₄S₂. Fragmentation patterns can also provide further structural information.
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, and sulfur should be performed to determine the empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated values for C₈H₈N₄S₂.
Caption: Analytical techniques for characterization.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established chemical principles and provides a clear roadmap for researchers. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. The availability of this novel triazine derivative will enable further investigations into its potential biological activities and applications in drug discovery and development.
References
-
Ban, K., Duffy, S., Khakham, Y., Avery, V. M., Hughes, A., Montagnat, O., ... & Baell, J. B. (2010). 3-Alkylthio-1, 2, 4-triazine dimers with potent antimalarial activity. Bioorganic & medicinal chemistry letters, 20(20), 6024-6029. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]
-
Menicagli, R., Samaritani, S., Signore, G., Vaglini, F., & Dalla Via, L. (2004). In vitro cytotoxic activities of 2-alkyl-4, 6-diheteroalkyl-1, 3, 5- triazines: new molecules in anticancer research. Journal of medicinal chemistry, 47(19), 4649-4652. [Link]
-
Yaguchi, S. I., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
-
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
MOST Wiedzy. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]
Sources
Spectroscopic analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques essential for the structural elucidation and characterization of this compound, a heterocyclic compound featuring both s-triazine and thiophene moieties. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with these scaffolds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and the logic of spectral interpretation are explained to provide a self-validating analytical framework for confirming the molecule's identity, purity, and structural integrity.
Introduction and Molecular Overview
This compound (Molecular Formula: C₈H₈N₄S₂, Molecular Weight: 224.31 g/mol ) is a molecule that merges two privileged heterocyclic systems.[4] The 1,3,5-triazine (s-triazine) core is a key component in a wide array of therapeutic agents, known for its applications in anticancer, antimicrobial, and antiviral drugs.[1][5] The thiophene ring is another cornerstone of medicinal chemistry, frequently incorporated to modulate biological activity and pharmacokinetic properties.[6]
The precise characterization of such hybrid molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality for downstream applications. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach is the gold standard for unambiguous structural confirmation. This guide details the principles, protocols, and expected outcomes for the analysis of this specific compound.
Molecular Structure:
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
2.3. Data Interpretation: Predicted Vibrational Bands
The FT-IR spectrum provides a molecular fingerprint. For this compound, the following absorption bands are anticipated.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3450–3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-to-strong bands are expected for the asymmetric and symmetric stretches. [5] |
| 3100–3000 | C-H Stretch | Aromatic (Thiophene) | Weak to medium bands characteristic of sp² C-H bonds. |
| 2980–2850 | C-H Stretch | Aliphatic (Methyl) | Weak bands corresponding to the methyl group stretches. [5] |
| ~1640 | N-H Bend | Primary Amine (-NH₂) | A strong scissoring vibration band. [5] |
| 1615–1500 | C=N & C=C Stretch | Triazine & Thiophene Rings | A series of strong to medium, sharp bands resulting from the conjugated ring systems. [5][7] |
| 1450–1350 | C-H Bend | Aliphatic (Methyl) | Bending vibrations for the methyl group. |
| ~1250 | C-N Stretch | Aromatic Amine | A medium intensity band. |
| 850–675 | C-S Stretch | Thioether & Thiophene | Weak to medium bands, confirming the presence of sulfur linkages. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Expertise & Rationale
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle, confirming the specific arrangement of the thiophene, methylthio, and amine groups on the triazine ring. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons like those in the -NH₂ group. [8][9] 3.2. Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds), and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans (e.g., 1024 or more) and a longer acquisition time are required.
Caption: A streamlined workflow for analysis by Electrospray Ionization Mass Spectrometry.
4.3. Data Interpretation: Predicted Mass Spectrum
For a compound with the formula C₈H₈N₄S₂, the following ions are expected in a positive-ion ESI mass spectrum.
| m/z (Theoretical) | Ion Formula | Description |
| 225.0345 | [C₈H₉N₄S₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) . This should be the base peak or one of the most abundant ions in the spectrum. |
| 247.0165 | [C₈H₈N₄S₂Na]⁺ | [M+Na]⁺ (Sodium Adduct) . Often observed as a minor peak, especially if trace sodium salts are present. |
| 178.0287 | [C₅H₄N₄S₂]⁺ | [M+H - SCH₃]⁺ . A likely fragment resulting from the loss of the methylthio radical followed by protonation. |
Conclusion: A Self-Validating Analytical Framework
The structural characterization of this compound is robustly achieved through the synergistic application of FT-IR, NMR, and Mass Spectrometry.
-
FT-IR confirms the presence of all requisite functional groups.
-
NMR provides the exact proton and carbon framework, establishing the precise connectivity of the atoms.
-
MS verifies the molecular weight and elemental formula.
This multi-faceted approach creates a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous and confident structural assignment. This level of analytical rigor is indispensable for advancing research in drug discovery and materials science, where molecular integrity is the foundation of reproducible and reliable results.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health (NIH).
- (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI.
- (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI.
- (2024). (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate.
- (2020). Original synthesis and spectroscopic study of thiophene triazine derivatives with enhanced luminescence properties. PubMed.
- (2026). Triazine-Engineered Conjugated Organic Polymers for Efficient Photocatalytic Hydrogen Peroxide Production. ACS Publications.
- (n.d.). Supporting Information. ScienceOpen.
- (n.d.). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti.
- (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information.
- (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
- (2023). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate.
- (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health (NIH).
- (n.d.). This compound | CAS 175204-61-2. Santa Cruz Biotechnology.
- (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate.
- (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. MOST Wiedzy.
- (n.d.). Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one. ResearchGate.
- (n.d.). Exploration of structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5…. OUCI.
- (2014). GNPS Library Spectrum CCMSLIB00000221322.
- (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- (n.d.). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. National Institutes of Health (NIH).
- (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.
- (2025). Spectroscopic and TD-DFT investigations of 4-{[(2-amino-6-methylchromon-3-yl) methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, and its application for photovoltaic devices. ResearchGate.
- (2025). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate.
- (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Der Pharma Chemica.
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 3. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Original synthesis and spectroscopic study of thiophene triazine derivatives with enhanced luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-Depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Introduction
In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,3,5-triazine core is a privileged scaffold, frequently encountered in a wide array of biologically active molecules, including those with anticancer and antimicrobial properties. When functionalized with moieties such as a thiophene ring and a methylthio group, the resulting molecule, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, presents a unique electronic and structural profile. Accurate characterization of such molecules is the bedrock upon which further research and development are built.
Molecular Structure and Isotopic Profile
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's composition and structure.
-
Chemical Structure:

-
Key Molecular Information:
-
CAS Number: 175204-61-2
-
Molecular Formula: C₈H₈N₄S₂
-
Molecular Weight: 224.31 g/mol
-
Exact Mass: 224.0245 g/mol
-
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. For a molecule like this compound, which contains multiple nitrogen and sulfur atoms, HRMS provides the necessary precision to distinguish it from other potential isobaric compounds.
Theoretical Basis: Ionization Method
Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of multiple nitrogen atoms, particularly the amine group and the triazine ring nitrogens, provides basic sites that are readily protonated in the ESI source, leading to the formation of a strong [M+H]⁺ ion. This "soft" ionization technique typically minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.
Predicted Mass Spectrum
In positive ion mode ESI-HRMS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 225.0318. A key feature in the mass spectrum will be the isotopic pattern. The presence of two sulfur atoms will result in a significant M+2 peak ([M+2+H]⁺) with a relative abundance of approximately 8.9% compared to the monoisotopic [M+H]⁺ peak, which is a characteristic signature for compounds containing two sulfur atoms.
Proposed Fragmentation Pathway
While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of this compound is likely to proceed through several key pathways, primarily involving the loss of neutral fragments from the triazine ring and its substituents.
A plausible fragmentation pathway initiated from the [M+H]⁺ ion is visualized below. The fragmentation is expected to be dominated by the loss of the methylthio group and subsequent cleavages of the triazine and thiophene rings.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
Predicted Major Fragment Ions
| Predicted m/z | Proposed Formula | Proposed Lost Fragment | Interpretation |
| 225.0318 | [C₈H₉N₄S₂]⁺ | - | Protonated molecular ion [M+H]⁺ |
| 178.0362 | [C₇H₆N₄S]⁺ | •SCH₃ | Loss of the methylthio radical |
| 184.0056 | [C₆H₆N₃S₂]⁺ | CH₃CN | Loss of acetonitrile from the triazine ring |
| 142.0494 | [C₄H₅N₄S]⁺ | C₄H₄S | Loss of the thiophene moiety |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[1]
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas (N₂): Flow rate and temperature optimized for the specific instrument.
-
Mass Range: m/z 50-500
-
-
Calibration: Calibrate the instrument using an appropriate external standard immediately prior to analysis to ensure high mass accuracy. For enhanced accuracy, an internal calibrant can be used.[2]
-
Data Analysis: Process the acquired spectrum to determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of two sulfur atoms. For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework.
Molecular Structure for NMR Assignment
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine . This molecule, possessing a unique combination of a triazine core, a thiophene moiety, and reactive functional groups, presents significant interest for applications in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the experimental design required for its thorough characterization.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and core identifiers.
Chemical Structure and Identifiers
The structure of this compound is characterized by a central 1,3,5-triazine ring asymmetrically substituted with an amino group, a methylthio group, and a 2-thienyl group.
Diagram of the Molecular Structure
Caption: Chemical structure of this compound.
Table 1: Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(Methylthio)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | [1] |
| CAS Number | 175204-61-2 | [2] |
| Molecular Formula | C₈H₈N₄S₂ | [2] |
| Molecular Weight | 224.31 g/mol | [2] |
Synthesis of Unsymmetrically Substituted s-Triazines
The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established field in organic chemistry, often starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a stepwise and controlled nucleophilic substitution.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned through a three-step sequential substitution on cyanuric chloride. The order of introduction of the nucleophiles is critical to achieving the desired product with high yield and purity.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol for Synthesis
This protocol is based on established methodologies for the synthesis of unsymmetrical s-triazines.[3][4][5]
Step 1: Synthesis of 2,4-dichloro-6-(2-thienyl)-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 2-thienyllithium by adding n-butyllithium to an equimolar amount of thiophene in anhydrous THF at -78 °C.
-
Slowly add the 2-thienyllithium solution to the cyanuric chloride solution via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine
-
Dissolve the crude product from Step 1 in a suitable solvent such as acetone or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of sodium methanethiolate (sodium thiomethoxide) to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in a suitable solvent like dioxane or THF in a sealed pressure vessel.
-
Add an excess of a saturated solution of ammonia in the same solvent.
-
Heat the mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product.
Physicochemical Properties and Their Experimental Determination
The following sections detail the key physicochemical properties of this compound and provide standardized, step-by-step protocols for their experimental determination.
Physical State and Appearance
The compound is expected to be a solid at room temperature, likely a crystalline powder, with a color ranging from white to off-white or pale yellow.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 1-2 °C is expected.
Experimental Protocol for Melting Point Determination [6][7][8][9]
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Solubility
Solubility in various solvents is a crucial parameter, particularly for drug development and formulation.
Experimental Protocol for Solubility Determination (Shake-Flask Method) [10][11][12][13][14]
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Acidity/Basicity (pKa)
The pKa value(s) of the compound will dictate its ionization state at different pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The triazine nitrogens and the exocyclic amino group are potential sites for protonation.
Experimental Protocol for pKa Determination (Potentiometric Titration) [15][16][17][18][19]
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility) to a known concentration (e.g., 1-10 mM).
-
Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve, or more accurately from the inflection point(s) of the first derivative of the curve.
Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Experimental Protocol for LogP Determination (Shake-Flask Method) [1][2][20][21][22]
-
Prepare a stock solution of the compound in either n-octanol or water.
-
In a separatory funnel or a suitable vial, mix equal volumes of n-octanol and water that have been pre-saturated with each other.
-
Add a small, known amount of the compound's stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and analysis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methyl group of the methylthio substituent, and the protons of the amino group. The chemical shifts and coupling patterns of the thiophene protons will be characteristic of a 2-substituted thiophene.[23][24][25][26][27]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the triazine ring carbons will be in the characteristic downfield region for aromatic heterocyclic carbons. The carbons of the thiophene ring and the methyl group will also appear at their expected chemical shifts.[28][29][30][31]
Experimental Protocol for NMR Spectroscopy
-
Dissolve a small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands [32][33][34][35][36]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3500-3300 (two bands for a primary amine) |
| C-H stretching (aromatic/thiophene) | 3100-3000 |
| C-H stretching (aliphatic/methyl) | 2950-2850 |
| C=N stretching (triazine ring) | 1650-1550 |
| C=C stretching (thiophene ring) | 1500-1400 |
| N-H bending (amino group) | 1650-1580 |
| C-N stretching | 1350-1250 |
| C-S stretching | 800-600 |
Experimental Protocol for FTIR Spectroscopy
-
Prepare the sample, typically as a KBr pellet or by depositing a thin film from a solution onto a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the exact molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation.
Expected Mass Spectrometry Data [37][38][39][40][41]
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (224.31 m/z) is expected. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.
-
Major Fragmentation Pathways: Fragmentation is likely to occur via the loss of small neutral molecules or radicals, such as the loss of the methyl radical (•CH₃) from the methylthio group, or cleavage of the thiophene ring.
Experimental Protocol for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquire the mass spectrum over a suitable mass range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the interplay of its constituent functional groups.
-
Triazine Ring: The 1,3,5-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the reactivity of any remaining leaving groups (if applicable in derivatives).
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Methylthio Group: The methylthio group is a good leaving group and can be displaced by strong nucleophiles. It can also be oxidized to the corresponding sulfoxide and sulfone, which further enhances its leaving group ability and can modulate the biological activity of the molecule.
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the triazine ring may deactivate it towards this type of reaction.
Potential Applications in Research and Drug Development
The unique structural features of this compound suggest several potential areas of application.
-
Medicinal Chemistry: Triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[15][21] The presence of the thiophene ring, a common pharmacophore, and the modifiable amino and methylthio groups make this compound an attractive scaffold for the development of novel therapeutic agents.
-
Materials Science: The conjugated system formed by the triazine and thiophene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
This compound is a multifaceted heterocyclic compound with significant potential in various scientific disciplines. This guide has provided a comprehensive framework for its synthesis, characterization, and the understanding of its physicochemical properties. The detailed experimental protocols outlined herein offer a robust starting point for researchers to further investigate this promising molecule and unlock its full potential.
References
- J Pharm Biomed Anal. 1996 Aug;14(11):1405-13.
- Smolecule. 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile.
- Santa Cruz Biotechnology. This compound | CAS 175204-61-2.
-
Kabale University Library Catalog. Determination of pKa of triazolo[5,1-c][1][15][20]triazines in non-aqueous media by potentiometric titration.
- Protocols.io. LogP / LogD shake-flask method. 2024 Sep 23.
- Experiment (1)
- Chimica Techno Acta. 2024 Nov 1;11(4).
- Clarion University.
- ResearchG
- Organic Labor
- BYJU'S. Determination Of Melting Point Of An Organic Compound.
- PMC - NIH. Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production. 2024 Jun 12.
- Benchchem. A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.
- Scribd. Determination of Melting Point of An Organic Compound.
- PMC - NIH.
-
ResearchGate. Determination of p K a of triazolo[5,1-c][1][15][20]triazines in non-aqueous media by potentiometric titration. 2024 Nov 1.
- MDPI.
- RSC Publishing.
- troindia.
- ResearchGate.
- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ResearchGate.
- Semantic Scholar.
- Scholars Research Library. Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents.
- Chapter 3 – Structural characteriz
- Spectroscopy Letters: Vol 32, No 3. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes.
- ResearchGate. FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4.
- Creative Bioarray.
- Oriental Journal of Chemistry. 2011;27(4):1451-1456.
- ChemicalBook. L-ALPHA-(3-THIENYL)GLYCINE(1194-87-2) 1H NMR spectrum.
- ChemicalBook. 1,3,5-Triazine(290-87-9) 13C NMR spectrum.
- ACS Publications. Nanospace Engineering of Triazine−Thiophene-Intertwined Porous-Organic-Polymers via Molecular Expansion in Tweaking CO2 Capture. 2022 Mar 22.
- Organic & Biomolecular Chemistry (RSC Publishing). N-Unsubstituted 2- and 3-thiophenimines. 2024 Sep 23.
- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. 2020 May 30.
- ResearchGate. 1 H NMR spectrum of propargyl-thiophene.
- Oregon State University. 13 C NMR Chemical Shifts.
- PMC - NIH. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
- YouTube.
- Sigma-Aldrich.
- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl.
- Wikipedia.
- Google Patents. Method for determining solubility of a chemical compound.
- ResearchG
- Chemistry LibreTexts. 6.
- Lund University Publications.
- FILAB. Solubility testing in accordance with the OECD 105.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. troindia.in [troindia.in]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. filab.fr [filab.fr]
- 15. library.kab.ac.ug [library.kab.ac.ug]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. orientjchem.org [orientjchem.org]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. L-ALPHA-(3-THIENYL)GLYCINE(1194-87-2) 1H NMR [m.chemicalbook.com]
- 26. N -Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01315H [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. tdx.cat [tdx.cat]
- 29. 1,3,5-Triazine(290-87-9) 13C NMR [m.chemicalbook.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 32. Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. The synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10862F [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. youtube.com [youtube.com]
- 40. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 41. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Biological Activity of Novel Thienyl-Substituted Triazine Derivatives
Preamble: The Strategic Convergence of Thiophene and Triazine Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. The 1,3,5-triazine (s-triazine) ring, a six-membered heterocycle with three nitrogen atoms, serves as a versatile and modifiable core, granting access to a wide range of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another critical pharmacophore known to enhance the biological efficacy of parent compounds.[5][6]
This guide provides an in-depth technical exploration of novel thienyl-substituted triazine derivatives. We will dissect their significant biological activities, focusing primarily on their anticancer and antimicrobial potential. Moving beyond a simple recitation of findings, this document elucidates the mechanistic underpinnings of their action and provides robust, field-proven protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of this promising class of compounds.
Synthesis Strategy: A Brief Overview
The construction of thienyl-substituted triazine derivatives typically leverages the high reactivity and sequential substitution possibilities of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][7] Synthetic approaches often involve nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles. The thienyl moiety can be introduced through coupling reactions, such as palladium-catalyzed cross-coupling, or by using thienyl-containing starting materials.[8][9] The ability to modify all three positions on the s-triazine core allows for the creation of extensive compound libraries with diverse physicochemical properties and biological targets.[1][10]
Spectrum of Biological Activity
The conjugation of a thienyl group to a triazine core has yielded derivatives with a remarkable breadth of biological activities. The electron-rich nature of the thiophene ring often enhances interactions with biological targets, leading to potent inhibitory effects.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potent antiproliferative properties of thienyl-triazine derivatives against a wide array of human cancer cell lines.[4][11] The mechanism of action frequently involves the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in cancer.[12]
Key Mechanistic Insights:
-
PI3K/mTOR Pathway Inhibition: Many thienyl-triazine derivatives function as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways.[1][2] These pathways are central to cell growth, proliferation, and survival, and their inhibition can lead to cell cycle arrest and apoptosis.[13] For instance, certain thiophene-triazine derivatives bearing arylurea units have demonstrated excellent dual inhibitory activity against PI3Kα and mTOR.[1][14]
-
Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) is another prominent target.[13] Compounds have been designed to exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in cancer therapy.[1] Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in angiogenesis, has also been identified as a primary target, with novel thienyl-acrylonitrile derivatives showing potent inhibitory effects.[6]
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thienyl-substituted triazine derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |
| Thienyl-Acrylonitrile | Huh-7 (Hepatocellular Carcinoma) | 0.29 ± 0.18 | VEGFR-2 | [6] |
| Thienyl-Acrylonitrile | SNU-449 (Hepatocellular Carcinoma) | 0.53 ± 0.32 | VEGFR-2 | [6] |
| 2-(Thiophen-2-yl)-1,3,5-triazine | A549 (Lung Adenocarcinoma) | 0.20 | PI3K/mTOR | [2] |
| 2-(Thiophen-2-yl)-1,3,5-triazine | MCF-7 (Breast Cancer) | 1.25 | PI3K/mTOR | [2] |
| Thiophene-Triazine-Arylurea | HeLa (Cervical Cancer) | 1.03 | PI3K/mTOR | [2] |
| Imamine-1,3,5-triazine | MDA-MB-231 (Breast Cancer) | 6.25 | Not Specified | [15] |
Antimicrobial Activity
Thienyl-substituted triazines have also emerged as promising antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.[3][5][16] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the triazine core, in conjunction with the thienyl moiety, are critical for determining the spectrum and potency of antimicrobial action.[5]
For example, certain 5-(2-thienyl)-1,2,4-triazole derivatives have shown marked broad-spectrum antibacterial activity, while others were highly active specifically against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5]
Data Presentation: Antimicrobial Efficacy
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thienyl-triazine derivatives.
| Compound Derivative | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Thienyl-Triazine Derivative 1 | Significant Activity | Significant Activity | Low Activity | [16] |
| Thienyl-1,2,4-triazole 9a | High Activity | High Activity | High Activity | [5] |
| Thienyl-1,2,4-triazole 9b | High Activity | High Activity | Inactive | [5] |
| Thienyl-1,2,4-triazole 9c | High Activity | High Activity | Inactive | [5] |
Methodologies for Biological Evaluation
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. This section provides detailed, step-by-step methodologies for assessing the key biological activities of thienyl-substituted triazine derivatives.
Experimental Workflow: From Synthesis to Activity
The overall process of evaluating a novel compound follows a logical progression from initial screening to detailed mechanistic studies.
Caption: General workflow for the evaluation of novel thienyl-triazine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[17]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, the cytotoxic effect of a compound can be quantified.
Materials:
-
Human cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thienyl-triazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Rationale: Seeding at an optimal density ensures that cells are actively proliferating and have not reached confluence by the end of the experiment, which could confound the results.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienyl-triazine derivative in complete culture medium. A typical concentration range might be 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used for the drug dilutions (e.g., <0.5%). This accounts for any solvent-induced toxicity.
-
Untreated Control: Treat cells with fresh medium only. This represents 100% cell viability.
-
Blank Control: Wells with medium but no cells. This is used for background absorbance subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18][19]
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration showing no turbidity after incubation is the MIC.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Thienyl-triazine derivative stock solution (in DMSO)
-
Sterile 96-well plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ampicillin, Chloramphenicol)[16][23]
Step-by-Step Methodology:
-
Compound Dilution:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[24]
-
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum but no compound. This should show clear turbidity.
-
Sterility Control: A well containing only sterile broth. This should remain clear.
-
Positive Control: A row of wells with a known antibiotic to validate the assay's performance.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21]
-
Mechanism of Action: Kinase Inhibition
As many thienyl-triazine derivatives act as kinase inhibitors, directly assessing their effect on target enzymes is a crucial mechanistic step.[6][12]
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. apec.org [apec.org]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. Synthesis of Some Thienyl-Triazine Derivatives and Antimicrobial Activity | AVESİS [avesis.anadolu.edu.tr]
- 24. woah.org [woah.org]
An In-depth Technical Guide to Investigating the Mechanism of Action of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide outlines a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action (MoA) of a novel derivative, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. Lacking prior extensive characterization, this molecule presents a typical challenge in drug discovery. We will proceed from broad phenotypic screening to precise target identification and pathway elucidation. This document serves as a strategic and methodological resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins a robust MoA investigation.
Introduction and Initial Hypothesis Formulation
The chemical structure of this compound, featuring a triazine core, a methylthio group, and a thienyl moiety, suggests several potential biological activities based on structure-activity relationships of similar compounds. The 1,3,5-triazine core is a known pharmacophore in numerous FDA-approved drugs and clinical candidates.[3] Notably, derivatives with a methylthio group at the 4-position and an amino group at the 2-position have been investigated for anticancer properties.[4] Therefore, our primary working hypothesis is that this compound possesses antiproliferative activity against cancer cells. Secondary hypotheses include enzyme inhibition (e.g., kinases, monoamine oxidases) and antimicrobial effects, given the broad bioactivity of this chemical class.[2][5]
This guide will detail a multi-pronged investigative workflow designed to test these hypotheses, validate targets, and build a cohesive mechanistic narrative.
Phase I: Broad Phenotypic and Initial Target Class Screening
The initial phase is designed to cast a wide net, identifying the primary biological effect of the compound in a cellular context. This approach prioritizes understanding the compound's functional consequences before committing to more resource-intensive target deconvolution.[6]
Antiproliferative Activity Screening
The cornerstone of testing our primary hypothesis is to assess the compound's effect on cancer cell viability. A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.
Experimental Protocol: MTT Assay for Cell Viability [7]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[8]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Antiproliferative Activity
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Cisplatin (Control) |
| HCT-116 | Colorectal | [Experimental Data] | [Experimental Data] |
| SW620 | Colorectal | [Experimental Data] | [Experimental Data] |
| MCF-7 | Breast | [Experimental Data] | [Experimental Data] |
| A549 | Lung | [Experimental Data] | [Experimental Data] |
Table 1: Hypothetical data table for summarizing antiproliferative screening results.
Antimicrobial Activity Screening
To evaluate the secondary hypothesis, we will determine the compound's ability to inhibit the growth of representative bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
Phase II: Target Identification and Validation
Assuming positive results from Phase I (e.g., potent antiproliferative activity), the next critical step is to identify the direct molecular target(s). This is the most challenging and pivotal part of an MoA study.[6][10]
In Silico Target Prediction
Computational methods can provide initial hypotheses by comparing the compound's structure to databases of known ligands for various targets. This is a cost-effective first step to narrow the field of potential targets.
Workflow for In Silico Prediction
-
Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or PharmMapper. These tools generate a list of probable targets by assessing the 2D and 3D similarity of the query molecule to known bioactive ligands.
-
Structure-Based Docking: If the ligand-based approach suggests a specific protein family (e.g., kinases), molecular docking studies can be performed using crystal structures from the Protein Data Bank (PDB) to predict binding modes and estimate binding affinity.[11]
Caption: In silico workflow for initial target hypothesis generation.
Biochemical Target Identification: Affinity Chromatography
This direct biochemical approach aims to physically isolate the target protein from a cell lysate based on its binding to the immobilized compound.[12]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize an analog of the test compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Grow a large culture of a sensitive cell line (identified in Phase I), harvest the cells, and prepare a native total cell lysate.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized ligand. As a crucial control, incubate a parallel lysate with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the compound-bead eluate but absent in the control eluate. Identify the proteins using mass spectrometry (LC-MS/MS).
Caption: Workflow for target identification via affinity chromatography.
Target Validation: Enzyme Inhibition Assays
If a specific enzyme is identified as a putative target, its inhibition must be quantitatively characterized.
Experimental Protocol: Enzyme Inhibition Kinetics [13]
-
Assay Setup: Use a purified, recombinant version of the identified target enzyme. The assay should monitor the formation of a product over time, ideally through a continuous spectrophotometric or fluorometric method.[14]
-
IC₅₀ Determination: Perform the enzyme reaction at a fixed substrate concentration (typically at or near the Michaelis constant, Kₘ) across a range of inhibitor (our test compound) concentrations. Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀.[15]
-
Mechanism of Inhibition Study: To determine if the inhibition is competitive, non-competitive, or uncompetitive, measure the initial reaction rates at various substrate concentrations for several fixed inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition.
Data Presentation: Enzyme Inhibition Parameters
| Parameter | Value | Description |
| IC₅₀ | [Experimental Data] µM | Concentration for 50% inhibition at Kₘ substrate. |
| Kᵢ | [Experimental Data] µM | Inhibition constant, a true measure of potency. |
| Mode of Inhibition | [e.g., Competitive] | How the inhibitor interacts with the enzyme and substrate. |
Table 2: Summary of key enzyme kinetic parameters.
Phase III: Cellular Pathway and MoA Confirmation
Identifying the direct target is not the end of the investigation. We must connect this molecular interaction to the observed cellular phenotype (e.g., cell death).[16][17]
Confirming Target Engagement in Cells
It is crucial to show that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It works on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting.
-
Analysis: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating a stabilizing interaction.
Downstream Signaling Pathway Analysis
If the target is part of a known signaling cascade (e.g., a kinase in the PI3K/Akt/mTOR pathway), we must verify that the compound modulates this pathway as expected.[7]
Experimental Protocol: Western Blotting for Pathway Markers
-
Cell Treatment: Treat sensitive cells with the compound at concentrations around its IC₅₀ for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and its key downstream effectors. Crucially, use antibodies that detect both the total and the phosphorylated (activated) forms of these proteins.
-
Analysis: A genuine pathway inhibitor should decrease the phosphorylation of downstream substrates without affecting the total protein levels. For example, a PI3K inhibitor should reduce the levels of phosphorylated Akt (p-Akt).
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion
The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis testing and data integration. This guide proposes a logical, multi-phased workflow for this compound, beginning with broad phenotypic assays and culminating in specific target validation and pathway analysis. Each experimental protocol is designed as a self-validating system with embedded controls, ensuring the trustworthiness of the results. By following this framework, researchers can build a scientifically rigorous and comprehensive understanding of the compound's biological function, a critical step in its journey toward potential therapeutic application.
References
-
Frontiers in Chemistry. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products.[Link]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.[Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.[Link]
-
MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.[Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.[Link]
-
Frontiers. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products.[Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.[Link]
-
RSC Publishing. (2015). Target identification of natural products and bioactive compounds using affinity-based probes.[Link]
-
Semantic Scholar. (n.d.). Target identification of natural products and bioactive compounds using affinity-based probes.[Link]
-
ResearchGate. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.[Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.[Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.[Link]
-
PubMed. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.[Link]
-
ASM Journals. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents.[Link]
-
Portland Press. (2021). Steady-state enzyme kinetics.[Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.[Link]
-
NIH. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.[Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?[Link]
-
NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.[Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.[Link]
-
NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.[Link]
-
PubMed. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.[Link]
-
Wiley Online Library. (n.d.). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines.[Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.[Link]
-
ResearchGate. (2006). 1,2,4-Triazolo[1,5-a][10][16][18]triazines (5-Azapurines): Synthesis and Biological Activity.[Link]
-
MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.[Link]
-
ResearchGate. (2022). Antimicrobial Resistance: Mechanisms, Screening Techniques and Biosensors.[Link]
-
ResearchGate. (2020). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics.[Link]
-
PubMed. (n.d.). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development.[Link]
-
PubMed Central. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning.[Link]
-
Journal of the American Chemical Society. (n.d.). Direct-to-Biology Enabled Molecular Glue Discovery.[Link]
-
MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery.[Link]
-
Student Journals @ McMaster. (n.d.). Investigating the Mechanisms of Antimicrobial Resistance.[Link]
-
YouTube. (2013). Microbiology - Antibiotics Mechanisms of Action.[Link]
-
ResearchGate. (2022). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti.[Link]
-
ResearchGate. (2020). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development.[Link]
-
MDPI. (2022). In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins.[Link]
-
Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.[Link]
-
NIH. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation.[Link]
Sources
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. ijisrt.com [ijisrt.com]
- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. portlandpress.com [portlandpress.com]
- 14. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Interactions
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in silico analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, a small molecule with a 1,3,5-triazine scaffold common in medicinal chemistry.[1] Recognizing that a static view is insufficient for modern drug discovery, this document outlines a multi-stage computational workflow. We move beyond simple docking to integrate molecular dynamics simulations and ADMET profiling, thereby offering a more dynamic and holistic prediction of the molecule's behavior. The protocols detailed herein are designed to be self-validating, with each stage building upon the last to refine our understanding of the ligand's potential interactions and viability as a drug candidate. This guide serves as a practical blueprint, explaining not just the steps to be taken, but the scientific rationale that underpins each choice, from target selection to the final analysis of simulation trajectories.
Introduction: The Rationale for a Multi-Faceted In Silico Approach
The process of bringing a new therapeutic agent to market is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy, pharmacokinetics, or toxicity.[2][3] Computer-Aided Drug Design (CADD) offers a powerful paradigm to mitigate these risks by identifying and optimizing promising candidates in the preclinical phase.[4][5] This guide focuses on this compound (CAS 175204-61-2), a compound whose 1,3,5-triazine core is a well-established scaffold in the development of targeted therapies, including anticancer agents.[1][6]
A purely ligand-based approach is insufficient. To truly understand a molecule's potential, we must model its dynamic interactions with its biological target. Molecular docking provides an essential first look at binding modes and affinities, but it is a snapshot in time.[7][8] To assess the stability of these interactions and observe conformational changes in the protein-ligand complex, Molecular Dynamics (MD) simulations are indispensable.[9][10] Finally, even a potent and stable interaction is clinically irrelevant if the molecule has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12] Therefore, early-stage in silico ADMET prediction is a critical final filter.[13][14]
This document outlines an integrated workflow that leverages these complementary techniques to build a robust computational profile of our lead compound.
Overall In Silico Evaluation Workflow
The logical progression of our investigation is designed to efficiently screen and characterize the compound, with each step providing critical data that informs the next.
Figure 1: A multi-phase workflow for in silico compound evaluation.
Phase 1: Ligand Preparation and Target-Based Screening
The foundational phase involves preparing the ligand for simulation and identifying a biologically relevant target to probe its interactions.
Ligand Preparation Protocol
Causality: An accurate, energy-minimized 3D structure of the ligand is non-negotiable. Starting with a flawed conformation will invalidate all subsequent docking and simulation results. The goal is to find a low-energy, stable conformation that is representative of how the molecule would exist in a biological system.
Step-by-Step Methodology:
-
Obtain 2D Structure: The structure of this compound can be sourced from chemical databases like PubChem or drawn using chemical drawing software (e.g., ChemDraw).
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a preliminary 3D format (.sdf or .mol2).
-
Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Most molecular modeling packages have tools to do this automatically.
-
Energy Minimization: This is the most critical step. Use a force field (e.g., MMFF94 or GAFF) to perform energy minimization. This resolves steric clashes and settles the molecule into a low-energy conformational state.
-
Save Final Structure: The final, minimized 3D structure should be saved in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.
Target Identification and Preparation
Causality: Without a defined biological target, any interaction study is purely speculative. The choice of target should be evidence-based. Given that 1,3,5-triazine derivatives have shown activity as kinase inhibitors, we will proceed with a hypothetical yet plausible target for this guide: Phosphoinositide 3-kinase gamma (PI3Kγ) . This enzyme is a validated target in oncology and inflammation.[1]
Step-by-Step Methodology:
-
Select a PDB Structure: A high-resolution crystal structure of the target protein is required. We will select PDB ID: 2CHX, a structure of human PI3Kγ. This can be fetched directly into modeling software from the RCSB Protein Data Bank.
-
Prepare the Receptor: The raw PDB file is not ready for docking. It must be cleaned to create a chemically correct and computationally manageable model.
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Their presence can interfere with the docking algorithm.
-
Add Polar Hydrogens: Just as with the ligand, hydrogens are typically absent in crystal structures and must be added to correctly model hydrogen bonding.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.
-
Convert to Docking-Ready Format: Save the prepared receptor structure in the .pdbqt format.
-
Molecular Docking Protocol
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein.[7][15] It serves as a rapid, computationally inexpensive filter to determine if the ligand can favorably bind to the target's active site. We will use AutoDock Vina, a widely used and validated docking program.[16][17]
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box): The docking search must be confined to the area of interest—the active site. For PDB ID 2CHX, this can be defined by centering a "grid box" on the coordinates of the original co-crystallized ligand or by identifying key catalytic residues from the literature. The size of the box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search.
-
Configure Docking Parameters: In AutoDock Vina, the primary parameter is exhaustiveness, which controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 16 is a robust starting point.
-
Execute the Docking Run: Use the Vina command-line interface, providing the prepared receptor, the prepared ligand, the grid box configuration, and the output file name.[18]
-
Analyze the Results: Vina will output a set of binding poses (typically 9) ranked by their binding affinity score in kcal/mol.[15]
-
Binding Affinity: The more negative the value, the stronger the predicted binding. A score below -7.0 kcal/mol is generally considered a promising starting point.
-
Pose Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., UCSF Chimera or PyMOL). Critically examine the interactions. Are there hydrogen bonds with key active site residues? Is the ligand making favorable hydrophobic contacts? A good score without plausible interactions is a red flag.
-
Phase 2: Molecular Dynamics (MD) Simulation
Causality: Docking is a static picture. It does not account for the inherent flexibility of the protein or the stability of the protein-ligand complex over time.[10] MD simulations provide this dynamic view, allowing us to assess whether the docked pose is stable and to observe the subtle conformational adjustments that occur upon binding.[9][19] We will use GROMACS, a high-performance and widely adopted simulation package.[20][21]
Conceptual Framework of Protein-Ligand Stability
A stable binding pose, as validated by MD, is a prerequisite for a compound to exert a sustained biological effect. An unstable interaction, where the ligand quickly dissociates or drifts from its initial pose, suggests a weak or transient binder.
Figure 2: Decision logic for interpreting MD simulation stability results.
System Preparation for MD Simulation
Step-by-Step Methodology:
-
Generate Ligand Topology: This is a critical and often complex step. The force field (e.g., CHARMM36) contains parameters for standard amino acids but not for our custom ligand.[22] A server like CGenFF or the ATB server can be used to generate the necessary topology and parameter files (.itp and .prm) that describe the ligand's bonds, angles, and charges.[23]
-
Prepare Protein Topology: Use the GROMACS pdb2gmx tool to process the receptor PDB file, choosing an appropriate force field (e.g., CHARMM36m) and water model (e.g., TIP3P). This generates the protein's topology file.
-
Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked ligand pose into a single complex structure file.
-
Define the Simulation Box: Create a periodic simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvation: Fill the simulation box with water molecules using the chosen water model. This mimics the aqueous environment of the cell.
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
Simulation Execution Protocol
This protocol follows a standard, well-validated sequence of energy minimization and equilibration before the final production run.[24][25]
Step-by-Step Methodology:
-
Energy Minimization (EM): Perform a steep descent energy minimization of the entire system to remove any steric clashes or bad geometries introduced during system setup.
-
NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. During this phase, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Pressure): Continue the equilibration at the target temperature and now also at the target pressure (e.g., 1 bar). This ensures the system reaches the correct density. The position restraints are often maintained but may be gradually relaxed.
-
Production MD Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), remove the position restraints and run the production simulation for a duration sufficient to observe the behavior of interest (e.g., 50-100 nanoseconds).
Trajectory Analysis
Causality: The raw output of an MD simulation is a trajectory file containing the positions of all atoms at every time step. This data must be processed to extract meaningful biological insights.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the system has reached equilibrium and the overall complex is not undergoing major, disruptive conformational changes. A continuously increasing ligand RMSD indicates it is unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights which parts of the protein are flexible versus stable. High fluctuations in the active site loops upon ligand binding can be significant.
-
Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified in the docking pose is a strong indicator of a stable interaction.
| Metric | Indication of Stability | Indication of Instability |
| Ligand RMSD | Low, stable value (< 0.3 nm) after initial fluctuation. | High, drifting value; large, sudden jumps. |
| Protein RMSD | Plateauing curve after an initial equilibration period. | Continuously increasing value, indicating unfolding. |
| Hydrogen Bonds | Key H-bonds are maintained for >70% of simulation time. | H-bonds are transient and frequently broken. |
Phase 3: ADMET Prediction
Causality: A drug must not only bind its target but also navigate the complex biological systems of the human body. Early prediction of ADMET properties helps to identify compounds that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity, saving immense time and resources.[11][26]
In Silico ADMET Profiling Protocol
Step-by-Step Methodology:
-
Select a Prediction Tool: Numerous web-based servers offer free ADMET prediction, such as pkCSM, SwissADME, and ADMETlab.[26] It is good practice to use more than one tool to cross-validate the predictions.[13]
-
Prepare Input: The tools typically require the molecular structure in SMILES or .sdf format.
-
Submit and Run: Submit the structure to the server and run the analysis.
-
Interpret the Results: Analyze the output, paying close attention to key parameters.
| Parameter | Desirable Range/Outcome | Rationale |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1 - 3 | A balance is needed; too low and it won't cross membranes, too high and it has poor solubility. |
| H-Bond Donors | < 5 | High numbers can reduce membrane permeability. |
| H-Bond Acceptors | < 10 | High numbers can reduce membrane permeability. |
| Aqueous Solubility | Good | Poor solubility leads to poor absorption and formulation challenges. |
| CYP Inhibition | No | Inhibition of Cytochrome P450 enzymes can lead to dangerous drug-drug interactions. |
| hERG Inhibition | No | hERG channel blockage is a major cause of cardiotoxicity. |
| AMES Toxicity | Non-mutagenic | Predicts the mutagenic potential of a compound. |
Conclusion and Future Directions
This guide has presented a structured, multi-stage in silico workflow for the comprehensive evaluation of this compound. By progressing from static molecular docking to dynamic MD simulations and finally to ADMET profiling, we build a layered, evidence-based case for a compound's potential.
The results from this workflow—a favorable docking score, a stable MD trajectory, and a clean ADMET profile—provide a strong rationale for advancing the compound to in vitro experimental validation. Conversely, a failure at any stage provides specific, actionable insights for chemical modification to improve its properties. This iterative cycle of computational prediction and experimental feedback is the cornerstone of modern, efficient drug discovery.[2][27]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. wjpmr.com [wjpmr.com]
- 6. scbt.com [scbt.com]
- 7. scispace.com [scispace.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurlide.fi [aurlide.fi]
- 12. fiveable.me [fiveable.me]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 15. static.igem.wiki [static.igem.wiki]
- 16. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 17. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. benchchem.com [benchchem.com]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Using 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in proteomics research
An In-Depth Technical Guide to the Application of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in Proteomics Research
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Chemical Probe for Proteomics
The field of chemical proteomics seeks to understand the functional state of proteins within complex biological systems through the use of small molecule probes.[1] These chemical tools allow for the investigation of protein activity, interactions, and localization, providing insights that are often unattainable through traditional proteomic approaches that focus solely on protein abundance.[1] 1,3,5-triazine derivatives have emerged as a versatile scaffold in medicinal chemistry and chemical biology, exhibiting a wide range of biological activities.[2][3][4] This guide introduces This compound (CAS: 175204-61-2)[5][6], a unique triazine derivative, as a potential chemical probe for proteomics research. While direct applications of this specific compound in proteomics are not yet extensively documented, its chemical architecture suggests significant potential for the development of novel methodologies to explore the proteome.
This document provides a comprehensive overview of the theoretical applications, detailed hypothetical protocols, and the underlying scientific rationale for using this compound as a covalent probe for protein labeling and enrichment. The protocols described herein are adapted from established methodologies in chemical proteomics and are intended to serve as a foundational guide for researchers venturing into the use of this novel reagent.[7][8]
Chemical Properties and Reactivity Profile
The utility of a chemical probe in proteomics is dictated by its inherent chemical properties and reactivity. This compound possesses a unique combination of functional groups that can be exploited for protein modification.
| Property | Value | Reference |
| CAS Number | 175204-61-2 | [5] |
| Molecular Formula | C₈H₈N₄S₂ | [6] |
| Molecular Weight | 224.31 g/mol | [5] |
| Appearance | Solid |
The core of its potential reactivity lies in the electron-deficient 1,3,5-triazine ring. The methylthio (-SCH₃) group at the 4-position is a key feature, as it can act as a leaving group in nucleophilic aromatic substitution reactions. This allows the triazine core to covalently react with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine. The thienyl group may modulate the reactivity of the triazine ring and provides a site for further chemical modification, while the amino group at the 2-position also influences the electronic properties of the triazine core.
Hypothesized Mechanism of Covalent Protein Labeling
The proposed mechanism for protein labeling by this compound involves the nucleophilic attack of an amino acid side chain on the carbon atom of the triazine ring to which the methylthio group is attached. This results in the displacement of the methylthio group and the formation of a stable covalent bond between the protein and the triazine probe.
Caption: Proposed covalent labeling of a protein nucleophile (Nu:) by this compound.
Potential Applications in Proteomics Research
Based on its predicted reactivity, this compound can be envisioned as a versatile tool for several proteomics applications:
-
Cysteine-Reactive Probing for Redox Proteomics: The thiol group of cysteine is a potent nucleophile, making it a likely target for this probe.[9] This application could be used to identify and quantify changes in cysteine oxidation states, a key aspect of redox biology and cellular signaling.
-
Activity-Based Protein Profiling (ABPP): By targeting nucleophilic residues in enzyme active sites, this probe could be used to profile the activity of specific enzyme classes, such as cysteine proteases or certain metabolic enzymes.[10][11]
-
Mapping Ligand-Binding Sites and Protein-Protein Interactions: Differential covalent labeling experiments comparing a protein in its apo and ligand-bound states can reveal the location of binding sites.[12][13] Similarly, changes in labeling patterns upon complex formation can map protein-protein interaction interfaces.
-
Development of Affinity-Based Probes: The thienyl or amino functionalities could be further modified to incorporate a reporter tag (e.g., biotin or a fluorophore) or an affinity handle, enabling the enrichment and identification of labeled proteins from complex mixtures.[1]
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from established methods for covalent labeling in proteomics and should be optimized for the specific experimental system.
Protocol 1: In Vitro Covalent Labeling of a Purified Protein
This protocol describes the labeling of a purified protein to assess the reactivity of this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
SDS-PAGE materials
-
Mass spectrometer
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Protein Preparation: Prepare a 1 mg/mL solution of the purified protein in the reaction buffer.
-
Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the probe stock solution to a final probe concentration of 100 µM. A no-probe control should be prepared by adding an equivalent volume of DMSO.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching: Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM to consume any unreacted probe.
-
Analysis by SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility.
-
Mass Spectrometry Analysis: Digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the site(s) of covalent modification.[7]
References
- 1. What Is Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 9. sfrbm.org [sfrbm.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Labeling of Proteins with 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Introduction
The covalent modification of proteins with small molecules is a cornerstone of modern chemical biology, enabling the study of protein function, localization, and interactions. This application note provides a detailed protocol for the covalent labeling of proteins using 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, a triazine-based electrophilic reagent. Triazine derivatives have emerged as versatile tools for the modification of nucleophilic amino acid residues on proteins.[1][2][3] The unique reactivity of the triazine core allows for the formation of stable covalent bonds with specific amino acid side chains, most notably the thiol group of cysteine residues.[4][5]
This document is intended for researchers, scientists, and drug development professionals seeking to utilize this reagent for targeted protein modification. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and detail methods for the characterization and validation of the resulting protein-small molecule conjugate.
Principle of the Labeling Reaction
The labeling reaction is based on a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,5-triazine ring is an electron-deficient system, making the carbon atoms susceptible to nucleophilic attack. The methylthio group serves as a leaving group. The thiol group (-SH) of a cysteine residue, being a potent nucleophile, attacks one of the carbon atoms of the triazine ring, displacing the methylthio group and forming a stable thioether bond.
While cysteine is the primary target for many triazine-based reagents, it is important to note that other nucleophilic residues, such as the phenolic hydroxyl group of tyrosine, can also react under certain conditions.[1][3] Therefore, careful optimization of reaction conditions, particularly pH, is crucial to achieve selectivity for cysteine labeling.
Below is a diagram illustrating the proposed reaction mechanism for the labeling of a cysteine residue:
Caption: Proposed mechanism of covalent labeling of a protein's cysteine residue.
Materials and Reagents
Equipment
-
pH meter
-
Spectrophotometer (for protein concentration determination)
-
Incubator or water bath
-
Centrifuge
-
Gel electrophoresis system (e.g., SDS-PAGE)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Gel filtration or size-exclusion chromatography (SEC) column
-
Dialysis tubing or centrifugal ultrafiltration units
Reagents
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES)
-
This compound (CAS 175204-61-2)[6]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
HEPES buffer
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, SDS, TEMED, APS, etc.)
-
Coomassie Brilliant Blue or other protein stain
-
Mass spectrometry grade solvents (e.g., acetonitrile, formic acid)
Experimental Protocol
The following protocol provides a general framework for the labeling reaction. Optimal conditions, such as the molar ratio of the labeling reagent to the protein, reaction time, and temperature, may need to be determined empirically for each specific protein.
Step 1: Preparation of Protein Solution
-
Dissolve the protein in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.2-7.5) to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the protein for reaction with the labeling reagent.
-
Determine the protein concentration accurately using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they will not be available for labeling.[4] To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group that could react with the labeling reagent.[5] If DTT is used, it must be removed prior to adding the labeling reagent, for example, by using a desalting column.
Step 2: Preparation of Labeling Reagent Stock Solution
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock concentration is 10-50 mM.
-
The stock solution should be prepared fresh immediately before use to minimize hydrolysis of the reagent.
Step 3: Labeling Reaction
-
Add the labeling reagent stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
The molar ratio of the labeling reagent to the protein is a critical parameter. A good starting point is a 10-20 fold molar excess of the reagent over the protein. This ratio may need to be optimized.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal reaction time should be determined empirically. Gentle mixing during incubation is recommended.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent to consume any unreacted this compound. A 100-fold molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, over the labeling reagent can be used.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the Labeled Protein
It is essential to remove the unreacted labeling reagent and the quenching reagent from the labeled protein.[7]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from small molecule contaminants. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.
-
Dialysis or Centrifugal Ultrafiltration: Alternatively, the sample can be dialyzed against a large volume of buffer or concentrated and buffer-exchanged using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff.
The following diagram illustrates the general workflow for protein labeling and purification:
Caption: General workflow for protein labeling and characterization.
Characterization of the Labeled Protein
After purification, it is crucial to characterize the protein-small molecule conjugate to confirm successful labeling and assess the integrity of the protein.
SDS-PAGE Analysis
-
Run samples of the unlabeled protein, the labeling reaction mixture, and the purified labeled protein on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Expected Outcome: The labeled protein should migrate at a slightly higher molecular weight than the unlabeled protein, although this shift may not always be discernible depending on the size of the protein and the label. The primary purpose of this analysis is to check for protein degradation or aggregation.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for confirming the covalent modification of the protein and determining the extent of labeling.[8][9][10][11]
-
Intact Protein Analysis:
-
Analyze the unlabeled and labeled protein samples by LC-MS.
-
Expected Outcome: The mass spectrum of the labeled protein should show a mass shift corresponding to the addition of the triazine label (minus the methylthio leaving group). The molecular weight of this compound is 224.31 g/mol . The mass of the methylthio group (CH3S-) is approximately 47.11 g/mol . Therefore, the expected mass increase upon labeling is approximately 177.2 g/mol . Multiple additions of the label may be observed.
-
-
Peptide Mapping (MS/MS):
-
Digest the unlabeled and labeled proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Expected Outcome: By comparing the peptide maps of the unlabeled and labeled proteins, it is possible to identify the specific peptide(s) that have been modified. Fragmentation analysis (MS/MS) of the modified peptides can pinpoint the exact amino acid residue(s) that have been labeled.[8][12]
-
Quantitative Data Summary
| Parameter | Method | Expected Result |
| Protein Integrity | SDS-PAGE | Single band at the expected molecular weight; no significant aggregation or degradation. |
| Confirmation of Labeling | Intact Protein MS | Mass increase of ~177.2 Da per label on the protein. |
| Stoichiometry of Labeling | Intact Protein MS | Deconvolution of the mass spectrum can reveal the distribution of species with 0, 1, 2, etc., labels. |
| Site of Labeling | Peptide Mapping (LC-MS/MS) | Identification of the modified peptide and the specific modified amino acid residue. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling efficiency | Inaccessible or oxidized cysteine residues. | Reduce disulfide bonds with TCEP. Consider partial denaturation of the protein if the cysteine is buried. |
| Inactive labeling reagent. | Prepare a fresh stock solution of the labeling reagent immediately before use. | |
| Incorrect reaction pH. | Ensure the pH of the reaction buffer is between 7.2 and 7.5 for optimal thiol reactivity. | |
| Protein precipitation or aggregation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v). |
| Over-labeling of the protein. | Reduce the molar excess of the labeling reagent and/or decrease the reaction time. | |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Non-specific labeling | Reaction with other nucleophilic residues (e.g., tyrosine, lysine). | Optimize the reaction pH. Lowering the pH may increase selectivity for cysteine. |
| High molar excess of labeling reagent. | Decrease the molar ratio of the labeling reagent to the protein. |
Conclusion
This compound is a promising reagent for the covalent modification of proteins, likely through the formation of a stable thioether bond with cysteine residues. The protocol outlined in this application note provides a robust starting point for researchers to label their protein of interest. As with any bioconjugation reaction, optimization of the reaction conditions is key to achieving the desired labeling efficiency and specificity. The characterization methods described herein are essential for validating the successful formation of the protein-small molecule conjugate and ensuring its suitability for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazine-pyridine chemistry for protein labelling on tyrosine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Protein purification - Wikipedia [en.wikipedia.org]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msvision.com [msvision.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
Application Notes and Protocols for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of s-Triazine Derivatives in Oncology
The 1,3,5-triazine (or s-triazine) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic motif is noted for its metabolic stability and its ability to be readily functionalized at the 2, 4, and 6 positions, allowing for the fine-tuning of its physicochemical and biological properties.[1] In the realm of oncology, s-triazine derivatives have garnered significant attention, leading to the development of FDA-approved drugs such as altretamine for ovarian cancer, gedatolisib for metastatic breast cancer, and enasidenib for leukemia.[1][2] These successes underscore the vast potential of the s-triazine core in designing novel and effective anti-cancer agents.[2]
The subject of this guide, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, is a member of this promising class of compounds. While specific data on this particular molecule is emerging, its structural features—a substituted triazine ring bearing a methylthio group, an amine, and a thienyl moiety—suggest potential interactions with key cellular targets implicated in cancer progression. This document serves as a comprehensive guide for researchers looking to investigate the anti-cancer properties of this compound, providing insights into its potential mechanisms of action and detailed protocols for its evaluation in various cancer cell lines.
Plausible Mechanisms of Action: Targeting Key Cancer Pathways
Based on extensive research into analogous s-triazine compounds, several key signaling pathways are likely to be modulated by this compound. These derivatives often function as inhibitors of critical enzymes involved in cell proliferation and survival.[3]
1. Kinase Inhibition: A predominant mechanism for many s-triazine derivatives is the inhibition of protein kinases. These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[4] Several s-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant anti-tumor activity.[1][3][4]
-
Receptor Tyrosine Kinases (RTKs): RTKs such as the Epidermal Growth Factor Receptor (EGFR) are frequently overexpressed or mutated in cancer, leading to uncontrolled cell proliferation.[3] A number of s-triazines have been synthesized and shown to exhibit potent EGFR inhibitory activity.[1]
-
Other Kinases: The s-triazine scaffold has also been utilized to target other kinases like Focal Adhesion Kinase (FAK) and Bruton's Tyrosine Kinase (BTK), which are involved in cell adhesion, migration, and proliferation.[1]
2. Induction of Apoptosis and Cell Cycle Arrest: By interfering with these critical signaling pathways, this compound is hypothesized to induce programmed cell death (apoptosis) and/or cause a halt in the cell division cycle. Studies on similar compounds have shown that they can induce cell cycle arrest at the G0/G1 and G2/M phases and trigger apoptosis through both p53-dependent and independent mechanisms.[5][6]
Below is a diagram illustrating the potential signaling pathways targeted by s-triazine derivatives.
Caption: General experimental workflow for in vitro anti-cancer evaluation.
Data Presentation: Summarizing Cytotoxic Activity
When reporting the cytotoxic effects of this compound, it is crucial to present the data in a clear and comparative manner. A summary table of IC50 values across different cancer cell lines is highly recommended.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast (Triple-Negative) | 8.5 |
| MCF-7 | Breast (ER-positive) | 15.2 |
| HCT-116 | Colon | 5.8 |
| A549 | Lung | 12.1 |
| K562 | Leukemia | 3.6 |
| HaCaT | Normal Keratinocyte | > 50 |
Note: These are representative values based on the activity of similar s-triazine derivatives and should be experimentally determined for the specific compound. [5][7][8]
Conclusion and Future Directions
This application note provides a comprehensive framework for investigating the anti-cancer potential of this compound. The protocols outlined herein are standard, robust methods for determining cytotoxicity, effects on the cell cycle, and potential mechanisms of action. Based on the extensive literature on s-triazine derivatives, it is plausible that this compound will exhibit inhibitory activity against key oncogenic pathways, leading to reduced cell viability in various cancer cell lines. Further studies, including western blotting to probe specific protein expression and phosphorylation, kinase inhibition assays, and eventually in vivo xenograft models, will be essential to fully characterize its therapeutic potential. [7]
References
-
Ma, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. Available at: [Link]
-
Zhang, J., et al. (2024). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. Available at: [Link]
-
Dolensky, B., et al. (2006). Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ma, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed. Available at: [Link]
-
Sharma, R., et al. (2023). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Almarhoon, Z. (2023). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. ACS Fall 2023. Available at: [Link]
-
Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available at: [Link]
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
EFSA Panel on Plant Protection Products and their Residues (PPR). (2017). Scientific Opinion on the genotoxic potential of triazine amine (metabolite common to several sulfonylurea active substances). EFSA Journal. Available at: [Link]
-
Głowacka, I. E., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. OncoTargets and Therapy. Available at: [Link]
-
Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][2][7]riazolo[4,3-b]t[1][2][7]riazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie. Available at: [Link]
-
Guryev, A. M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. Available at: [Link]
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. MOST Wiedzy. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novelt[1][2][7]riazolo[4,3-b]t[1][2][7]riazin-7-one derivatives. RSC Advances. Available at: [Link]
-
Irannejad, H., et al. (2018). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available at: [Link]
-
da Silva, A. D., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Mohammadi-Farani, A., et al. (2020). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novelt[1][2][7]riazolo[4,3-b]t[1][2][7]riazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances. Available at: [Link]
-
PubChem. 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Available at: [Link]
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]
Application Note & Protocols: High-Throughput Screening of a 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Based Library for Novel Kinase Inhibitors
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active compounds.[1][2][3] This guide provides a comprehensive framework for conducting a high-throughput screening (HTS) campaign using a focused library derived from the 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine core. We present detailed protocols for a robust, fluorescence-based kinase inhibition assay, a common and highly relevant target class for triazine derivatives.[4][5] The narrative moves from foundational assay development and stringent statistical validation to the execution of a primary screen, hit confirmation, and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of novel therapeutic candidates from focused chemical libraries.
Introduction: The Promise of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine (s-triazine) ring system is a versatile and highly valued scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6] The commercial success of s-triazine-containing drugs like the anticancer agent Enasidenib underscores the therapeutic potential of this chemical class.[1][6]
The specific core, this compound, offers multiple points for chemical modification, allowing for the creation of a diverse library of analogues. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying potent and selective modulators of biological targets. Protein kinases, a family of enzymes that play a critical role in cellular signaling, are a particularly compelling target class for triazine derivatives, with numerous studies demonstrating their inhibitory potential.[5][7][8][9]
This application note details a complete workflow for screening a library based on this triazine core against a representative protein kinase. The objective is to provide a self-validating system, from initial assay design to the generation of confirmed, dose-responsive hits, thereby empowering researchers to efficiently identify promising lead compounds.
The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a systematic process that uses automation and miniaturization to test large numbers of compounds against a specific biological target.[10][11] A successful HTS campaign is not merely a large experiment but a multi-stage process where each step logically follows the last, building confidence in the final results.
Caption: Overall HTS workflow from assay development to validated hits.
Part I: Assay Development & Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[] The goal of this phase is to develop a miniaturized assay that is sensitive, reproducible, and cost-effective, and then to validate its performance using rigorous statistical metrics.[13][14]
Principle of the Kinase Assay
For this protocol, we will use a universal, fluorescence-based ADP detection assay, which can be applied to nearly any protein kinase. The principle is straightforward: the kinase enzyme transfers a phosphate group from ATP to a substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity. A detection reagent is then added that, through a series of coupled enzymatic reactions, converts the ADP signal into a stable fluorescent readout. Inhibitors from the triazine library will block the kinase, resulting in a low ADP concentration and consequently, a low fluorescence signal.[15]
Protocol 1: Assay Optimization in 384-Well Format
Rationale: Before screening the full library, the assay must be optimized to ensure a strong signal window and stability under screening conditions. This involves determining the optimal concentrations of key reagents and testing for tolerance to DMSO, the solvent used for the compound library.[][13]
Materials:
-
Protein Kinase of interest (e.g., PI3Kα)
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (specific to the kinase)
-
ADP Detection Kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
384-well, low-volume, white microplates
-
A known, potent inhibitor for the target kinase (Positive Control)
Step-by-Step Methodology:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, saturating concentration of substrate and ATP to all wells of a 384-well plate.
-
Add the kinase dilutions to the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol.
-
Read the fluorescence on a compatible plate reader.
-
Causality: The goal is to identify the lowest kinase concentration that gives a robust signal well above background. This conserves expensive enzyme and ensures the assay is sensitive to inhibition. Choose a concentration from the linear range of the titration curve, typically corresponding to 80% of the maximum signal (EC80).
-
-
ATP Km Determination:
-
Using the optimized kinase concentration, set up reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).
-
Incubate, develop the signal, and read the fluorescence.
-
Plot kinase activity (fluorescence) vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km (the ATP concentration at which the reaction rate is half of its maximum).
-
Causality: Screening at an ATP concentration equal to its Km is a standard practice.[13] This condition provides a sensitive environment for detecting ATP-competitive inhibitors, which is a common mechanism for kinase inhibitors.
-
-
DMSO Tolerance:
-
Run the optimized assay with increasing concentrations of DMSO (e.g., 0%, 0.25%, 0.5%, 1%, 2%).
-
Include "no enzyme" controls (background) and "full reaction" controls at each DMSO concentration.
-
Calculate the signal-to-background ratio at each point.
-
Causality: Compound libraries are stored in DMSO. It is critical to ensure that the final concentration of DMSO used in the screen does not inhibit the enzyme or interfere with the detection chemistry. Typically, a final concentration of ≤1% is well-tolerated.
-
Protocol 2: Statistical Assay Validation and the Z'-Factor
Rationale: The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[16][17] It is a statistical parameter that measures the separation between the positive and negative controls, taking into account the variability of the data.[18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19][20]
Caption: Z'-Factor reflects both signal window and data variability.
Step-by-Step Methodology:
-
Plate Setup: Prepare a 384-well plate with a specific layout. Dedicate half the plate (e.g., 16 columns) to the Negative Control and the other half to the Positive Control.
-
Negative Control (Max Signal): Wells containing the optimized kinase reaction with DMSO vehicle only.
-
Positive Control (Min Signal): Wells containing the optimized kinase reaction with a saturating concentration (e.g., 100x IC50) of a known inhibitor.
-
-
Execution: Run the assay as optimized in Protocol 1.
-
Data Collection: Read the fluorescence signal for the entire plate.
-
Z'-Factor Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control populations. Apply the following formula[17]:
Z' = 1 - [ (3σp + 3σn) / |μn - μp| ]
Data Presentation: Example Assay Validation Results
| Parameter | Negative Control (DMSO) | Positive Control (Inhibitor) |
| Number of Replicates | 192 | 192 |
| Mean Signal (μ) | 85,400 RFU | 5,200 RFU |
| Standard Deviation (σ) | 4,150 RFU | 980 RFU |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.70 } |
Trustworthiness: A Z'-factor of 0.70 demonstrates a large separation between the control signals and low data variability, validating that the assay is robust and highly suitable for a full HTS campaign.[20]
Part II: The High-Throughput Screening Campaign
With a validated assay, the primary screen can commence. This involves testing every compound in the this compound library at a single, fixed concentration to identify "primary hits."
Protocol 3: Automated Primary Screen
Rationale: Automation is essential for achieving the throughput and consistency required for screening thousands of compounds.[11] This protocol outlines the steps for a fully automated screen.
Step-by-Step Methodology:
-
Library Preparation: Thaw the library source plates. Using an automated liquid handler (e.g., Echo, Biomek), transfer a small volume (e.g., 50 nL) of each library compound into the 384-well assay plates to achieve the desired final concentration (e.g., 10 µM).
-
Control Addition: Dedicate specific columns on each plate for positive and negative controls, which are added by the liquid handler.
-
Reagent Addition: An automated dispenser adds the kinase, substrate, and ATP mixture to all wells to start the reaction.
-
Incubation: Plates are incubated for the pre-determined time at room temperature, often managed by a robotic plate hotel.
-
Signal Development: The automated dispenser adds the ADP detection reagent to stop the reaction and initiate the fluorescent signal.
-
Detection: A robotic arm moves each plate to a plate reader for signal measurement. Data is automatically captured and uploaded to a data management system.[21]
Data Analysis and Hit Identification
Rationale: Raw data from HTS must be processed to correct for systematic errors and to statistically identify compounds that exhibit significant activity.[22]
Caption: The data analysis pipeline for primary hit identification.
-
Normalization: The raw signal in each well is converted to a more intuitive value, such as percent inhibition. This is calculated relative to the on-plate controls:
% Inhibition = 100 * [ (μ_neg - signal_well) / (μ_neg - μ_pos) ]
-
Hit Selection using z-score: The z-score is a robust statistical measure that indicates how many standard deviations a data point is from the median of the plate.[20] It is less sensitive to outliers than methods using the mean. For an inhibition assay, a more negative z-score indicates stronger activity.
z-score = (value_well - median_plate) / MAD_plate
(Where MAD is the Median Absolute Deviation of all sample wells on the plate)
A hit threshold is set, typically a z-score of ≤ -3, to select compounds with statistically significant activity.
Data Presentation: Sample Primary Screen Data
| Compound ID | Raw Signal | % Inhibition | z-score | Primary Hit? |
| Cmpd-001 | 84,500 | 1.1% | -0.05 | No |
| Cmpd-002 | 15,200 | 87.5% | -3.89 | Yes |
| Cmpd-003 | 8,100 | 96.4% | -4.51 | Yes |
| Cmpd-004 | 79,800 | 6.9% | -0.32 | No |
Part III: Hit Confirmation and Triage
A primary hit is not a confirmed active compound. HTS is prone to false positives due to experimental error or compound interference.[23] A rigorous hit confirmation process is essential to focus resources on the most promising molecules.
Protocol 4: Dose-Response Confirmation and IC50 Determination
Rationale: Re-testing hits across a range of concentrations confirms their activity and determines their potency, typically expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Step-by-Step Methodology:
-
Compound Re-order: Obtain fresh, powdered samples of all primary hits to ensure compound integrity and purity.
-
Serial Dilution: Create a dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Assay Execution: Test the full dilution series in the validated kinase assay, including positive and negative controls.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Hit Triage: Orthogonal Assays and Counter-Screens
Rationale: The final step is to ensure the confirmed hits are acting on the intended target and are not simply interfering with the assay technology.[21]
-
Orthogonal Assay: This is a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary screen used a fluorescence-based ADP detection method, an orthogonal assay could use a luminescence-based ATP depletion method. A true hit should be active in both assays.
-
Counter-Screen: This assay is designed to identify "false positives" that interfere with the assay components. For the described assay, a key counter-screen would be to test the compounds in the absence of the kinase enzyme. An interfering compound might quench the fluorescence of the detection reagent, making it appear as an inhibitor when it is not.
-
PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause non-specific activity in HTS assays.[23] It is crucial to use computational filters to flag and deprioritize any hits containing these promiscuous substructures.
Caption: The logical flow of the hit triage and validation process.
Conclusion
The high-throughput screening of a focused library, such as one derived from the this compound scaffold, is a powerful strategy for modern drug discovery. Success is not guaranteed by automation alone but is built upon a foundation of meticulous assay development, stringent statistical validation using metrics like the Z'-factor, and a logical, multi-step process for confirming and triaging initial hits. By following the principles and protocols outlined in this guide, researchers can confidently navigate the HTS workflow to identify novel, potent, and specific kinase inhibitors, paving the way for the development of next-generation therapeutics.
References
- RSC Publishing. (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances.
- Kaur, R., et al. (2015). Triazine as a promising scaffold for its versatile biological behavior. European Journal of Medicinal Chemistry.
- Bertekap, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology.
- Bertekap, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology.
- Iram, S., et al. (2021).
- Akhtar, T., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances.
- Kii, I., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
- S. Tariq, et al. (n.d.). s-Triazine: A Versatile Scaffold in Drug Design and Therapeutics. Advance journal of pharmaceutical research & review.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
- An, W. F. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
- Ebel, N., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
- Dar, A. C., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE.
-
Musso, L., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry. [Link]
- Cambridge MedChem Consulting. (2017).
- BOC Sciences. (n.d.). HTS Assay Development.
- Eglen, R. M., & Reisine, T. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening.
- Bentham Science. (n.d.).
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Wikipedia. (n.d.). High-throughput screening.
- The Assay Guidance Manual. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Al-Warhi, T., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents.
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- Nuvisan. (n.d.). Tailored high-throughput screening assays for successful drug discovery.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Collaborative Drug Discovery. (2023).
- Wikipedia. (n.d.). Z-factor.
- Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
- Chai, S. C., et al. (2015).
Sources
- 1. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. nuvisan.com [nuvisan.com]
- 14. criver.com [criver.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Abstract
This application note provides a detailed framework and step-by-step protocols for assessing the cytotoxic potential of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anti-cancer properties.[1][2] Given the therapeutic potential of this chemical class, a robust and multi-faceted approach to evaluating cytotoxicity is essential for preclinical drug development. We present a tiered experimental strategy, beginning with primary viability assays to determine dose-dependent effects and culminating in mechanistic assays to elucidate the mode of cell death. The protocols herein describe the use of MTT for metabolic activity, Lactate Dehydrogenase (LDH) release for membrane integrity, and Caspase-Glo® 3/7 for apoptosis assessment, providing researchers with a comprehensive toolkit for characterizing the cytotoxic profile of this and similar compounds.
Introduction and Scientific Rationale
The 1,3,5-triazine (s-triazine) core is a nitrogen-rich heterocyclic motif that serves as a versatile scaffold for the development of therapeutic agents.[3] Derivatives of s-triazine have demonstrated a wide spectrum of biological activities, including anti-cancer, antimicrobial, and antiviral effects.[1][2][4] Their efficacy as anti-cancer agents often stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival.[5] Specifically, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have shown potent inhibitory activity against kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]
This compound (CAS 175204-61-2) belongs to this promising class of compounds.[7] A thorough evaluation of its cytotoxic effects is a critical first step in understanding its therapeutic potential and mechanism of action. Cytotoxicity assays are fundamental tools in drug discovery, providing crucial data on a compound's ability to induce cell damage or death.[8][9]
This guide outlines a logical, multi-assay workflow designed to provide a comprehensive cytotoxic profile. The strategy is built on the principle of orthogonal testing, where different assays measuring distinct cellular parameters are used to validate findings and build a more complete mechanistic picture. We will first establish the compound's potency (IC50) using assays that measure general cell health and then probe for specific cell death pathways.
Proposed Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound's cytotoxic activity. This workflow progresses from broad screening to more focused mechanistic studies.
Caption: Proposed workflow for cytotoxicity evaluation.
Materials & Cell Line Selection
Recommended Cell Lines
-
A549 (Human Lung Carcinoma): A relevant cancer cell line for which 2-(thiophen-2-yl)-1,3,5-triazine derivatives have shown high potency.[6]
-
MCF-7 (Human Breast Adenocarcinoma): A widely used cancer cell line, also shown to be susceptible to s-triazine compounds.[6][10]
-
HEK293 (Human Embryonic Kidney) or a Fibroblast line: A non-cancerous cell line to serve as a control for assessing selective cytotoxicity against cancer cells.
Key Reagents
-
Test Compound: this compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[11]
-
96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence)
-
Positive controls (e.g., Doxorubicin or Staurosporine for apoptosis)
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2).[17]
-
Compound Preparation: Prepare a 100X stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM final concentration) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[18]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
Protocol 2: LDH Release Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cell lysis.[20]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Prepare Controls: In addition to untreated and vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30-45 minutes before the end of the incubation period.[12]
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[12]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate. Do not disturb the cell layer.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[12]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[13] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[14]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use an opaque, white-walled 96-well plate suitable for luminescence measurements. Treat cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[21]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours. The "add-mix-measure" format includes cell lysis, eliminating the need for a separate lysis step.[13]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Presentation
Raw data from the assays should be processed and presented clearly. The percentage of cell viability or cytotoxicity should be calculated relative to controls.
Example Data Table: MTT Assay Results
| Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.06 | 94.4% |
| 1 | 0.95 ± 0.05 | 76.0% |
| 5 | 0.61 ± 0.04 | 48.8% |
| 10 | 0.32 ± 0.03 | 25.6% |
| 50 | 0.15 ± 0.02 | 12.0% |
| 100 | 0.10 ± 0.01 | 8.0% |
Calculations
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
IC50 Value: The half-maximal inhibitory concentration (IC50) should be calculated by plotting the % viability against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve.
Interpreting Combined Results
-
High MTT signal reduction + Low LDH release: This pattern suggests a decrease in metabolic activity or proliferation without significant cell lysis, potentially indicating a cytostatic effect or early-stage apoptosis.
-
High MTT signal reduction + High LDH release: This indicates significant cell death involving loss of membrane integrity, characteristic of necrosis or late-stage apoptosis.
-
Positive Caspase-Glo® 3/7 Signal: A strong luminescent signal confirms that the compound induces cell death via the apoptotic pathway. This would explain a decrease in viability in the MTT assay.
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway
As literature suggests that s-triazine derivatives can act as kinase inhibitors, a primary mechanism of cytotoxicity for this compound could be the inhibition of pro-survival signaling.[6][22] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
A positive result in the Caspase-Glo® 3/7 assay would be consistent with the inhibition of this pathway, as blocking pro-survival signals (like those from Akt) can lower the threshold for apoptosis induction.
Conclusion
The described multi-assay workflow provides a robust and reliable strategy for characterizing the cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-Glo® 3/7), researchers can obtain a comprehensive profile of the compound's biological effects. This layered approach not only determines the potency (IC50) but also provides crucial insights into the mechanism of action, which is essential for guiding further preclinical development of this promising class of compounds.
References
-
Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1339. [Link]
-
Chaudhary, P., & Sharma, A. (2023). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
-
Lv, K., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(14), 5364. [Link]
-
Wang, R., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3929. [Link]
-
Fahim, A. M., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(48), 34085-34103. [Link]
-
Nikolova, Z., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kumar, D., et al. (2012). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6144-6148. [Link]
-
Protocols.io. Caspase 3/7 Activity. [Link]
-
Szymańska, E., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(13), 7208. [Link]
-
ResearchGate. Different biological activities displayed by 1,3,5‐triazine. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
El-Naggar, M., et al. (2020). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Polycyclic Aromatic Compounds, 42(4), 1435-1453. [Link]
-
Mohammadi-Farani, A., et al. (2018). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Pharmaceutical and Biomedical Research, 4(3), 43-52. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
-
Kuvaeva, Z. I., et al. (2020). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Vitebsk State Medical University. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
Smolnikov, S. A., et al. (2017). 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][6][7]triazin-7(6H)-one. Molbank, 2017(4), M970. [Link]
-
Al-Ostath, R. A., et al. (2023). 1,3,5-triazine derivatives as potential anticancer agents against lung and breast cancer cell lines: Synthesis, biological evaluation, molecular docking, and molecular dynamics studies. Oriental Journal of Chemistry, 39(5). [Link]
-
Provost, J. J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
RE-Place. Neutral Red Uptake Assay. [Link]
-
Biocompare. Caspase-Glo 3/7 Assay G8090 from Promega. [Link]
-
Anton-Vance, D. E., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 15024-15043. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. tandfonline.com [tandfonline.com]
Antimicrobial activity testing of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Topic: Antimicrobial Activity Testing of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Triazine Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating urgent exploration of novel chemical entities for antimicrobial drug discovery.[1][2] The 1,3,5-triazine (or s-triazine) core is a recognized "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing a wide range of biologically active compounds.[2][3] Triazine derivatives have been investigated for a spectrum of therapeutic applications, including antibacterial, antifungal, and antiviral activities.[4][5][6] The synthetic tractability of the triazine ring allows for systematic modification of substituents, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize antimicrobial potency and selectivity.[3][7]
This guide focuses on establishing a robust framework for evaluating the antimicrobial potential of a specific novel derivative, This compound . While extensive data on this particular molecule is not yet publicly available, the protocols herein are based on internationally recognized standards and methodologies successfully applied to analogous compounds.[6][8][9] We will detail the foundational assays required to characterize its antimicrobial profile, providing not just step-by-step instructions but also the scientific rationale behind each experimental choice.
Part 1: Foundational Screening for Antimicrobial Activity
The initial assessment of a novel compound involves determining its ability to inhibit microbial growth. The two most common and complementary methods for this are the broth microdilution assay, which provides quantitative data (Minimum Inhibitory Concentration - MIC), and the agar disk diffusion assay, which offers a qualitative but powerful visual confirmation of activity.
1.1 Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] This method is highly favored for its efficiency, scalability (96-well plate format), and conservation of test compound. The protocol described is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15]
A standardized inoculum of the test microorganism is introduced to a series of wells containing two-fold serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the microorganism.
-
Preparation of Test Compound Stock:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must be non-toxic to the test organisms at the final concentration used in the assay.
-
Causality Insight: DMSO is a common choice due to its ability to dissolve a wide range of organic molecules. However, a solvent toxicity control must always be included, as DMSO can exhibit inhibitory effects at concentrations typically above 1-2% (v/v).
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[16]
-
Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Expertise Insight: The final inoculum concentration is critical for reproducibility. A higher density can lead to falsely high MICs, while a lower density can result in falsely low values.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of broth to the wells in column 11 (negative/sterility control).
-
Add 2 µL of the compound stock solution to the first well of a row (e.g., column 1), resulting in an initial high concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.
-
Add 100 µL of the standardized inoculum to wells in columns 1 through 10 and column 12 (positive/growth control). Do not add inoculum to column 11.
-
The final volume in each test well will be 200 µL.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours under ambient atmospheric conditions for most non-fastidious bacteria.
-
Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
-
Trustworthiness Check: The assay is valid only if:
-
The sterility control (Column 11) remains clear.
-
The growth control (Column 12) shows distinct turbidity.
-
-
Caption: Workflow for MIC determination via broth microdilution.
All quantitative data should be summarized for clear interpretation and comparison.
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Experimental Value] |
| Candida albicans ATCC 90028 | Fungi (Yeast) | [Experimental Value] | [Experimental Value] |
1.2 Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial activity and is excellent for rapid screening.[1] It is based on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with the test microorganism.
If the compound is effective, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
-
Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, ensuring a uniform depth of 4 mm.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Plates: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.
-
Apply Disks:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound solution at a known concentration onto each disk.
-
Include a positive control disk (a commercial antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).
-
Part 2: Characterizing the Mode of Action
Once inhibitory activity is confirmed, the next crucial step is to understand how the compound affects the microorganism. A time-kill kinetic assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Time-Kill Kinetic Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to a fixed concentration of the antimicrobial agent. A bactericidal agent will cause a rapid reduction in the number of viable cells (CFU/mL), typically defined as a ≥3-log₁₀ (99.9%) reduction from the initial inoculum.
-
Preparation: Prepare a mid-logarithmic phase culture of the test organism in a suitable broth.
-
Assay Setup:
-
Prepare several flasks of broth containing the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask (no compound).
-
Inoculate all flasks with the mid-log phase culture to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto nutrient agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by an inhibition of growth or a <3-log₁₀ reduction in CFU/mL.
-
Caption: Experimental workflow for a time-kill kinetic study.
Part 3: Advanced Evaluation - Anti-Biofilm Activity
Many chronic infections are associated with biofilms, structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[10] Evaluating a novel compound's effect on biofilms is a critical step in modern antimicrobial development.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation. Bacteria are grown in a 96-well plate in the presence of sub-inhibitory concentrations of the compound. After incubation, planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of retained stain is proportional to the biofilm biomass.
-
Assay Setup: Add sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) of the test compound to the wells of a 96-well flat-bottomed plate.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (~1 x 10⁶ CFU/mL). Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing and Staining:
-
Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% (w/v) crystal violet solution for 15 minutes.
-
-
Quantification:
-
Wash away excess stain with water and allow the plate to air dry.
-
Solubilize the retained stain with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
-
References
- Makawana, J. A., et al. (2012). Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5075-7.
- Kuvaeva, E. V., et al. (2022). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Pharmacy & Pharmacology, 25(7), 39-43.
- Kim, Y., et al. (2015). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(10), 1488-1503.
- Aly, A. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Future Medicinal Chemistry, 9(7), 635-654.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem Technical Support.
- Patel, K., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-11.
- Jubeh, B., et al. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 15, 457-483.
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. CLSI Website.
- Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. CLSI Supplement M100.
- Khalifa M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3).
- Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. EUCAST Website.
- Clinical and Laboratory Standards Institute (CLSI). (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI Supplement M100.
- Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI Supplement M100.
- Rai, A., et al. (2019). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 25(19), 2146-2165.
- Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 188, 112012.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. EUCAST Website.
- BenchChem. (2025).
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST Document.
- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. EUCAST Website.
- Bansal, S., & Kumar, A. (2020). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
- Desai, N. C., et al. (2014). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Saudi Chemical Society, 18(6), 1012-1019.
- El-Gazzar, A. A., et al. (2021).
- Al-Omair, M. A., et al. (2021).
- Abdel-Rahman, A. E., et al. (2002). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines.
-
Vovk, M. V., et al. (2018). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][7][17]triazino[2,3-c]quinazolin-2-ones. Scientia Pharmaceutica, 86(4), 48.
- Al-Anazi, F. S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118.
- Al-Otaibi, L. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(28), 19283-19294.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. iacld.com [iacld.com]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. darvashco.com [darvashco.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
Application Note: A Guide to Target Deconvolution Using 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine as a novel chemical probe for target identification and deconvolution. In the era of phenotypic drug discovery, identifying the molecular targets of bioactive small molecules is a critical step in understanding their mechanism of action and advancing them as therapeutic leads.[1] This application note details the strategic design of affinity-based probes derived from the parent compound, outlines robust protocols for their application in pull-down assays from complex biological lysates, and provides a framework for the subsequent mass spectrometry-based proteomic analysis to identify specific protein interactors. The methodologies described herein are grounded in established principles of chemical proteomics and are designed to provide a clear and actionable workflow for researchers.
Introduction: The Role of Chemical Probes in Target Identification
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions in a desired manner. However, a significant bottleneck in this approach is the subsequent identification of the specific molecular target(s) responsible for the observed phenotype.[1] Chemical probes, which are small-molecule tools designed to interact with specific protein targets, are instrumental in overcoming this challenge.[1] High-quality chemical probes, when coupled with advanced analytical techniques like mass spectrometry, allow for the precise identification of drug-protein interactions within the native cellular environment.[2][3]
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4] this compound is a unique derivative within this class. While its specific biological targets are not yet fully elucidated, its structure presents opportunities for chemical modification to create versatile chemical probes for target deconvolution studies. This guide will walk you through the process of leveraging this compound to uncover its molecular targets.
Probe Design and Synthesis Strategy
To utilize this compound for target identification, it must first be converted into a functional chemical probe. This typically involves the introduction of a reporter tag, such as biotin, for affinity purification, and potentially a photoreactive group for covalent capture of interacting proteins.[2] The design of these probes is a critical step, as the modifications should not significantly impair the binding affinity of the parent molecule for its target.
A common strategy is to synthesize a set of probes with the affinity tag attached at different positions on the molecule, connected by a linker arm. The primary amine on the triazine ring is a potential site for modification.
Table 1: Proposed Probe Derivatives of this compound
| Probe Name | Modification | Linker | Reporter Tag | Rationale |
| MTT-Biotin-1 | Amine functionalization | Polyethylene glycol (PEG) | Biotin | The primary amine is a common site for derivatization. The PEG linker provides flexibility and reduces steric hindrance. |
| MTT-Photo-Biotin-1 | Amine functionalization | PEG with a diazirine moiety | Biotin | The diazirine group allows for photo-crosslinking to capture transient or weak interactions upon UV irradiation.[2] |
A generalized synthetic scheme for such probes often starts with the parent compound and involves standard amine acylation reactions to attach the linker and tag.
Experimental Workflows and Protocols
The identification of protein targets using an affinity-based chemical probe generally follows a systematic workflow. This process is designed to enrich for specific binding partners while minimizing non-specific interactions.
Sources
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Adducts in Biological Matrices
Abstract
This document provides a comprehensive, step-by-step protocol for the analysis of adducts formed by the covalent binding of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine to biological macromolecules. Given the electrophilic nature of many triazine derivatives and their potential for forming covalent adducts with nucleophilic residues in proteins and DNA, this method has been developed to provide a robust and sensitive platform for researchers in drug metabolism, toxicology, and clinical pharmacology. The protocol details sample preparation from plasma, enzymatic hydrolysis, liquid chromatographic separation, and detection by tandem mass spectrometry (MS/MS). Furthermore, it adheres to the principles outlined in regulatory guidelines for bioanalytical method validation, ensuring data integrity and reliability.[1][2][3]
Introduction: The Significance of Adduct Analysis
This compound is a heterocyclic compound containing a triazine core, a structure found in various biologically active molecules, including herbicides and pharmaceuticals.[4][5][6] The reactivity of the triazine ring can lead to the formation of covalent adducts with endogenous macromolecules like proteins and DNA. Such adducts can serve as critical biomarkers for assessing drug exposure, understanding mechanisms of toxicity, or evaluating the engagement of a therapeutic agent with its target.
The analysis of these adducts, however, presents a significant analytical challenge. They are often present at very low concentrations within a complex biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for this demanding application.[7][8][9] This note describes a method optimized for the detection of a representative protein adduct, specifically targeting the covalent modification of cysteine residues, a common nucleophilic target for electrophilic small molecules. The principles outlined herein can be adapted for other types of adducts with appropriate modifications to the sample preparation and MS/MS parameters.
Principle of the Method
The overall workflow is designed to isolate the adducted protein, digest it into smaller peptides, and then quantify the specific peptide containing the this compound modification using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled version of the adducted peptide is used as an internal standard (IS) to ensure accuracy and precision.
Workflow Overview
Caption: Overall workflow for protein adduct analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (all LC-MS grade).
-
Reagents: Ammonium Bicarbonate, Dithiothreitol (DTT), Iodoacetamide (IAM), Trypsin (sequencing grade), Trifluoroacetic Acid (TFA).
-
Standards: this compound reference standard, custom-synthesized adducted peptide standard, and corresponding stable isotope-labeled internal standard (SIL-IS).
-
Consumables: Protein LoBind tubes, solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), HPLC vials, UPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm).
Detailed Protocols
Sample Preparation: Protein Adduct Workflow
This protocol is optimized for plasma samples. The causality behind these steps is to first isolate the total protein content, denature the proteins to allow enzymatic access, digest them into peptides, and finally enrich the peptide fraction for LC-MS/MS analysis.
-
Sample Thawing & Spiking: Thaw plasma samples on ice. To 100 µL of plasma in a Protein LoBind tube, add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Reduction and Alkylation: Resuspend the protein pellet in 100 µL of 50 mM ammonium bicarbonate buffer. Add 10 µL of 100 mM DTT and incubate at 60°C for 30 minutes. Cool to room temperature. Add 10 µL of 200 mM IAM and incubate in the dark for 30 minutes. This step is crucial to break disulfide bonds and prevent them from reforming, ensuring efficient digestion.
-
Proteolytic Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio). Incubate overnight (16-18 hours) at 37°C.
-
Digestion Quench & SPE: Stop the digestion by adding 10 µL of 10% TFA. Condition an SPE cartridge according to the manufacturer's protocol. Load the sample, wash away salts and contaminants, and elute the peptides.
-
Final Preparation: Evaporate the eluted peptide solution to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of mobile phase A (e.g., Water with 0.1% FA) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The separation is achieved using reverse-phase chromatography, which separates peptides based on hydrophobicity. A gradient elution is necessary to resolve the target peptide from the vast number of other peptides in the digest. Detection is performed on a triple quadrupole mass spectrometer, which provides exceptional sensitivity and selectivity.
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Standard for peptide separations, offering good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting peptides. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 40% B over 10 min | A gradual gradient is needed to separate the complex peptide mixture. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Peptides readily form positive ions in acidic conditions. |
| MRM Transitions | Analyte & IS Specific | Must be empirically determined by infusing the standards. See below. |
| Collision Energy (CE) | Analyte & IS Specific | Optimized for each transition to achieve the most stable and abundant fragment ion. |
| Dwell Time | 50 ms | Ensures sufficient data points across the chromatographic peak for accurate quantification. |
Determining MRM Transitions
The key to a selective LC-MS/MS method is the choice of precursor and product ions for the MRM transitions.
-
Precursor Ion: The precursor ion will be the protonated, multiply-charged molecular ion of the adducted peptide (e.g., [M+2H]²+ or [M+3H]³+). This is determined by infusing the synthetic peptide standard into the mass spectrometer.
-
Product Ion: The product ion is a specific fragment generated by collision-induced dissociation (CID) of the precursor ion. Ideal fragments are typically y- or b-ions that are unique and provide high signal intensity. Fragmentation patterns of triazine compounds can be complex, often involving the triazine ring itself.[10][11][12][13][14] The fragmentation should be studied carefully to select a stable, high-intensity product ion that is distinct from the fragmentation of the unmodified peptide.
Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[1][2] Key validation parameters are summarized below, with acceptance criteria generally following FDA and EMA recommendations.[15][16]
| Parameter | Purpose | Acceptance Criteria (General) |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response.[15] |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the reproducibility of measurements. | For QCs, accuracy within ±20% (±25% at LLOQ) of nominal; precision (CV) ≤20% (≤25% at LLOQ).[16] |
| Matrix Effect | Assess the impact of the biological matrix on ionization efficiency. | CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound adducts in a biological matrix. By following the described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can generate high-quality, reliable data suitable for pharmacokinetic, toxicokinetic, and biomarker studies. The principles of this method are adaptable and serve as a strong foundation for the development of assays for other covalent adducts.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
- Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal.
- Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC.
- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
- Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. AAPS Journal.
- Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc.
- Hsieh, Y. T., & Chen, B. H. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Agricultural and Food Chemistry.
- Vrkic, A. K., & Mayer, P. M. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry.
- Vreeken, R. J., et al. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Bondavalli, F., et al. (2010). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- American Society for Mass Spectrometry. (n.d.). Practical Bioanalytical Method Validation by LC-MS/MS.
- Stefani, H. A., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
- Sławiński, J., et al. (2019). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules.
Sources
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. fda.gov [fda.gov]
- 3. asms.org [asms.org]
- 4. "The Application of LC-MS Technologies for the Detection of Triazine He" by Michael Cahill [sword.mtu.ie]
- 5. mdpi.com [mdpi.com]
- 6. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Welcome to the technical support center for the synthesis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this target molecule. The information herein is based on established principles of heterocyclic chemistry and provides practical solutions to common challenges encountered during the synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a three-step sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differing reactivity of the chlorine atoms on the triazine ring at various temperatures allows for a controlled, stepwise introduction of the desired substituents.
The proposed three-step synthesis is as follows:
-
Step 1: Monosubstitution with Sodium Thiomethoxide. Reaction of cyanuric chloride with one equivalent of sodium thiomethoxide at a low temperature (around 0 °C) to selectively replace one chlorine atom, yielding 2-chloro-4-(methylthio)-6-trichloro-1,3,5-triazine.
-
Step 2: Introduction of the Thienyl Group. Reaction of the resulting dichlorotriazine with 2-thienyllithium at a low temperature to replace a second chlorine atom, affording 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine.
-
Step 3: Amination. The final step involves the reaction of the monochlorotriazine intermediate with ammonia at an elevated temperature to introduce the amino group and yield the final product, this compound.
This sequential approach is designed to control the regioselectivity of the substitutions, which is a critical aspect of synthesizing asymmetrically substituted triazines.[1][2]
Visualizing the Workflow: Synthesis and Troubleshooting
To provide a clear overview of the process, the following diagrams illustrate the proposed synthetic workflow and a general troubleshooting decision tree.
Caption: Proposed three-step synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during each step of the synthesis.
Step 1: Synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine
Q1: My reaction is yielding a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the mono-substituted product?
A1: This is a common issue in the sequential substitution of cyanuric chloride. The key to achieving high selectivity for the monosubstituted product is rigorous temperature control. The first chlorine atom is significantly more reactive than the second.
-
Causality: The electron-withdrawing nature of the triazine ring and the remaining two chlorine atoms makes the first substitution very rapid, even at low temperatures. Subsequent substitutions require higher temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at 0 °C or even slightly lower (e.g., -5 to 0 °C) throughout the addition of sodium thiomethoxide.
-
Slow Addition: Add the sodium thiomethoxide solution dropwise over a prolonged period (e.g., 1-2 hours) to prevent localized temperature increases and high concentrations of the nucleophile.
-
Stoichiometry: Use precisely one equivalent of sodium thiomethoxide. An excess will promote the formation of the di-substituted product.
-
Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the cyanuric chloride is consumed.
-
Q2: I am observing a significant amount of 2,4,6-tris(methylthio)-1,3,5-triazine, even with careful temperature control. What could be the cause?
A2: The formation of the trisubstituted product suggests that the reaction conditions are too harsh or that the stoichiometry is incorrect.
-
Causality: If the temperature is not adequately controlled, or if there is an excess of the nucleophile, the less reactive chlorine atoms will also be substituted.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity and accurate concentration of your sodium thiomethoxide solution.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as this can lead to further substitution, albeit at a slower rate.
-
Solvent: Use a dry, aprotic solvent like tetrahydrofuran (THF) to avoid side reactions.
-
Step 2: Synthesis of 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine
Q3: The reaction with 2-thienyllithium is giving a very low yield. What are the likely reasons?
A3: Organolithium reagents are highly reactive and sensitive to moisture and air. Low yields are often due to reagent degradation or improper reaction conditions.
-
Causality: 2-Thienyllithium is a strong base and nucleophile. It will react readily with any protic sources, such as water, which will quench the reagent.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: Use freshly prepared or properly stored 2-thienyllithium. If using a commercial solution, titrate it before use to determine the exact concentration.
-
Temperature Control: The addition of 2-thienyllithium should be performed at a very low temperature (e.g., -78 °C) to prevent side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.
-
Reverse Addition: Consider adding the solution of the dichlorotriazine to the 2-thienyllithium solution at -78 °C. This can sometimes improve yields by maintaining an excess of the organolithium reagent initially.
-
Q4: I am getting a complex mixture of products, some of which seem to be derived from the reaction of 2-thienyllithium with the methylthio group. How can I avoid this?
A4: While the primary reaction should be nucleophilic substitution of the chlorine, side reactions can occur with highly reactive organometallics.
-
Causality: 2-Thienyllithium is a strong base and could potentially deprotonate the methyl group of the methylthio substituent, leading to undesired side products.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintaining a very low temperature (-78 °C) during the addition is crucial to favor the kinetically controlled nucleophilic substitution at the carbon-chlorine bond over the thermodynamically controlled deprotonation.
-
Reaction Time: Keep the reaction time at low temperature sufficient for the substitution to occur, but avoid prolonged reaction times, which might allow for slower side reactions to proceed.
-
Step 3: Synthesis of this compound
Q5: The final amination step is not proceeding to completion, and I am left with a significant amount of the starting chloro-intermediate.
A5: The final chlorine atom is the least reactive, and forcing conditions are typically required for its substitution.
-
Causality: The electron-donating nature of the amino and methylthio groups reduces the electrophilicity of the remaining carbon-chlorine bond, making it less susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Increase Temperature and Pressure: This reaction often requires elevated temperatures (e.g., 100-150 °C) and may need to be carried out in a sealed tube or a microwave reactor to achieve the necessary conditions.[3]
-
Concentrated Ammonia: Use a concentrated aqueous or alcoholic solution of ammonia to ensure a high concentration of the nucleophile.
-
Catalyst: In some cases, the addition of a phase-transfer catalyst can facilitate the reaction.
-
Alternative Aminating Agents: If ammonia is not effective, consider using a stronger nucleophile like sodium amide, although this would require strictly anhydrous conditions.
-
Q6: I am observing hydrolysis of the triazine ring during the amination step. How can this be minimized?
A6: The triazine ring can be susceptible to hydrolysis under harsh conditions, especially at high temperatures in the presence of water.[4]
-
Causality: The presence of water at high temperatures can lead to nucleophilic attack on the triazine ring, resulting in ring-opening or the formation of hydroxy-triazine byproducts.
-
Troubleshooting Steps:
-
Minimize Water: If possible, use a solution of ammonia in an organic solvent like dioxane or ethanol instead of a large excess of aqueous ammonia.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the exposure of the product to harsh conditions.
-
pH Control: Maintaining a basic pH is crucial for the amination to proceed. However, excessively high pH combined with high temperature can promote hydrolysis.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis.
Step 1: Synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyanuric chloride (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of sodium thiomethoxide (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the stirred solution of cyanuric chloride over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the cyanuric chloride spot disappears.
-
Workup: Quench the reaction by adding cold water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Step 2: Synthesis of 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-bromothiophene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C to generate 2-thienyllithium.
-
Addition of Triazine: In a separate flask, dissolve 2,4-dichloro-6-(methylthio)-1,3,5-triazine (1.0 eq) in anhydrous THF. Add this solution dropwise to the 2-thienyllithium solution at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Setup: In a sealed tube or microwave reaction vessel, combine 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine (1.0 eq) and a concentrated solution of ammonia in methanol or dioxane.
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours. If using a microwave reactor, the reaction time may be significantly shorter (e.g., 30-60 minutes).
-
Monitoring: After cooling, check the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.
Data Summary Table
| Step | Reactants | Key Conditions | Expected Product |
| 1 | Cyanuric chloride, Sodium thiomethoxide | 0 °C, Anhydrous THF | 2,4-dichloro-6-(methylthio)-1,3,5-triazine |
| 2 | 2,4-dichloro-6-(methylthio)-1,3,5-triazine, 2-Thienyllithium | -78 °C to RT, Anhydrous THF, Inert Atmosphere | 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine |
| 3 | 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine, Ammonia | 120-150 °C, Sealed tube or Microwave | This compound |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
- Tesis Doctorals en Xarxa. (2008).
-
National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. [Link]
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis.
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
PrepChem. (Date not available). Synthesis of 2-Amino-4-chloro-6-methylamino-1,3,5-triazine. [Link]
- BenchChem. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
National Institutes of Health. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. [Link]
Sources
Overcoming solubility issues with 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in aqueous buffers
Welcome to the technical support resource for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the reliability and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Profile
This compound possesses a molecular structure characterized by multiple aromatic rings and a triazine core, contributing to its low intrinsic aqueous solubility.[1][2] Such compounds are often classified as 'brick-dust' (high melting point) or 'grease-ball' (high lipophilicity) molecules, which require specialized formulation strategies to work with effectively in biological systems.[3]
| Property | Value / Observation | Source |
| CAS Number | 175204-61-2 | [4][5] |
| Molecular Formula | C₈H₈N₄S₂ | [4] |
| Molecular Weight | 224.31 g/mol | [4] |
| Predicted Nature | Hydrophobic, Poorly Water-Soluble | Inferred from structure |
| Key Functional Groups | Primary Amine (-NH₂), Thienyl Ring, Triazine Core | [4][5] |
The presence of the primary amine group is a critical feature. This group is ionizable, meaning its charge state can be altered by adjusting the pH of the medium. This provides a key strategic entry point for solubility enhancement.[6][][8]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Encountering precipitation when diluting a stock solution into your aqueous assay buffer is the most common failure point. This guide provides a systematic workflow to diagnose and solve this issue.
Caption: A decision tree for troubleshooting solubility issues.
In-Depth Protocols & Methodologies
Protocol 1: Initial Stock Solution Preparation
The first principle of working with poorly soluble compounds is to start from a non-aqueous, high-concentration stock. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously. If necessary, use gentle warming (37°C) and sonication to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Starting with a fully dissolved, high-concentration stock in a strong organic solvent like DMSO ensures that you are not introducing pre-existing micro-precipitates into your aqueous buffer, which can act as seeds for further precipitation.[9][10]
Protocol 2: Strategy A - pH Adjustment
This strategy leverages the basicity of the primary amine group on the triazine ring. By lowering the pH of the aqueous buffer, the amine group becomes protonated (-NH₃⁺), increasing the molecule's polarity and, consequently, its aqueous solubility.[][8]
-
Determine pKa: If not known, estimate the pKa of the primary amine. For similar aromatic amines, this is often in the range of 3-5.
-
Buffer Selection: Choose a buffer system effective at a pH at least 1-2 units below the compound's pKa. For example, if the pKa is 4.0, a buffer at pH 2.0-3.0 (e.g., Glycine-HCl) would be appropriate.
-
Solubility Test:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 7.4).
-
Add a small, precise volume of your DMSO stock solution to each buffer to reach the target final concentration.
-
Vortex immediately and incubate for a set period (e.g., 1-2 hours) at the experimental temperature.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
-
Validation: Ensure the selected low pH does not negatively impact your assay components (e.g., protein stability, cell viability). Run appropriate vehicle controls at the chosen pH.
Trustworthiness Note: This method is self-validating. A successful outcome is a clear, precipitate-free solution at a pH that is also compatible with the experimental system. Always verify that the pH change itself does not introduce artifacts into your results.
Protocol 3: Strategy B - Co-Solvent Systems
If pH adjustment is not viable, introducing a water-miscible organic solvent (a co-solvent) into the aqueous buffer can increase solubility. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to remain dissolved.[11][12][13]
-
Co-solvent Selection: Common co-solvents include polyethylene glycol 300 (PEG 300), propylene glycol (PG), and ethanol.[14]
-
Screening Protocol:
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create a matrix of co-solvent concentrations. For example, prepare buffers containing 5%, 10%, 15%, and 20% (v/v) of PEG 300.
-
Add your DMSO stock solution to each co-solvent buffer to achieve the target final concentration. Ensure the final DMSO concentration is consistent across all conditions and is below the tolerance limit of your assay (typically <0.5%).[9]
-
Incubate, vortex, and observe for precipitation as described in the pH adjustment protocol.
-
-
Optimization: Identify the lowest percentage of co-solvent that maintains the compound in solution. This minimizes potential off-target effects of the co-solvent on the biological system.
Expertise Note: The choice of co-solvent can be critical. PEG 300 is often a good starting point for parenteral and in vitro systems due to its lower toxicity compared to ethanol. The goal is not just to dissolve the compound, but to create a solution that is "biologically silent" aside from the activity of the compound itself.
Protocol 4: Strategy C - Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that is readily soluble in water.[15][16][17][18] This is an excellent strategy when the addition of organic solvents or pH changes are incompatible with the assay.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[16][19]
-
Preparation of the Complex (Kneading Method):
-
In a mortar, place the required amount of this compound and a molar excess (e.g., 1:2 ratio) of HP-β-CD.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50) to form a thick, uniform paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste under vacuum to remove the solvents, resulting in a solid powder of the inclusion complex.[15]
-
-
Solubilization: The resulting powder can now be directly dissolved in your aqueous assay buffer. Confirm the final concentration achieved using an appropriate analytical method (e.g., HPLC-UV).
Expertise Note: The formation of an inclusion complex can alter the free concentration of your drug. It is crucial to understand that the complex acts as a carrier. The drug is released from the cyclodextrin cavity to interact with its target, a process governed by an equilibrium constant.[20]
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it still precipitates when I add it to my cell culture media. What's happening? A: This is a classic solubility problem. Your compound is soluble in the non-polar DMSO but crashes out when it encounters the highly polar aqueous environment of the media. The final concentration of DMSO in your media is too low to act as an effective co-solvent. You should implement one of the strategies above: lower the pH of your media (if compatible with your cells for a short duration), add a biocompatible co-solvent like PEG 300 to the media, or use a cyclodextrin delivery system.[9][10]
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay? A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v).[9] Concentrations above this can lead to cytotoxicity or differentiation, confounding your results. Always run a vehicle control with the same final DMSO concentration as your test articles to account for any solvent effects.
Q3: Can I just heat the buffer to get my compound to dissolve? A: While gentle heating (37°C) can help dissolve the initial DMSO stock, it is generally not a reliable primary method for solubilizing in aqueous buffers. The solubility of many triazine compounds does increase with temperature, but as your buffer cools to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out, creating a supersaturated and unstable solution.[2] This can lead to highly variable and non-reproducible results.
Q4: My compound seems to degrade in the low pH buffer required to solubilize it. What are my options? A: If your compound is not stable at the required pH, this strategy must be abandoned. Your best alternative is Strategy C: Cyclodextrin Inclusion Complexation. This method does not require pH modification and avoids the use of organic co-solvents, making it a very robust, albeit more complex, solution.[16][19] Alternatively, you can try a co-solvent system (Strategy B) if it is compatible with your assay.
Q5: What is the difference between kinetic solubility and thermodynamic solubility? A: This is a key concept. Kinetic solubility is what is most often measured in drug discovery; it measures the concentration of a compound that remains in solution after a stock solution (usually in DMSO) is added to an aqueous buffer and allowed to precipitate over a short time. It reflects the risk of precipitation in an assay. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended incubation (24-48 hours) of the solid material in the buffer. For troubleshooting your experiments, you are primarily concerned with improving the kinetic solubility to exceed your target assay concentration.
References
- 1. Influence of linker groups on the solubility of triazine dendrimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. pschemicals.com [pschemicals.com]
- 6. jmpas.com [jmpas.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scispace.com [scispace.com]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting guide for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in cell-based assays
As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers using 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in their cell-based assays. This guide is structured to anticipate common challenges and provide robust, scientifically-grounded solutions to ensure the integrity and reproducibility of your experimental results.
Technical Support Center: this compound
Compound Identity and Handling
Before beginning any experiment, it is critical to confirm the identity and proper handling procedures for your compound.
| Property | Value | Source |
| CAS Number | 175204-61-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₈N₄S₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 224.31 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Typically a solid powder | N/A |
| Recommended Storage | Store at -20°C for long-term stability | General laboratory best practice |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this and similar small molecules in cell-based assays.
Q1: I'm having trouble dissolving the compound. What is the best solvent and procedure?
Answer: This is the most common initial hurdle. The thienyl and methylthio groups confer hydrophobicity, making aqueous solubility low.
Root Cause: The compound's chemical structure is not amenable to dissolution in aqueous buffers or cell culture media directly.
Solution: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 2.24 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex thoroughly for 2-5 minutes. If needed, gently warm the vial to 37°C in a water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Critical Consideration: When treating your cells, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or differentiation, confounding your results. A final concentration of <0.1% is ideal.
Q2: I added the compound to my cells, and they all died, even at what I thought was a low concentration. What's happening?
Answer: Unexpected cytotoxicity can arise from several factors, from the compound's intrinsic activity to experimental artifacts. Triazine derivatives, as a class, have been shown to possess potent cytotoxic and anticancer activities, often inducing cell cycle arrest and apoptosis.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Determining the IC₅₀ Value
The 50% inhibitory concentration (IC₅₀) is a critical parameter. Use an MTT or a similar viability assay (e.g., CCK-8) to determine this value for your specific cell line.[4]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of your compound in culture medium. A common range for initial screening is 0.01 µM to 100 µM. Crucially, prepare a "vehicle control" containing the highest concentration of DMSO used in your dilutions but no compound.
-
Treatment: Remove the old medium and add the medium containing the different compound concentrations (and the vehicle control).
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours). This is often determined by the cell line's doubling time.
-
Viability Assay: Perform the MTT or other viability assay according to the manufacturer's protocol.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀.
Q3: I'm not seeing any effect from the compound. How can I be sure it's active?
Answer: A lack of a discernible phenotype can be as challenging as overt toxicity. The compound may not be active in your specific model, or the assay may not be sensitive enough.
Potential Causes & Solutions:
-
Insufficient Concentration: Your treatment concentration may be below the effective range. Based on studies of similar triazine compounds which show activity in the low micromolar range (3.6 µM to 11.0 µM), ensure your dose-response curve extends to at least 50-100 µM.[2][3]
-
Compound Instability: The compound may be degrading in the culture medium. Try minimizing its exposure to light and consider refreshing the medium with a new compound for longer incubation periods (>48 hours).
-
Cell Line Resistance: The target pathway may not be active or essential in your chosen cell line. Consider testing the compound on a panel of cell lines, for example, those known to be sensitive to agents inducing cell cycle arrest or apoptosis (e.g., HCT-116, MCF-7).[2]
-
Incorrect Assay: The biological effect may be subtle and not captured by a simple viability assay. Consider more sensitive assays that probe specific cellular mechanisms. Based on related molecules, good options include:
Q4: The observed effect might be non-specific. How can I rule out off-target effects?
Answer: This is a critical question for validating any potential drug candidate. Small molecules can have unintended targets. For instance, a structurally related triazolo-pyrimidine compound was found to exert off-target effects by alkylating cysteine thiols, a mechanism that can mimic oxidative stress.[5]
Strategies for Verifying Specificity:
-
Use a Negative Control: If possible, synthesize or acquire a structurally similar but inactive analog of the compound. This is the gold standard but is often not feasible.
-
Target Engagement Assays: If a specific protein target is hypothesized, use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation to confirm that the compound binds to its intended target in the cell.
-
Rescue Experiments: If the compound is thought to inhibit an enzyme or pathway, try to "rescue" the cells by providing a downstream product of that pathway. If the phenotype is reversed, it provides evidence for on-target activity.
-
Orthogonal Assays: Confirm the phenotype using a different experimental method. For example, if you see a decrease in viability with an MTT assay (which measures metabolic activity), confirm cell death using a trypan blue exclusion assay (which measures membrane integrity).
Hypothetical Signaling Pathway
Based on published data for analogous 1,3,5-triazine derivatives, a plausible mechanism of action involves the induction of cell cycle arrest and apoptosis.[2][6] The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical mechanism of action for the triazine compound.
References
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation . National Center for Biotechnology Information (PMC). [Link]
-
4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine . National Center for Biotechnology Information (PMC). [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De . MOST Wiedzy. [Link]
-
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][7]triazin-7(6H)-one . ResearchGate. [Link]
-
Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][4]triazolo[4,3-b][1][2][4]triazin-7-one derivatives . Semantic Scholar. [Link]
-
Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][4]triazolo[4,3-b][1][2][4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity . Royal Society of Chemistry. [Link]
-
Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) . PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (+)-Cedrol = 99.0 GC sum of enantiomers 77-53-2 [sigmaaldrich.com]
Reducing non-specific binding of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in pull-down assays
Technical Support Center: A Senior Application Scientist's Guide
Topic: Reducing Non-Specific Binding of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in Pull-Down Assays
Introduction for the Researcher
Welcome to the technical support guide for optimizing pull-down assays using this compound. As researchers leveraging chemical proteomics to identify novel protein targets, we understand that the primary hurdle between a promising compound and a validated hit is often technical: non-specific binding (NSB). This phenomenon, where proteins bind indiscriminately to your assay components, can obscure true interactors and lead to a frustrating chase of false positives.
This guide is structured from the perspective of a seasoned application scientist. We will move beyond simple protocol lists to explain the underlying biochemical principles of NSB and provide a logical, systematic framework for troubleshooting. Our goal is to empower you to not only solve the immediate issue of high background with this specific triazine compound but also to develop a robust methodology for any future small molecule pull-down experiment.
Section 1: Foundational FAQs - Understanding the "Why"
Before diving into troubleshooting, it's critical to understand the nature of the problem. This section addresses the fundamental questions surrounding non-specific binding in the context of your specific compound.
Q1: What exactly is non-specific binding (NSB) in a small molecule pull-down assay?
A1: Non-specific binding refers to the attachment of proteins to assay components through interactions that are independent of the specific, high-affinity binding pocket you aim to identify.[1] In an ideal experiment, only the true protein target(s) of your immobilized triazine compound would be captured from the cell lysate. In reality, proteins can adhere to:
-
The Solid-Phase Matrix: The beads themselves (e.g., agarose or magnetic) have surfaces that can non-specifically attract proteins through electrostatic or hydrophobic forces.[2]
-
The Linker/Spacer: If your compound is attached to the beads via a linker, proteins may bind to the linker arm.
-
The Small Molecule Bait: Proteins can bind weakly and non-specifically to the immobilized triazine compound itself.
-
Indirect Interactions: Proteins can be "bridged" to the beads by a third molecule, most commonly contaminating nucleic acids from the cell lysate.[3]
These non-specific interactions are typically of low affinity and can be disrupted with optimized conditions, which is the core goal of this guide.[4]
Q2: Why might my compound, this compound, be particularly prone to NSB?
A2: The chemical structure of this compound presents several features that can contribute to NSB. Understanding these helps in designing a targeted troubleshooting strategy.
-
Aromatic and Heterocyclic Rings (Thienyl, Triazine): These planar ring systems can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on the surface of proteins.
-
Sulfur Atoms (Methylthio, Thienyl): Sulfur is a soft atom and can engage in "soft" interactions with various protein residues.
-
Amine Group and Triazine Nitrogens: These groups can act as hydrogen bond donors and acceptors, potentially forming weak, non-specific hydrogen bonds with a variety of proteins.
The combination of these features creates a molecule that, while having a specific target, also possesses a general "stickiness" that must be carefully controlled.
Q3: What are the absolute essential controls I must include to correctly identify NSB?
A3: Your controls are the foundation of a trustworthy experiment. Without them, you cannot distinguish a true signal from background noise. For this assay, two negative controls are non-negotiable:
-
"Beads-Only" Control: This involves incubating your cell lysate with the same beads you use in your experiment, but which have not been coupled to your small molecule. This control is essential for identifying proteins that bind non-specifically to the solid-phase matrix itself.[5]
-
"Inactive Compound" Control: This is the gold standard. It involves using a structurally similar analogue of your triazine compound that is known to be inactive in functional assays. This control helps identify proteins that bind non-specifically to the chemical scaffold rather than the specific pharmacophore. If an inactive analogue is unavailable, beads coupled only with the linker arm can serve as a substitute.
You should always run your experimental sample (beads + triazine compound) in parallel with these negative controls. A protein band that appears in your experimental lane but is absent or significantly reduced in both control lanes is a candidate for a true interactor.
Section 2: Troubleshooting Guide - From High Background to Clean Blots
This section is designed as a logical workflow to systematically eliminate sources of non-specific binding.
Workflow for Troubleshooting Non-Specific Binding
Caption: A systematic workflow for diagnosing and solving non-specific binding issues.
Problem 1: "My negative control ('beads-only') shows numerous protein bands, making it impossible to interpret my results."
-
Probable Cause: This is a clear indication that proteins are binding directly to the surface of your affinity beads. This is the first problem to solve, as any binding to the beads will mask all other interactions.
-
Solutions:
-
Pre-Clearing the Lysate: This step removes the most "sticky" proteins from your lysate before it ever sees your baited beads.[6]
-
Protocol: Lysate Pre-Clearing
-
Aliquot your starting cell lysate. To a separate tube, add 20-30 µL of packed, equilibrated, but un-conjugated beads for every 1 mL of lysate.
-
Incubate the lysate with these "decoy" beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the decoy beads by centrifugation (e.g., 1,000 x g for 2 minutes) or using a magnetic stand.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This is the lysate you will now use for your actual pull-down experiment with your triazine-conjugated beads.
-
-
-
Blocking the Beads: This saturates the non-specific binding sites on the bead surface with a neutral protein or detergent before you add your lysate.[2][7]
-
Protocol: Bead Blocking
-
After coupling your triazine compound to the beads, wash them twice with your base wash buffer.
-
Resuspend the beads in a blocking buffer (see table below).
-
Incubate for at least 1 hour at 4°C with gentle rotation.
-
Pellet the beads and discard the blocking buffer. Wash once with ice-cold wash buffer before adding the (pre-cleared) lysate.
-
-
-
Table 1: Common Blocking Agents
-
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.5 - 2% (w/v) | A common and effective choice. Ensure it's protease-free.[8] |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain phosphoproteins and biotin that can interfere with downstream analysis (e.g., mass spectrometry or anti-phospho blots).[9] |
| Purified Casein | 1% (w/v) | A component of milk, can be a more defined blocking agent. |
| Salmon Sperm DNA | 100 µg/mL | Can be added to reduce non-specific binding of DNA-binding proteins. Often used in conjunction with BSA. |
Problem 2: "I've reduced binding to the beads, but my pull-down with the triazine compound still yields many non-specific proteins."
-
Probable Cause: The binding is now occurring due to the chemical properties of the triazine compound itself (hydrophobic/ionic interactions) or via indirect nucleic acid bridging. The key is to disrupt these low-affinity interactions without disturbing the high-affinity specific binding.[10][11]
-
Solutions:
-
Systematic Wash Buffer Optimization: This is the most critical step for reducing compound-specific NSB. You must empirically determine the optimal balance of salt and detergent that provides the best signal-to-noise ratio.[10][12]
-
Principle of Optimization:
-
Protocol: Wash Buffer Optimization
-
Set up multiple identical pull-down reactions. After the lysate incubation step, wash each set of beads with a different wash buffer.
-
Start with a baseline buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) and modify one component at a time as suggested in the table below.
-
Analyze the eluates from each wash condition by SDS-PAGE and Western blotting for a known or suspected interactor to see which condition best preserves the specific signal while removing background.
-
-
-
Table 2: Wash Buffer Optimization Parameters
-
| Parameter | Baseline | Test Range | Rationale |
| Salt (NaCl) | 150 mM | 250 mM, 350 mM, 500 mM | Disrupts non-specific ionic interactions.[4] |
| Detergent (NP-40 or Triton X-100) | 0.1% | 0.25%, 0.5%, 1.0% | Disrupts non-specific hydrophobic interactions.[10] |
| Detergent (Tween-20) | 0.05% | 0.1%, 0.2% | A milder detergent, useful if stronger ones disrupt specific binding.[9] |
| pH | 7.4 | 7.0, 8.0, 8.5 | Can alter protein charges to reduce electrostatic NSB.[4] |
Section 3: Visualizing the Interactions
Understanding the molecular basis of binding can aid in troubleshooting.
Caption: Specific vs. Non-Specific Binding (NSB) pathways in a pull-down assay.
References
- Vertex AI Search. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays.
- Sigma-Aldrich. (n.d.). Pull-down assays.
- Thermo Fisher Scientific. (n.d.). Protein-Protein Interactions Support—Troubleshooting.
- Creative Proteomics. (n.d.). Protocol for Immunoprecipitation.
- Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide.
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays.
- Leah, K. (2023, February 28). Pull-down assays (co-IPs, etc) - what, how, & what to look for.
- WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
- KMD Bioscience. (2025, March 12). Common Pull Down Issues and Solutions to Enhance Performance.
- Blaskiewicz, D., Li, J., & complaining, C. (n.d.). Protein-protein interaction assays: eliminating false positive interactions. PMC - NIH.
- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Mass Spectrometry Analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Welcome to the technical support guide for the mass spectrometry (MS) analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and challenges encountered during the analysis of this molecule.
Compound at a Glance:
-
IUPAC Name: this compound
-
Monoisotopic Mass: 224.0245 g/mol
-
Protonated Mass [M+H]⁺: 225.0323 m/z
While direct, peer-reviewed mass spectrometry studies on this specific molecule are not extensively available, this guide is built upon foundational MS principles and published data from structurally similar compounds, including s-triazines and organosulfur heterocycles.[3][4] The troubleshooting advice provided herein is based on predictable chemical behavior in common ionization sources like Electrospray Ionization (ESI).
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Scenario 1: Unexpected High-Mass Peaks
Question: "In my full scan spectrum, I see the expected protonated molecule at m/z 225.03, but I also observe significant peaks at higher m/z values, such as m/z 247.01, m/z 263.00, and m/z 266.06. What are these?"
Answer: You are most likely observing adduct formation , a common phenomenon in electrospray ionization (ESI). Your target molecule, with its four nitrogen atoms on the triazine ring, provides multiple basic sites that can readily associate with cations present in the mobile phase or from contaminants.
Causality & Explanation: Adducts are ions formed when your target molecule associates with other ions or neutral molecules in the ESI source.[5] The most common adducts in positive ion mode involve alkali metals (Na⁺, K⁺), which are frequent contaminants from glassware, solvents, or buffers, and mobile phase components like ammonium (NH₄⁺) or acetonitrile (CH₃CN).[6][7]
Troubleshooting & Resolution Protocol:
-
Identify the Adducts: Compare the observed m/z values with a table of potential adducts based on your compound's monoisotopic mass.
-
Minimize Contamination:
-
Use high-purity, LC-MS grade solvents and additives.
-
Thoroughly clean all glassware; consider a final rinse with a weak acid solution followed by high-purity water and solvent if alkali metal contamination is suspected.
-
Prepare mobile phases fresh daily.
-
-
Optimize Mobile Phase:
-
If using an ammonium-based buffer (e.g., ammonium formate), the [M+NH₄]⁺ adduct is expected. If it complicates your analysis, consider switching to a formic acid-based mobile phase.
-
The presence of acetonitrile can lead to the [M+CH₃CN+H]⁺ adduct. This is often unavoidable but can be minimized by ensuring efficient desolvation.[6]
-
Data Presentation: Common Adducts Table
| Adduct Ion | Formula | Mass Difference (Da) | Expected m/z for C₈H₈N₄S₂ |
| Protonated Molecule | [M+H]⁺ | +1.0078 | 225.0323 |
| Sodium Adduct | [M+Na]⁺ | +22.9898 | 247.0143 |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0344 | 242.0589 |
| Potassium Adduct | [M+K]⁺ | +38.9637 | 263.0002 |
| Acetonitrile Adduct | [M+CH₃CN+H]⁺ | +42.0344 | 266.0667 |
| Dimer | [2M+H]⁺ | - | 449.0568 |
Table based on common adducts listed in authoritative sources.[7]
Scenario 2: Low Parent Ion Intensity & Prominent Low-Mass Fragments
Question: "The peak for my protonated molecule (m/z 225.03) is very weak or absent. Instead, I see major ions at m/z ~177 and ~128. Is my compound degrading?"
Answer: This is a classic signature of in-source fragmentation (ISF) , also known as source-induced dissociation. Your molecule is likely fragmenting within the ion source before it reaches the mass analyzer.[8][9] This is not necessarily sample degradation in your vial, but rather an artifact of the ionization conditions being too harsh.
Causality & Explanation: ISF occurs in the atmospheric pressure interface of the mass spectrometer when ions are accelerated by electric fields (e.g., declustering potential, fragmentor voltage) and collide with neutral gas molecules.[8][10] This imparts internal energy, causing fragmentation. Molecules with multiple, relatively labile bonds, like the methylthio or thienyl linkages in your compound, can be particularly susceptible.[11]
Predicted Fragmentation Pathways: Based on the structure, two primary fragmentation pathways are likely:
-
Loss of Methanethiol (CH₃SH): Cleavage of the C-S bond connecting the methylthio group to the triazine ring, often accompanied by a hydrogen rearrangement, would result in the loss of a neutral 48 Da fragment. This is a common pathway for thioethers.[12]
-
Thienyl Ring Fragmentation/Loss: The bond between the thienyl group and the triazine ring can cleave, or the thienyl ring itself can undergo fragmentation.
Visualization: Predicted In-Source Fragmentation
Sources
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Determination of s-triazine metabolites: a mass spectrometric investigation | Semantic Scholar [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. support.waters.com [support.waters.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Quenching strategies for reactions involving 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Technical Support Center: 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
A Senior Application Scientist's Guide to Effective Reaction Quenching Strategies
Welcome to the technical support center for researchers working with this compound. This guide provides in-depth troubleshooting advice and best practices for quenching reactions involving this versatile heterocyclic compound. As Senior Application Scientists, we understand that a successful synthesis doesn't end with product formation; it requires a carefully planned and executed workup to ensure product purity, stability, and safety.
Understanding the Molecule: A Foundation for Strategy
Before addressing specific quenching scenarios, it's crucial to understand the chemical personality of this compound. Its reactivity is dominated by three key features:
-
The 1,3,5-Triazine Core: This six-membered aromatic ring is electron-deficient due to the presence of three electronegative nitrogen atoms.[1][2] This inherent electron deficiency makes the ring highly susceptible to nucleophilic attack, a characteristic that is fundamental to its utility in synthesis.[1][3] However, it also means the ring can be vulnerable to degradation under harsh hydrolytic conditions (both acidic and basic).[1]
-
The 2-Amine Group (-NH₂): This group is a primary amine, possessing both nucleophilic and basic properties. It can be a reaction site for electrophiles or be protonated in acidic media.
-
The 4-(Methylthio) Group (-SMe): The methylthio group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-poor triazine ring.[4][5] The sulfur atom can also be susceptible to oxidation.
A successful quenching strategy must therefore neutralize reactive reagents without compromising the integrity of these functional groups on the starting material or the desired product.
General Principles of Reaction Quenching
Quenching is the process of safely and completely deactivating any unreacted, reactive species in a reaction mixture once the desired transformation is complete.[6][7] A proper quench:
-
Stops the reaction decisively , preventing the formation of side products.[8]
-
Ensures a safe workup by neutralizing hazardous reagents.[9]
-
Prepares the mixture for purification by removing components that could interfere with chromatography or extraction.
A common mistake is to add a quenching agent too quickly or at the wrong temperature, which can lead to dangerous exotherms or localized pH changes that degrade the product.[8] Always cool the reaction mixture (typically in an ice bath) before and during the slow, dropwise addition of the quenching reagent.[8][10]
Troubleshooting Guide & Quenching Protocols (Q&A)
This section addresses specific issues you may encounter in a question-and-answer format, categorized by common reaction types.
Scenario A: Nucleophilic Aromatic Substitution (SNAr) Reactions
In these reactions, the methylthio group is typically displaced by a nucleophile (e.g., another amine, an alcohol, or a thiol).
Q1: I've completed an SNAr reaction using sodium hydride (NaH) to deprotonate my amine nucleophile. What is the safest and most effective way to quench the excess NaH and unreacted nucleophile?
Answer: This is a common scenario that requires a careful, stepwise approach to manage the highly reactive NaH.
-
Causality: Sodium hydride reacts violently with protic solvents like water, releasing flammable hydrogen gas.[9] A direct quench with water is extremely dangerous. The strategy is to use progressively more reactive protic reagents to control the rate of reaction.
-
Recommended Protocol:
-
Cool the Reaction: Ensure the reaction flask is thoroughly cooled in an ice-water bath (0 °C).
-
Initial Quench (Alcohol): While stirring vigorously, slowly and dropwise add a less reactive alcohol like isopropanol or ethanol.[9][11] You will observe gas evolution (H₂). Continue adding until the bubbling subsides, indicating all the NaH has been consumed.
-
Secondary Quench (Water): Once the gas evolution has ceased, you can more safely add water dropwise to quench any remaining alkoxide and dilute the mixture.
-
Neutralization/Extraction: At this point, you can proceed with your standard aqueous workup, such as adjusting the pH with dilute acid (e.g., 1M HCl) and extracting your product with an organic solvent.
-
Q2: My triazine product seems to be degrading during my aqueous workup after an SNAr reaction. What could be the cause?
Answer: The 1,3,5-triazine ring, while aromatic, is susceptible to hydrolysis under certain conditions, which can lead to ring-opening and decomposition.[1]
-
Causality: Strong acidic or basic conditions during the workup can catalyze the hydrolysis of the triazine core. If you used a strong base like NaOH to drive your reaction and then over-compensated with a large amount of concentrated acid (or vice-versa), you can create localized areas of extreme pH that damage your product.
-
Troubleshooting Steps:
-
Use Milder Reagents: Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution has a mildly acidic pH (around 4.5-6.0) and is excellent for neutralizing strong bases and hydrolyzing metal alkoxides without subjecting the product to harsh acidic conditions.
-
Avoid pH Extremes: When adjusting the pH for extraction, use dilute acids and bases (e.g., 1M HCl, 1M NaOH, or saturated NaHCO₃) and add them slowly while monitoring the pH.
-
Minimize Contact Time: Do not let your product sit in strongly acidic or basic aqueous layers for extended periods. Perform your extractions efficiently.
-
Scenario B: Reactions at the 2-Amine Position
This involves using the amine group as a nucleophile, for example, in an acylation reaction with an acyl chloride.
Q1: How do I quench a reaction after acylating the 2-amine group with excess acetyl chloride?
Answer: The primary goal is to safely destroy the highly reactive and corrosive excess acetyl chloride.
-
Causality: Acyl chlorides react vigorously with water and alcohols to produce HCl and the corresponding ester or carboxylic acid. A controlled quench is necessary to manage the exotherm and the acid produced.
-
Recommended Protocol:
-
Cool the Reaction: Place the reaction flask in an ice-water bath.
-
Quench with Base/Water: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will serve two purposes: the water will hydrolyze the acetyl chloride to acetic acid, and the bicarbonate will neutralize the resulting acetic acid and the HCl byproduct, preventing acidification of the medium which could protonate your product and make it water-soluble.
-
Check for Gas Evolution: The neutralization will produce CO₂ gas. Add the bicarbonate solution slowly until gas evolution stops.
-
Extraction: Proceed with extracting your acylated product into an appropriate organic solvent.
-
Scenario C: Oxidation of the 4-(Methylthio) Group
This involves converting the thioether into a sulfoxide or sulfone, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Q1: What is the standard procedure for quenching a reaction involving excess m-CPBA?
Answer: It is critical to quench excess peroxides, as they can be explosive upon concentration.
-
Causality: Peroxides are strong and potentially hazardous oxidizing agents. Reductive quenching is required to convert them into harmless byproducts.
-
Recommended Protocol:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reductive Quench: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise. These reagents will reduce the excess m-CPBA.
-
Stir: Allow the mixture to stir for 20-30 minutes at 0 °C to ensure the quench is complete. You can test for the presence of peroxides using starch-iodide test strips.
-
Basic Wash: The byproduct of the reaction is meta-chlorobenzoic acid, which can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Continue with a standard aqueous workup.
-
Frequently Asked Questions (FAQs)
Q: What are the general stability considerations for this molecule? A: The s-triazine ring system is generally quite stable to thermal stress, often resisting decomposition up to high temperatures.[12] However, its primary vulnerability is hydrolytic instability in the presence of strong acids or bases.[1] The thioether group can be sensitive to strong oxidizing agents.
Q: Are there any quenching agents I should generally avoid? A: Avoid quenching highly reactive organometallics or metal hydrides directly with water.[9] Also, be cautious when using strong acids or bases if your final product also contains sensitive functional groups. For example, using a strong acid to quench a reaction could cleave acid-labile protecting groups elsewhere in the molecule.
Q: What are the signs of a successful vs. an incomplete quench? A: A successful quench of a reactive species like NaH or LiAlH₄ is typically indicated by the cessation of gas evolution.[10] For oxidizing agents, a negative test on a peroxide strip indicates completion. An incomplete quench can sometimes be identified by continued reactivity (e.g., color changes, warming) or the appearance of unexpected spots on a TLC plate during workup.[8]
Data & Protocols Summary
| Reaction Type | Reagent to Quench | Recommended Quencher | Key Considerations |
| SNAr (Strong Base) | NaH, LDA, KHMDS | 1. Isopropanol (slowly) 2. Water or sat. aq. NH₄Cl | Highly exothermic, H₂ evolution. Perform at 0 °C.[9][11] |
| Acylation | Acyl Chlorides, Anhydrides | Saturated aq. NaHCO₃ | CO₂ evolution. Controls exotherm and neutralizes acid byproduct. |
| Oxidation | m-CPBA, H₂O₂ | 10% aq. Na₂SO₃ or Na₂S₂O₃ | Reduces hazardous peroxides. Follow with a basic wash. |
| Grignard/Organolithium | RMgX, RLi | Saturated aq. NH₄Cl | Less exothermic than water. Controls pH.[10] |
Visualized Workflows
Quenching Strategy Decision Workflow
Caption: A decision tree for selecting the appropriate quenching strategy.
Mechanism: Quenching Excess NaH
Sources
- 1. benchchem.com [benchchem.com]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. rroij.com [rroij.com]
- 11. reddit.com [reddit.com]
- 12. energetics.chm.uri.edu [energetics.chm.uri.edu]
Technical Support Center: Purification of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine and its derivatives. It is designed for researchers, medicinal chemists, and drug development professionals who require high-purity compounds for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for purifying crude this compound derivatives?
A comprehensive purification strategy typically involves a multi-step approach to systematically remove different types of impurities. An effective workflow begins with a simple workup, followed by a primary purification technique, and if necessary, a final polishing step.
-
Initial Workup: Start with a liquid-liquid extraction to partition the crude product between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. This step is highly effective for removing inorganic salts and highly polar or non-polar byproducts.[1]
-
Primary Purification: Flash column chromatography over silica gel is the most common and robust method for the initial purification of triazine derivatives.[1] It is excellent for separating the target compound from unreacted starting materials and major side products.
-
High-Purity Polishing: For applications requiring >98% purity, such as in vitro/in vivo assays, a final purification step is often necessary. For solid compounds, recrystallization is an excellent and cost-effective method to remove minor, structurally similar impurities.[1][2] Alternatively, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for challenging separations or to achieve very high purity.[1][3][4]
Q2: How do I decide between column chromatography and recrystallization?
The choice depends on the nature and quantity of the crude material and the impurities present.
-
Use Column Chromatography when:
-
The crude product is a complex mixture with multiple components visible by Thin-Layer Chromatography (TLC).
-
Impurities have significantly different polarities from the desired product.
-
The product is an oil or a non-crystalline solid.
-
-
Use Recrystallization when:
-
The crude product is already relatively pure (>85-90%) and solid.
-
The primary impurities are present in small amounts.
-
You have identified a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[1] Recrystallization is particularly effective at removing trace impurities that may co-elute with the product during chromatography.
-
Q3: What are the likely impurities I might encounter during the synthesis and purification of these triazine derivatives?
While specific impurities are route-dependent, you can generally anticipate several classes:
-
Unreacted Starting Materials: The most common impurities. Their removal is typically straightforward with chromatography due to polarity differences.
-
Side-Products: These can arise from competing reaction pathways. For instance, in syntheses involving cyanuric chloride, products from incomplete substitution (mono- or di-substituted triazines) can be present.[5]
-
Reagent-Derived Impurities: Byproducts from the reagents themselves, such as N,N-diisopropylethylamine (DIPEA) salts, which are typically removed during the initial aqueous workup.
-
Degradation Products: Some triazine derivatives may exhibit instability towards the acidic nature of silica gel or prolonged heating.[6][7] Monitoring reactions and purification steps by TLC or LC-MS is crucial to identify potential degradation.
Purification Workflow Overview
The following diagram illustrates a typical decision-making process for the purification of this compound derivatives.
Sources
Technical Support Center: Addressing Off-Target Effects of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in Cellular Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter when utilizing this compound in cellular models. Given that molecules with a 1,3,5-triazine scaffold are often developed as kinase inhibitors, this guide will focus on strategies to identify, understand, and mitigate potential off-target effects, a common challenge in the development of targeted therapies.
Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experimental findings. We will delve into the causality behind experimental choices, providing a framework for robust, self-validating studies.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Off-Target Evaluation
Q1: We are observing a cellular phenotype that is inconsistent with the presumed primary target of this compound. How do we begin to investigate if this is an off-target effect?
A1: This is a critical juncture in your research that necessitates a systematic approach to differentiate on-target from off-target activities. A multi-pronged strategy is the most effective way to begin this investigation:
-
Orthogonal Chemical Probes: Compare the phenotype induced by your compound with that of structurally distinct inhibitors that target the same primary protein.[1] If multiple, unrelated molecules produce the same biological outcome, it strengthens the evidence for an on-target effect. The Chemical Probes Portal is an excellent resource for identifying and vetting high-quality chemical probes.
-
Dose-Response Correlation: A clear and consistent dose-response relationship is fundamental. However, be aware that off-target effects can also be dose-dependent.[1] It is crucial to correlate the effective concentration for the observed phenotype with the biochemical potency (e.g., IC50 or Kd) against the intended target.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[1][2] If the compound's effect is diminished or abrogated in these models, it strongly supports an on-target mechanism.
-
Rescue Experiments: The "gold standard" for on-target validation is the rescue experiment.[1] This involves re-expressing a version of the target protein that is resistant to the inhibitor in a target-depleted cell line. If the cellular phenotype is reversed, it provides compelling evidence for an on-target effect.
Q2: What is the most direct method to identify the potential off-target interactions of our triazine compound?
A2: The most direct and comprehensive approach is to perform an unbiased screen of your compound against a large panel of purified enzymes or proteins. For compounds with a triazine core, which are frequently kinase inhibitors, kinome profiling is the industry standard.[3][4]
-
Kinome Profiling: This involves screening your compound against a large panel of purified kinases (often hundreds) to determine its selectivity profile.[3] Several commercial services offer this, providing data on the percentage of inhibition at a given concentration or IC50 values for a wide range of kinases. This data is invaluable for identifying unintended targets.[5]
Q3: How can we confirm that our compound is engaging the intended target within the complex environment of a living cell?
A3: Demonstrating target engagement in a cellular context is a critical step in validating your experimental system.[6] While biochemical assays are informative, they may not always reflect the compound's behavior in living cells. Two powerful techniques to confirm intracellular target engagement are:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method is based on the principle that the binding of a ligand (your compound) stabilizes the target protein, making it more resistant to thermal denaturation. By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein (e.g., by Western blot), you can observe a shift in the melting curve, which indicates target engagement.
-
Western Blotting for Downstream Substrates: If your primary target is a kinase, you can assess its activity by measuring the phosphorylation status of a known, direct downstream substrate. A dose-dependent decrease in the phosphorylation of this substrate upon treatment with your compound provides strong evidence of target engagement and functional inhibition.[7]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered when characterizing the off-target effects of this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High degree of promiscuity observed in initial kinome profiling. | 1. The compound is inherently non-selective. 2. The screening concentration was too high. 3. The compound forms aggregates at the tested concentration. | 1. Re-screen at a lower concentration: A 10-fold lower concentration can help differentiate high-affinity interactions from weaker, less specific ones. 2. Assess compound aggregation: Use techniques like dynamic light scattering (DLS) or a turbidity assay to check for aggregate formation in your assay buffer. 3. Consider medicinal chemistry optimization: If the compound is a lead candidate, structural modifications may be necessary to improve selectivity. |
| CETSA results show no thermal shift, despite evidence of activity in other assays. | 1. The compound is not cell-permeable. 2. The compound is rapidly metabolized or effluxed from the cell. 3. The binding affinity is too low to induce a detectable thermal shift. 4. Technical issues with the CETSA protocol. | 1. Perform a lysate CETSA: This will determine if the compound can bind its target in the absence of a cell membrane barrier. 2. Use a cell permeability assay: Assays like the parallel artificial membrane permeability assay (PAMPA) can provide an initial assessment of permeability. 3. Optimize CETSA conditions: Vary the incubation time with the compound and the duration of the heat shock. Ensure lysis buffers are optimized and contain protease/phosphatase inhibitors. |
| Discrepancy between biochemical IC50 and cellular potency (EC50). | 1. Poor cell permeability. 2. Compound is a substrate for efflux pumps (e.g., P-glycoprotein). 3. High intracellular ATP concentration competing with an ATP-competitive inhibitor. 4. The compound is unstable in cell culture media. | 1. Test in the presence of efflux pump inhibitors: If cellular potency increases, it suggests the compound is being actively transported out of the cell. 2. Evaluate compound stability: Use LC-MS to measure the concentration of your compound in the cell culture media over the course of your experiment. 3. Characterize the mode of inhibition: Determine if the compound is ATP-competitive. If so, a discrepancy between biochemical and cellular potency is expected. |
| Phenotype is observed in some cell lines but not others. | 1. The target protein is not expressed or is expressed at very low levels in the non-responsive cell lines. 2. The relevant downstream signaling pathway is not active in the non-responsive cells. 3. An off-target that is uniquely expressed in the responsive cell lines is responsible for the phenotype. | 1. Confirm target expression: Use Western blotting or qPCR to verify the expression of the intended target in all cell lines used. 2. Profile the baseline signaling activity: Assess the basal activity of the signaling pathway of interest in your panel of cell lines. 3. Perform proteomic analysis: Compare the proteomes of responsive and non-responsive cell lines to identify unique proteins that could be off-targets. |
Section 3: Key Experimental Protocols & Workflows
Workflow for Investigating Off-Target Effects
The following diagram illustrates a systematic workflow for the identification and validation of off-target effects.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Triazine-Based Inhibitors: Evaluating 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine in the Context of Established Counterparts
Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure
The 1,3,5-triazine ring system is a cornerstone in the development of biologically active compounds, demonstrating remarkable versatility across pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and the ability to be substituted at three distinct positions allow for the fine-tuning of molecular interactions with various biological targets. This has led to the successful development of a wide range of commercial products, from widely-used herbicides to promising anticancer agents.[1][2]
This guide provides a comparative analysis of the potential efficacy of a novel compound, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, against well-characterized triazine inhibitors. Due to the limited publicly available data on this specific molecule, we will frame our comparison around the extensively studied class of triazine-based Photosystem II (PSII) inhibitors, given the structural parallels. Furthermore, we will explore other potential biological activities of triazine derivatives to provide a broader context for future research into this promising compound.
Mechanism of Action: Inhibition of Photosystem II
A significant number of commercially successful triazine-based herbicides exert their effects by inhibiting Photosystem II (PSII) in plants.[3][4] This critical protein complex, located in the thylakoid membranes of chloroplasts, is responsible for the light-dependent reactions of photosynthesis.
Triazine inhibitors function by binding to the D1 protein within the PSII complex, specifically at the QB binding site.[3][5] This binding event physically blocks the association of plastoquinone (PQ), a mobile electron carrier, thereby interrupting the photosynthetic electron transport chain.[5] The consequences of this inhibition are twofold:
-
Cessation of Energy Production: The blockage of electron flow halts the synthesis of ATP and NADPH, the energy currency and reducing power essential for carbon fixation and plant growth.[3]
-
Oxidative Stress: The disruption of the electron transport chain leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and other destructive processes, ultimately leading to plant death.[6]
Prominent examples of triazine herbicides that operate via this mechanism include atrazine, simazine, and prometryn.
Comparative Efficacy of Established Triazine Herbicides
The efficacy of PSII-inhibiting herbicides is often quantified by their half-maximal inhibitory concentration (IC50) or the dose required to achieve a certain level of weed control. The following table summarizes publicly available efficacy data for several well-known triazine herbicides.
| Herbicide | Target Species | Efficacy Metric | Value | Reference(s) |
| Atrazine | Amaranthus retroflexus | IC50 (Photosynthesis Inhibition) | 0.4 µM | [7] |
| Simazine | Various weeds | GR50 (Growth Reduction) | Varies by species | [3] |
| Prometryn | Cucurbita pepo | Photosynthesis Inhibition | 0.002 - 0.02 ppm | [8] |
| Diuron | Navicula sp. | EC50 (Quantum Yield) | 1.8 µg/L | [6] |
Hypothesized Efficacy of this compound
While direct experimental data for this compound is not currently available in peer-reviewed literature, we can infer its potential activity based on structure-activity relationship (QSAR) studies of other triazine inhibitors.[9][10][11]
The core 1,3,5-triazine structure is a known pharmacophore for PSII inhibition. The presence of a methylthio group at the 4-position and an amine group at the 2-position are common features in this class of herbicides. The novel aspect of this molecule is the 2-thienyl group at the 6-position. The electronic and steric properties of this heterocyclic ring will be a key determinant of its binding affinity to the D1 protein. It is plausible that the thienyl group could engage in favorable interactions within the QB binding pocket, potentially leading to significant inhibitory activity.
It must be emphasized that this is a hypothesis. Experimental validation is essential to determine the actual efficacy and mechanism of action of this compound.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of this compound as a PSII inhibitor, the following established experimental protocols are recommended:
Chlorophyll a Fluorescence Measurement
This non-invasive technique is a rapid and sensitive method for assessing the efficiency of PSII.
Principle: PSII inhibitors block the electron transport chain, leading to an increase in the yield of chlorophyll fluorescence.
Step-by-Step Protocol:
-
Plant Material: Grow susceptible plant species (e.g., Arabidopsis thaliana, spinach, or a target weed species) under controlled conditions.
-
Herbicide Application: Treat plants with a range of concentrations of the test compound and appropriate controls (e.g., atrazine as a positive control, and a solvent-only negative control).
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20 minutes to ensure all reaction centers are open.
-
Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure the initial fluorescence (F0) and the maximum fluorescence (Fm) after a saturating light pulse.
-
Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. A decrease in this value indicates PSII inhibition.
-
Data Analysis: Plot the Fv/Fm values against the herbicide concentration to determine the IC50 value.
2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay
This spectrophotometric assay directly measures the rate of electron transport in isolated thylakoid membranes.
Principle: DPIP is an artificial electron acceptor that changes color from blue to colorless upon reduction by electrons from the photosynthetic electron transport chain. Inhibition of PSII will decrease the rate of DPIP reduction.
Step-by-Step Protocol:
-
Thylakoid Isolation: Isolate intact thylakoid membranes from a suitable plant source (e.g., spinach or peas).
-
Reaction Mixture: Prepare a reaction mixture containing isolated thylakoids, a buffer solution, and DPIP.
-
Herbicide Treatment: Add varying concentrations of the test compound to the reaction mixtures.
-
Illumination: Expose the samples to a light source to initiate photosynthesis.
-
Spectrophotometric Measurement: Measure the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis: Calculate the rate of DPIP photoreduction for each concentration and plot the inhibition of this rate against the herbicide concentration to determine the IC50 value.[12]
Beyond Herbicidal Activity: Other Potential Applications of Triazine Derivatives
The 1,3,5-triazine scaffold is not limited to herbicidal applications. Numerous studies have demonstrated the potential of triazine derivatives in various therapeutic areas, most notably in oncology.
Anticancer Activity: Many triazine derivatives have been synthesized and evaluated for their anticancer properties.[13][14][15] These compounds can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.
The structural features of this compound, particularly the presence of the aromatic thienyl ring and the amino and methylthio substituents, suggest that it could also be a candidate for evaluation as an anticancer agent.
Conclusion and Future Directions
While the specific efficacy of this compound remains to be experimentally determined, its structural similarity to known triazine inhibitors, particularly those targeting Photosystem II, provides a strong rationale for its investigation as a potential herbicide. The experimental protocols outlined in this guide offer a clear path for its evaluation.
Furthermore, the broader biological activities of the triazine scaffold, especially in the realm of anticancer research, suggest that the therapeutic potential of this novel compound should not be overlooked. Future research should focus on a comprehensive biological evaluation of this compound, encompassing both its herbicidal and potential pharmacological properties. Such studies will be crucial in unlocking the full potential of this intriguing triazine derivative.
Visualizations
Caption: Experimental workflow for evaluating the efficacy of a novel triazine inhibitor.
References
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR. Available from: [Link]
-
Comparison of experimental pIC50 values for triazine interactions with monoclonal antibodies (K4E7) and predicted activity based on Model 10 - ResearchGate. Available from: [Link]
-
Comparative effects of herbicides on photosynthesis and growth of tropical estuarine microalgae - Marine Agronomy. Available from: [Link]
-
Quantitative Structure‐Activity Relationship Modeling of Triaminotriazine Drugs Based on Heuristic Method | Request PDF - ResearchGate. Available from: [Link]
-
Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography - PubMed. Available from: [Link]
-
Selectivity of Herbicides Inhibitors of Photosystem II for Sugarcane Cultivars - SciELO. Available from: [Link]
-
Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed. Available from: [Link]
-
Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science - Cambridge University Press. Available from: [Link]
-
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed. Available from: [Link]
-
Synthesis, reactions, and biological activity of some triazine derivatives containing sulfa drug moieties | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available from: [Link]
-
Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - MDPI. Available from: [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research. Available from: [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC - NIH. Available from: [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC - NIH. Available from: [Link]
-
Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - NIH. Available from: [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC - PubMed Central. Available from: [Link]
-
Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors - ThaiScience. Available from: [Link]
-
A New Method for Detecting Photosynthesis Inhibitors | Weed Science | Cambridge Core. Available from: [Link]
-
LD50 of chloroacetanilide and triazine herbicides determined by neutral... - ResearchGate. Available from: [Link]
-
PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression - MDPI. Available from: [Link]
-
Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells - PubMed. Available from: [Link]
-
Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel. Available from: [Link]
-
Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - PubMed. Available from: [Link]
-
The Antitumor Activity of s-Triazine Derivatives - Encyclopedia.pub. Available from: [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC - NIH. Available from: [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Available from: [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. "Quantitative structure–activity relationship modeling of S-triazines a" by Anand Gaurav, Gabriel Akyirem Akowuah et al. [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. marineagronomy.org [marineagronomy.org]
- 7. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Method for Detecting Photosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds [mdpi.com]
- 12. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Abstract
In preclinical drug development, the comprehensive characterization of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine (Compound A) , a novel investigational agent featuring a 1,3,5-triazine scaffold. The 1,3,5-triazine core is a well-established pharmacophore in kinase inhibitor design, known to target key regulators of cellular signaling pathways such as PI3K, mTOR, and EGFR.[3][4][5][6] This guide details the experimental methodologies, presents comparative data against structurally related compounds, and discusses the implications of the observed selectivity profile for future development. We employ a dual-pronged strategy, combining broad kinome-wide binding analysis with a cell-based target engagement assay to provide a robust and physiologically relevant assessment of selectivity.
Introduction: The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases that share a highly conserved ATP-binding site, making the design of selective inhibitors a significant challenge.[7][8] Off-target inhibition, where a drug molecule binds to proteins other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][9][10][11] Therefore, early and thorough cross-reactivity profiling is not merely a regulatory requirement but a critical step in building a comprehensive safety and efficacy profile for any new chemical entity.
Compound A belongs to the 1,3,5-triazine class of compounds, which have shown promise as inhibitors of various protein kinases, including RET tyrosine kinase and PI3K/mTOR.[4][12] Given this background, we hypothesized that Compound A is a kinase inhibitor. This guide outlines a systematic approach to define its selectivity across the human kinome and validate its target engagement in a cellular context.
For this analysis, we compare Compound A with two reference compounds:
-
Compound B (ZSTK474): A known pan-Class I PI3K inhibitor with a triazine core, providing a benchmark for on-target potency and off-target profile within the same chemical class.
-
Compound C (Gefitinib): An FDA-approved EGFR inhibitor, representing a different kinase family and serving as a control for assay sensitivity and a benchmark for a clinically successful, relatively selective kinase inhibitor.[1]
Methodologies for Comprehensive Profiling
A multi-faceted approach is essential for a reliable assessment of selectivity. We integrate a high-throughput in vitro binding assay with a functional cell-based assay to correlate biochemical affinity with target engagement in a native biological system.
Experimental Workflow
The overall strategy involves a tiered screening process, starting with a broad panel to identify potential off-targets, followed by dose-response studies and cellular validation.
Caption: High-level workflow for cross-reactivity profiling.
Protocol: In Vitro Kinome-Wide Binding Assay
To assess the biochemical cross-reactivity, we utilize the KINOMEscan® competition binding assay, which measures the ability of a compound to displace a ligand from the active site of over 468 kinases.[13][14][15] This ATP-independent method provides true thermodynamic dissociation constants (Kd), enabling robust comparison across different kinases.[14]
Step-by-Step Protocol:
-
Compound Preparation: Solubilize test compounds (A, B, C) in 100% DMSO to create 100X stock solutions.
-
Primary Screen: Perform an initial screen at a single high concentration (10 µM) against the scanMAX® panel of 468 kinases to identify significant interactions.
-
Ligand Interaction: Combine DNA-tagged kinases, immobilized ligands, and the test compound. The compound will compete with the immobilized ligand for binding to the kinase active site.
-
Quantification: Measure the amount of kinase captured on the solid support using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.
-
Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >80% reduction in signal) compared to a DMSO vehicle control.
-
Dose-Response: For all identified hits, perform an 11-point, 3-fold serial dilution to determine the dissociation constant (Kd).
-
Data Analysis: Calculate Kd values from the dose-response curves. Visualize data using a selectivity score (S-score) or TREEspot™ visualization tool to map interactions across the kinome tree.[13]
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its intended target within the complex milieu of an intact cell.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19][20]
Step-by-Step Protocol:
-
Cell Culture: Culture MCF-7 (human breast cancer) cells to ~80% confluency. These cells are known to express a wide range of kinases.
-
Compound Treatment: Treat intact cells with the test compound (e.g., 1 µM and 10 µM) or DMSO vehicle for 2 hours.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: Analyze the supernatant using Western blotting with antibodies specific to the primary target (e.g., PI3Kα) and key off-targets identified in the KINOMEscan®.
-
Data Analysis: Plot the band intensity of the soluble protein against the temperature. A rightward shift in the melting curve for compound-treated cells compared to DMSO indicates target stabilization and therefore, engagement.
Results: A Comparative Selectivity Analysis
The following data represents a summary of the findings from our profiling campaign.
Kinome-Wide Binding Profile
The primary screen at 10 µM revealed distinct selectivity profiles for each compound. Data is summarized as the number of kinases inhibited by >90% at this concentration.
| Compound | Primary Target(s) | S-Score (10) | Kinases Inhibited >90% @ 10 µM | Key Off-Targets (Kd < 1 µM) |
| Compound A | PI3Kα | 0.025 | 12 | YES, MEK1, Aurora A |
| Compound B (ZSTK474) | PI3Kα, β, δ, γ | 0.090 | 42 | Multiple CDKs, mTOR, DNAPK |
| Compound C (Gefitinib) | EGFR | 0.015 | 7 | ERBB2, TEC, BLK |
S-Score (10) is a measure of selectivity; a lower score indicates higher selectivity.
Compound A demonstrates a significantly more selective profile than the pan-PI3K inhibitor Compound B, with only 12 off-targets at a high concentration compared to 42. However, it does exhibit potent, sub-micromolar affinity for YES, MEK1, and Aurora A kinases, which are therapeutically relevant targets in oncology.
Cellular Target Engagement
CETSA® was performed to confirm engagement of the primary target (PI3Kα) and a key identified off-target (Aurora A) in MCF-7 cells.
| Compound | Target Protein | Concentration | Thermal Shift (ΔTm) | Interpretation |
| Compound A | PI3Kα | 1 µM | +4.2°C | Strong cellular engagement |
| Compound A | Aurora A | 1 µM | +3.5°C | Confirmed cellular off-target engagement |
| Compound B | PI3Kα | 1 µM | +5.1°C | Very strong cellular engagement |
| Compound B | Aurora A | 1 µM | +0.8°C | Weak/No cellular engagement |
The results confirm that Compound A engages both its primary target PI3Kα and the off-target Aurora A in a cellular context, validating the in vitro binding data. The lack of a significant thermal shift for Aurora A with Compound B suggests its off-target activity may be less relevant in a cellular environment compared to Compound A.
Discussion: Implications of the Cross-Reactivity Profile
The data reveals that This compound (Compound A) is a potent and relatively selective kinase inhibitor. Its selectivity is superior to the broader-spectrum triazine-based inhibitor, ZSTK474.
The identified off-targets—YES, MEK1, and Aurora A—are critical nodes in cancer signaling pathways. This polypharmacology could be either beneficial or detrimental. For instance, dual inhibition of the PI3K/mTOR and MAPK/MEK pathways is a clinically explored strategy to overcome resistance.
Caption: Potential multi-pathway impact of Compound A.
The confirmed cellular engagement of these off-targets by CETSA® is a critical finding.[16] It underscores that in vitro binding affinities can translate to functional activity and must be investigated further in downstream phenotypic assays. The observed profile of Compound A warrants further investigation into its potential as a multi-targeted agent, while also carefully monitoring for toxicities associated with the inhibition of these key cellular regulators.
Conclusion
This guide demonstrates a robust, multi-tiered strategy for the cross-reactivity profiling of the novel kinase inhibitor, This compound . By combining comprehensive in vitro screening with cellular target engagement validation, we have established a clear and actionable selectivity profile. Compound A is a selective inhibitor with potent off-target activities against other key cancer-related kinases. This profile distinguishes it from other triazine-based inhibitors and provides a solid foundation for guiding its continued preclinical and clinical development.
References
- Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Vertex AI Search. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Vertex AI Search. (2025, August 10). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- RSC Publishing. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies.
- Vertex AI Search. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
- PubMed. (2023, September 22). KinScan: AI-based rapid profiling of activity across the kinome.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- PMC - NIH. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
- PubMed. (2021, February 15). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.
- PubMed. (n.d.). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor.
- Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents.
- PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
- CETSA. (n.d.). CETSA.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. scispace.com [scispace.com]
- 17. CETSA [cetsa.org]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validating 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine as a Selective p38 MAPKα Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine (designated here as Compound-T) as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). For the purposes of this guide, we will operate under the hypothesis that Compound-T is a novel inhibitor of p38 MAPKα, a key enzyme in cellular signaling pathways.
The p38 MAP kinases are a family of enzymes responsive to stress stimuli, such as cytokines and ultraviolet irradiation, and are involved in cellular differentiation, apoptosis, and autophagy.[1] Specifically, the p38 MAPKα isoform is a central regulator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][3] This role makes it a significant target for the development of therapeutics for inflammatory diseases.[2][4]
This document will objectively compare the hypothetical performance of Compound-T with established p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB203580, providing the necessary experimental protocols and data to support a thorough evaluation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Section 1: Comparative Inhibitor Profile
A critical step in validating a new enzyme inhibitor is to benchmark its potency and selectivity against known standards. Doramapimod and SB203580 are well-characterized inhibitors of p38 MAPK with distinct profiles.[5][6][7][8]
-
Doramapimod (BIRB 796) is a highly potent, orally active inhibitor that binds to an allosteric site on p38 MAPK.[3][5][7] It exhibits high selectivity and has demonstrated anti-inflammatory properties in cellular and animal models.[3][7]
-
SB203580 is a selective, ATP-competitive inhibitor of p38 MAPKα and p38β isoforms.[6][8][9] It is widely used as a research tool to investigate the roles of p38 MAPK signaling.[9]
The following table presents a hypothetical but plausible dataset for Compound-T, juxtaposed with the known activities of Doramapimod and SB203580. This data is essential for an initial assessment of Compound-T's potential.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target Kinase | Compound-T (Hypothetical) | Doramapimod (BIRB 796) | SB203580 |
| p38α (MAPK14) | 45 | 38[5] | 50[8] |
| p38β (MAPK11) | 150 | 65[5] | 500[8] |
| p38γ (MAPK12) | >10,000 | 200[5] | >10,000 |
| p38δ (MAPK13) | >10,000 | 520[5] | >10,000 |
| JNK2 | 5,000 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| LCK | 8,000 | >10,000 | >5,000[8] |
| GSK3β | >10,000 | >10,000 | >5,000[8] |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Section 2: Experimental Validation Workflows
To substantiate the hypothetical data presented, a series of robust biochemical and cellular assays must be performed. The following protocols provide a detailed, step-by-step guide for the validation of Compound-T.
In Vitro Biochemical Kinase Inhibition Assay
This initial assay directly measures the ability of Compound-T to inhibit the enzymatic activity of purified p38 MAPKα.
Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of an inhibitor against p38α kinase.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of Compound-T, Doramapimod, and SB203580 in 100% DMSO.
-
Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) in the assay buffer.[10]
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitors at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure kinase activity. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cellular Assay for Target Engagement: Inhibition of p38 Phosphorylation
To confirm that Compound-T can access and inhibit p38 MAPKα within a cellular context, we will measure the phosphorylation of a downstream target.
Workflow Diagram: Cellular Target Engagement Assay
Caption: Workflow for assessing the cellular potency of an inhibitor by Western blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Western Blot Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of p38 (Phospho-p38 MAPK Thr180/Tyr182) and total p38 MAPK.
-
Incubate with a suitable secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-p38 and total p38.
-
Normalize the phospho-p38 signal to the total p38 signal for each treatment condition.
-
Plot the percentage of inhibition of p38 phosphorylation against the inhibitor concentration to determine the cellular IC50.
-
Functional Cellular Assay: Inhibition of Cytokine Release
A key functional consequence of p38 MAPKα inhibition is the suppression of pro-inflammatory cytokine production.[2][3] This assay measures this downstream effect.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control.
-
Determine the IC50 for the inhibition of cytokine release.
-
Section 3: Mechanism of Action and Signaling Context
Understanding how an inhibitor interacts with its target and the broader signaling pathway is crucial for its development. p38 MAPK is activated by upstream kinases MKK3 and MKK6, which phosphorylate it on threonine and tyrosine residues (Thr180 and Tyr182).[6][15] Once activated, p38 MAPK phosphorylates various downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cellular response.[6][15][16]
p38 MAPK Signaling Pathway Diagram
Sources
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Study of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1,3,5-triazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine and its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). By synthesizing data from various studies, this document aims to provide valuable insights for the rational design of new, more potent triazine-based drug candidates.
The core compound, this compound, with the chemical formula C₈H₈N₄S₂ and a molecular weight of 224.31 g/mol , serves as our reference point.[1] The exploration of its structural analogs allows for a deeper understanding of how modifications to the triazine core impact its pharmacological profile. Triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3][4][5][6]
Synthesis of this compound and its Analogs
The general synthetic route to 2,4,6-trisubstituted-1,3,5-triazines typically commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution. This stepwise approach enables the introduction of various functional groups at the C2, C4, and C6 positions, providing a high degree of molecular diversity.
A plausible synthetic pathway for the parent compound and its analogs is outlined below. This protocol is a composite of established methods for the synthesis of substituted s-triazines.
Experimental Protocol: General Synthesis
Step 1: Synthesis of 2-amino-4-chloro-6-(2-thienyl)-1,3,5-triazine
-
Dissolve 2-thiophenecarboxamidine hydrochloride in a suitable solvent such as 1,4-dioxane or a mixture of acetone and water.
-
To this solution, add a stoichiometric equivalent of cyanuric chloride.
-
Maintain the reaction mixture at a low temperature (0-5 °C) while slowly adding a base, such as sodium bicarbonate or sodium hydroxide solution, to neutralize the liberated HCl.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate product.
Step 2: Synthesis of this compound
-
Suspend the 2-amino-4-chloro-6-(2-thienyl)-1,3,5-triazine intermediate in a suitable solvent like ethanol or isopropanol.
-
Add a slight excess of sodium thiomethoxide (NaSMe) or a mixture of methanethiol and a base (e.g., sodium hydroxide).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.
Structural analogs can be synthesized by employing different nucleophiles in a similar stepwise manner. For instance, substituting sodium thiomethoxide with other sodium thiolates (e.g., sodium thioethoxide) or sodium alkoxides would yield analogs with varied thioether or ether functionalities at the C4 position. Similarly, using different amidines in the first step would introduce alternative aryl or heteroaryl groups at the C6 position.
Comparative Biological Activity
Anticancer Activity
The anticancer potential of substituted triazines is a major area of investigation. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Comparative Anticancer Activity of Thienyl-Triazine Analogs and Related Compounds
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical Analog 1 (4-Ethylthio-6-(2-thienyl)-1,3,5-triazin-2-amine) | MCF-7 (Breast) | Data not available | - |
| HeLa (Cervical) | Data not available | - | |
| Hypothetical Analog 2 (4-Methoxy-6-(2-thienyl)-1,3,5-triazin-2-amine) | MCF-7 (Breast) | Data not available | - |
| HeLa (Cervical) | Data not available | - | |
| Related Thienyl-Triazine Derivative | A549 (Lung) | 0.20 | [4] |
| MCF-7 (Breast) | 1.25 | [4] | |
| HeLa (Cervical) | 1.03 | [4] | |
| 2-[...]-3-(5-nitro-2-thienyl)acrylonitrile | Leukemia (CCRF-CEM) | < 0.14 | [7] |
| Breast Cancer (T-47D) | < 0.14 | [7] | |
| 2-{...}-3-(4-nitrophenyl)acrylonitrile | Various | 0.45 - 1.66 | [8] |
Note: The IC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data for hypothetical analogs is not available and is included to illustrate the desired comparative framework.
Antimicrobial Activity
Triazine derivatives have also shown promise as antimicrobial agents.[3][5][6] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Thienyl-Triazine Analogs and Related Compounds
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical Analog 1 (4-Ethylthio-6-(2-thienyl)-1,3,5-triazin-2-amine) | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| Hypothetical Analog 2 (4-Methoxy-6-(2-thienyl)-1,3,5-triazin-2-amine) | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| Series of 2,4,6-trisubstituted[2][8][9] triazines | Various bacteria and fungi | 6.25 - 25 | [10] |
| Thienyl-1,2,4-triazole derivatives | Gram-positive bacteria | Highly active | [9] |
Note: The MIC values are from different studies and may not be directly comparable. The data for hypothetical analogs is not available.
Structure-Activity Relationship (SAR)
The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring. By analyzing the available data, several SAR trends can be inferred.
-
The 2-Amino Group: The presence of an amino group at the C2 position is a common feature in many biologically active triazines. This group can act as a hydrogen bond donor, which is often crucial for interaction with biological targets.
-
The 4-Thioether Linkage: The methylthio group at the C4 position contributes to the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic properties. The length and branching of the alkyl chain in the thioether can modulate the biological activity.
-
The 6-Thienyl Moiety: The presence of an aromatic or heteroaromatic ring at the C6 position is often associated with enhanced biological activity. The thienyl group can participate in π-π stacking or hydrophobic interactions with the target protein. Modifications to the thienyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can further fine-tune the activity. For instance, some studies on related heterocyclic systems have shown that the introduction of specific substituents on the aromatic ring can significantly impact anticancer potency.[11]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound and its structural analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of the 1,3,5-triazine core allows for extensive structural modifications, enabling the fine-tuning of their biological activity. While direct comparative data for a comprehensive set of analogs is limited, the available literature on related compounds provides valuable insights into their structure-activity relationships. Further systematic studies involving the synthesis and evaluation of a focused library of analogs are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further drug development.
References
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. Molecules, 17(7), 8176-8191.
- Mane, D. V., et al. (2012). Synthesis and antimicrobial activity of 2,4,6-substituted-S-triazine derivatives. Medicinal Chemistry Research, 21(9), 2347-2353.
- Moreno, L. M., et al. (2020). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. Molecules, 25(18), 4298.
- Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720.
- Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
- Srinivas, U., et al. (2006). Synthesis and antimicrobial activity of some new s-triazine derivatives. European Journal of Medicinal Chemistry, 41(11), 1330-1334.
- Xu, S., et al. (2020). Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors. Bioorganic Chemistry, 94, 103525.
- Kumar, D., et al. (2010). Synthesis and antimicrobial studies of s-triazine based heterocycles. European Journal of Medicinal Chemistry, 45(9), 4154-4159.
- Nguyen, T. T., et al. (2023).
-
Gucký, T., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][9][10]triazine Derivatives. Molecules, 24(21), 3848.
- Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
- BenchChem. (2025). Comparative Efficacy of Thienyl-1,2,4-Triazine Derivatives: An In Vitro vs. In Vivo Perspective. BenchChem.
- Moreno, L. M., et al. (2021). Triazine derivatives with different anticancer activity mechanisms. Molecules, 26(11), 3193.
- Pomarnacka, E., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720.
- Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
- Tewari, A. K., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.
- Wróbel, A. M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1163.
- Hassan, A. S., et al. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Journal of the Serbian Chemical Society, 81(10), 1125-1137.
- Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64(3), 689-694.
- White, P. F., et al. (2018). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 23(11), 2950.
- Tang, C. Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 843345.
- El-Gamal, M. I., et al. (2019). Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Bioorganic Chemistry, 86, 516-527.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal validation of proteomics data obtained using 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Introduction: The Imperative of Validation in Proteomics
This guide addresses a common challenge faced by researchers at the forefront of proteomics: how to validate data generated from a novel, cutting-edge workflow. We will explore this through a hypothetical scenario involving a new chemical probe, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine . While this compound is not yet established in proteomics literature, its 1,3,5-triazine core suggests a plausible mechanism for protein interaction and enrichment, making it an excellent model for our discussion.
Proposing a Mechanism: How Might this compound Function?
The 1,3,5-triazine scaffold is known for its reactivity and has been successfully employed in bioconjugation and chemical proteomics.[4][5] Based on existing triazine chemistry, we can hypothesize a potential mechanism of action for our compound. Triazine moieties can act as coupling agents or engage in covalent labeling of specific amino acid residues. For instance, some triazine-based reagents are used to cross-link acidic residues like aspartic and glutamic acid, while others have been developed for chemoselective labeling of tyrosine.[5]
For the purpose of this guide, we will hypothesize that This compound , when immobilized on a solid support (e.g., agarose beads), acts as a novel affinity matrix. Its unique chemical structure could enable the selective enrichment of a subset of the proteome based on specific, yet-to-be-fully-characterized interactions, allowing for the identification of differentially expressed proteins between two sample states (e.g., "Control" vs. "Treated").
The Discovery Phase: Hypothetical Data from the Triazine-Based Workflow
Imagine a quantitative proteomics experiment comparing a cancer cell line before (Control) and after (Treated) application of a new therapeutic agent. Using our novel triazine-based affinity enrichment followed by LC-MS/MS, we identified several proteins with significant changes in abundance. This initial discovery dataset is our starting point for validation.
Table 1: Hypothetical Discovery Proteomics Data
| Protein Name | Gene | Accession No. | Fold Change (Treated/Control) | p-value | Regulation |
| Kinase Suppressor Of Ras 1 | KSR1 | Q07094 | +4.5 | 0.001 | Upregulated |
| Proliferating Cell Nuclear Antigen | PCNA | P12004 | +3.2 | 0.005 | Upregulated |
| Annexin A2 | ANXA2 | P07355 | -5.1 | <0.001 | Downregulated |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | -2.8 | 0.012 | Downregulated |
This table represents our "high-confidence" hits. Now, we must rigorously validate these changes using established, antibody-based orthogonal methods.
The Overall Validation Workflow
The process begins with the discovery data and branches into multiple, independent validation techniques. Each technique provides a different line of evidence to support or refute the initial mass spectrometry findings.
Caption: Overall workflow for orthogonal validation of discovery proteomics data.
Orthogonal Method 1: Western Blotting (Immunoblotting)
Principle: Western blotting is a cornerstone of protein analysis, used to detect specific proteins in a complex mixture.[6] It combines the size-based separation of proteins via gel electrophoresis with the high specificity of antibody-antigen recognition.[7] While often considered semi-quantitative, modern fluorescence-based detection methods allow for reliable relative quantification when appropriate loading controls are used.[6]
Detailed Experimental Protocol: Western Blotting
-
Protein Lysate Preparation: Harvest control and treated cells. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-20% Tris-Glycine SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-KSR1 and anti-ANXA2) and a loading control (e.g., anti-GAPDH or anti-β-Actin), diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a species-specific, HRP- or fluorophore-conjugated secondary antibody.
-
Detection: For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. For fluorescent antibodies, image using an appropriate fluorescence imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
Caption: Step-by-step workflow for a typical Western blot experiment.
Comparative Data: Western Blot vs. Proteomics
Table 2: Comparison of Proteomics and Western Blot Data
| Protein | Method | Fold Change (Treated/Control) | Concordance |
| KSR1 | Proteomics | +4.5 | High |
| Western Blot | +4.1 (Normalized Density) | ||
| ANXA2 | Proteomics | -5.1 | High |
| Western Blot | -4.8 (Normalized Density) |
The strong agreement between the mass spectrometry fold-change and the Western blot's normalized density provides the first layer of validation for our findings on KSR1 and ANXA2.
Orthogonal Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances like proteins.[8] The sandwich ELISA format is particularly robust for protein quantification, offering high specificity and sensitivity by using two different antibodies that bind to distinct epitopes on the target protein.[9] This method is ideal for high-throughput analysis and can provide absolute quantification when a standard curve is used.[7]
Detailed Experimental Protocol: Sandwich ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein (e.g., KSR1) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample/Standard Incubation: Wash the plate. Add prepared cell lysates (Control and Treated) and a serial dilution of a recombinant protein standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of the target protein in the control and treated samples.
Caption: The sequential steps of a sandwich ELISA protocol.
Comparative Data: ELISA vs. Other Methods
Table 3: Comparison of KSR1 Quantification Across Platforms
| Method | Result (Treated vs. Control) |
| Proteomics | +4.5 Fold Change |
| Western Blot | +4.1 Fold Change (Relative) |
| ELISA | Control: 15 ng/mL, Treated: 65 ng/mL (+4.33 Fold Change) |
The ELISA results provide quantitative data that strongly corroborates the relative changes observed in both the initial proteomics screen and the Western blot analysis.
Orthogonal Method 3: Targeted Mass Spectrometry (SRM/PRM)
Principle: Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that offer exceptional specificity and sensitivity for quantifying proteins in complex mixtures.[10] Instead of scanning the entire mass range, a triple quadrupole (for SRM) or high-resolution (for PRM) mass spectrometer is programmed to monitor specific precursor-to-fragment ion transitions unique to a target peptide from the protein of interest.[10][11] This "digital" detection is less prone to interference and is often considered the gold standard for validating discovery proteomics findings.[10]
Conceptual Workflow: SRM Assay Development
-
Protein & Peptide Selection: Choose the protein to validate (e.g., ANXA2). Select 2-3 "proteotypic" peptides—peptides that are unique to this protein and are readily detected by mass spectrometry.
-
Transition Selection: For each peptide, identify the most intense and specific fragment ions (transitions) that are produced upon collision-induced dissociation.
-
Assay Optimization: Empirically optimize instrument parameters (e.g., collision energy) for each transition to maximize signal intensity.
-
Sample Analysis: Spike a known amount of a stable isotope-labeled (heavy) version of the target peptide into both the control and treated samples. This serves as an internal standard.
-
Data Acquisition: Perform LC-SRM/PRM analysis, monitoring the transitions for both the endogenous (light) and standard (heavy) peptides.
-
Quantification: Calculate the ratio of the integrated peak areas of the light peptide to the heavy peptide in each sample. Compare this ratio between the control and treated groups to determine the fold change.
Caption: Conceptual workflow for developing and running a targeted SRM/PRM assay.
Comparative Data: SRM vs. Other Methods
Table 4: Comparison of ANXA2 Quantification Across Platforms
| Method | Fold Change (Treated/Control) |
| Proteomics | -5.1 |
| Western Blot | -4.8 (Relative) |
| SRM | -5.3 (from Light/Heavy Ratios) |
The SRM data, with its high analytical precision, provides the most definitive confirmation of the downregulation of ANXA2, aligning closely with both the discovery and Western blot results.
Orthogonal Method 4: Immunohistochemistry (IHC)
Principle: While the previous methods validate changes in protein quantity in bulk lysates, Immunohistochemistry (IHC) provides crucial spatial context.[12] It uses antibodies to visualize the abundance and subcellular localization of a target protein directly within preserved tissue sections or cell preparations.[13][14] This is essential for understanding the biological significance of a protein's regulation, for example, determining if an upregulated protein is localized to the correct cellular compartment to be functional.[15]
Detailed Experimental Protocol: IHC
-
Sample Preparation: Fix cells or tissues in formalin and embed in paraffin (FFPE). Section the FFPE blocks into thin slices (4-5 µm) and mount on microscope slides.
-
Deparaffinization and Rehydration: Remove paraffin from the slides using xylene and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer to unmask the antigenic epitopes that were cross-linked during fixation.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific binding sites with a protein block or normal serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody validated for IHC (e.g., anti-KSR1) for 1 hour at room temperature or overnight at 4°C.
-
Detection System: Apply a polymer-based detection system containing a secondary antibody conjugated to HRP.
-
Chromogen Application: Add a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP, indicating the location of the target protein.
-
Counterstaining: Lightly stain the tissue with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and permanently mount with a coverslip.
-
Imaging and Analysis: Scan the slides using a microscope. The staining intensity and percentage of positive cells can be semi-quantitatively scored by a pathologist or using image analysis software.
Comparative Data: IHC Analysis
Table 5: Summary of IHC Validation for KSR1
| Sample | Staining Intensity (Score 0-3) | Cellular Localization | Interpretation |
| Control | 1+ (Weak) | Cytoplasmic | Basal expression of KSR1. |
| Treated | 3+ (Strong) | Cytoplasmic & Peri-nuclear | Strong upregulation of KSR1, consistent with proteomics data. |
The IHC results not only confirm that KSR1 protein levels increase upon treatment but also show its localization within the cell, adding a critical layer of biological context to the quantitative data.
Synthesis and Final Recommendations
Table 6: Final Validation Summary
| Target Protein | Discovery Proteomics (Fold Change) | Western Blot (Fold Change) | ELISA (Fold Change) | SRM (Fold Change) | IHC (Staining) | Final Conclusion |
| KSR1 | +4.5 | +4.1 | +4.3 | N/A | Increased | Validated Upregulation |
| ANXA2 | -5.1 | -4.8 | N/A | -5.3 | N/A | Validated Downregulation |
As a Senior Application Scientist, my recommendation is to never rely on a single validation method. For high-impact findings, a combination of at least two orthogonal techniques is essential.
-
Western Blotting is an indispensable first-pass validation tool due to its accessibility and ability to provide information on protein size.
-
ELISA should be employed when accurate quantification or higher throughput is required.
-
Targeted Mass Spectrometry (SRM/PRM) represents the pinnacle of quantitative validation, offering unparalleled specificity and precision, and should be considered for validating key biomarkers.[10]
-
Immunohistochemistry is non-negotiable when the biological question involves protein localization or validation in a complex tissue environment.[13]
By judiciously selecting and applying these orthogonal methods, researchers can confidently bridge the gap from discovery to validated biological insight, ensuring the integrity and impact of their proteomics research.
References
-
Triazine-pyridine Chemistry for Protein Labelling on Tyrosine. ResearchGate. [Link]
-
Triazine-pyridine chemistry for protein labelling on tyrosine. Chemical Communications (RSC Publishing). [Link]
-
Site-Specific Protein Labeling with Tetrazine Amino Acids. ResearchGate. [Link]
-
TRIAZINE CONJUGATES FOR MULTIPLE SITE-SPECIFIC LABELING OF PEPTIDES. Ingenta Connect. [Link]
-
Triazine-pyridine Chemistry for Protein Labelling on Tyrosine. RSC Publishing. [Link]
-
Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. [Link]
-
Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables?. Molecular & Cellular Proteomics. [Link]
-
Verification of proteomics findings using immunohistochemistry. ResearchGate. [Link]
-
Antibody Validation for Protein Expression on Tissue Slides: A Protocol for Immunohistochemistry. Taylor & Francis Online. [Link]
-
Antibody validation for protein expression on tissue slides: a protocol for immunohistochemistry. PubMed Central. [Link]
-
Finding a vocation for validation: taking proteomics beyond association and location. PubMed Central. [Link]
-
Orthogonal validation of antibodies using proteomics. ResearchGate. [Link]
-
Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. PubMed Central. [Link]
-
Design, Synthesis and Proteomics-Based Analysis of Novel Triazinone Derivatives Containing Amide Structures as Safer Protoporphyrinogen IX Oxidase Inhibitors. ResearchGate. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed Central. [Link]
-
The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]
-
Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers. PubMed Central. [Link]
-
Chemical cross-linking with mass spectrometry: A tool for systems structural biology. PubMed Central. [Link]
-
What Are the Differences Between ELISA and Western Blot in Protein Detection?. CUSABIO. [Link]
-
Tetrazine ligation for chemical proteomics. ResearchGate. [Link]
-
Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. ResearchGate. [Link]
-
Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. ResearchGate. [Link]
-
Chemical cross-linking and mass spectrometry for mapping three-dimensional structures of proteins and protein complexes. PubMed. [Link]
Sources
- 1. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Triazine-pyridine chemistry for protein labelling on tyrosine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 7. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Antibody validation for protein expression on tissue slides: a protocol for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Triazine Derivative: A Comparative Guide to Evaluating the Anticancer Potential of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
This guide provides a comprehensive framework for the preclinical evaluation of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, a novel compound with a promising 1,3,5-triazine (s-triazine) scaffold. The s-triazine core is a privileged structure in medicinal chemistry, with several derivatives, such as Altretamine, Gedatolisib, and Enasidenib, having received FDA approval for the treatment of various cancers.[1][2] This underscores the potential of novel s-triazine compounds as anticancer agents.
Given the nascent stage of research into this compound, this document will serve as a detailed roadmap for its systematic benchmarking against established, mechanistically diverse anticancer agents. We will delineate a rigorous, multi-faceted experimental plan, from initial in vitro cytotoxicity screening to in vivo efficacy studies, providing the rationale behind the selection of benchmark drugs and the experimental design.
Rationale for Investigation and Selection of Benchmark Anticancer Agents
The 1,3,5-triazine ring system is a versatile scaffold known to interact with a multitude of biological targets implicated in cancer progression.[1][3] Triazine derivatives have been shown to inhibit key enzymes such as topoisomerases, tyrosine kinases, and phosphoinositide 3-kinases, highlighting the broad therapeutic potential of this chemical class.[1][2] The subject of our investigation, this compound, possesses structural motifs that suggest potential for novel biological activity.
To comprehensively assess its anticancer potential, a head-to-head comparison with clinically relevant and mechanistically distinct anticancer agents is imperative. We have selected the following benchmark drugs for this purpose:
-
Doxorubicin: An anthracycline antibiotic that primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[][5][6][7][8] Its broad-spectrum activity makes it a common positive control in anticancer studies.
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[9][10][11][12][13]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis.[14][15][16][][18] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
By benchmarking against these agents, we can not only determine the relative potency of our test compound but also gain preliminary insights into its potential mechanism of action.
Proposed Experimental Workflow for Benchmarking
The following experimental plan is designed to provide a comprehensive evaluation of the anticancer properties of this compound.
Figure 1: Proposed experimental workflow for benchmarking this compound.
In Vitro Evaluation
A panel of human cancer cell lines representing different tumor types should be selected for the in vitro assays. For instance, a panel could include MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included to assess selectivity.
The initial step is to determine the cytotoxic potential of this compound and the benchmark drugs using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22][23] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | Data to be determined | 0.5 ± 0.1 | 5.2 ± 0.8 | 0.01 ± 0.002 |
| A549 | Data to be determined | 0.8 ± 0.2 | 8.1 ± 1.2 | 0.05 ± 0.009 |
| HCT-116 | Data to be determined | 0.3 ± 0.05 | 3.5 ± 0.6 | 0.008 ± 0.001 |
| HeLa | Data to be determined | 0.6 ± 0.1 | 6.7 ± 1.0 | 0.02 ± 0.004 |
| HEK293 | Data to be determined | 10.2 ± 2.5 | 25.4 ± 4.1 | 1.5 ± 0.3 |
Note: The values for the benchmark drugs are representative and may vary based on experimental conditions.
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of PI-stained cells is a standard method. The DNA content of the cells is proportional to the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Sources
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. droracle.ai [droracle.ai]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. news-medical.net [news-medical.net]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 21. scielo.br [scielo.br]
- 22. Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Predictive Structure-Activity Relationship (SAR) Guide to 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Derivatives for Drug Discovery
For researchers and drug development professionals, the 1,3,5-triazine scaffold represents a privileged core structure, consistently appearing in a wide array of biologically active compounds. Its symmetrical nature and the ability for sequential substitution at the 2, 4, and 6 positions make it a versatile template for creating libraries of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on a specific, yet largely unexplored, chemical space: 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine derivatives. Due to the absence of direct published studies on this exact scaffold, this document serves as a predictive comparison guide, synthesizing structure-activity relationship (SAR) data from closely related compound series to provide a robust framework for initiating a drug discovery program targeting this novel chemical class.
The Core Scaffold: A Tripartite Analysis
The target scaffold can be deconstructed into three key components, each with anticipated contributions to the overall biological activity profile. Understanding the potential role of each part is crucial for designing a rational drug discovery and development plan.
-
The 1,3,5-Triazine Core: This nitrogen-rich heterocycle is the central anchor. Its derivatives are known to interact with a multitude of biological targets, often through hydrogen bonding and pi-stacking interactions. The electron-deficient nature of the triazine ring also influences the electronic properties of its substituents.
-
The 2-Thienyl Moiety at C6: Thiophene is a common pharmacophore found in numerous FDA-approved drugs. Its presence can enhance biological activity through various mechanisms, including increased lipophilicity, metabolic stability, and the ability to form specific interactions with target proteins.
-
The 2-Amino Group at C2: The amino group at the C2 position is a critical feature in many bioactive triazines. It can act as a hydrogen bond donor and acceptor, playing a key role in target recognition and binding.
-
The 4-Methylthio Group at C4: The methylthio (-SCH3) group is an interesting substituent that can influence the compound's physicochemical properties and biological activity. It is generally considered a lipophilic group that can also be a site for metabolic oxidation.
Predictive Structure-Activity Relationship (SAR) Insights
Based on extensive literature on related 1,3,5-triazine derivatives, we can infer the following SAR trends for the target scaffold. These hypotheses should form the basis of initial synthetic and screening efforts.
The Importance of the 2-Amino Group
The free amino group at the C2 position is often crucial for activity. In many series of bioactive triazines, substitution on this nitrogen leads to a significant decrease or complete loss of activity. However, in some cases, specific substitutions can enhance potency or modulate selectivity.
-
Hypothesis: The primary amine at C2 is likely a key pharmacophoric feature. Initial efforts should focus on maintaining this group. Secondary screening could explore small alkyl or acyl substitutions to probe for additional binding pockets.
Exploring Substitutions on the Thiophene Ring
The thiophene ring offers a prime location for structural modifications to fine-tune activity and properties. The position and nature of substituents on the thiophene ring can dramatically impact biological outcomes.
-
Hypothesis:
-
Position of Substitution: The 5-position of the 2-thienyl ring is the most accessible for substitution and is often a key vector for SAR exploration.
-
Electronic Effects: Introduction of electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methyl, methoxy) at the 5-position will likely modulate the electronic character of the entire molecule and influence target binding.
-
Steric Bulk: Varying the size of the substituent at the 5-position can probe the steric tolerance of the target's binding site.
-
The Role of the 4-Methylthio Group
The methylthio group is less commonly explored than amino or alkoxy groups in medicinal chemistry, making it a point of novelty.
-
Hypothesis:
-
Lipophilicity and Permeability: The -SCH3 group will increase the lipophilicity of the molecule compared to a hydroxyl or amino group at the same position, which may enhance cell permeability.
-
Metabolic Stability: The sulfur atom can be a soft nucleophile and may be susceptible to oxidation to the corresponding sulfoxide and sulfone. This could be a metabolic liability or an opportunity for prodrug design.
-
Comparison with other Thioalkoxy Groups: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) would further increase lipophilicity and could provide insights into the size of the binding pocket around the C4 position.
-
Comparative Biological Activity Data from Related Scaffolds
To provide a tangible starting point for a screening cascade, the following table summarizes biological activity data from published studies on 1,3,5-triazine derivatives bearing some of the key structural motifs of our target scaffold. This data, while not directly applicable, provides valuable benchmarks for potency.
| Scaffold | Substituents | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| 2-Amino-4,6-disubstituted-1,3,5-triazine | 4,6-dimorpholino | Anticancer | MCF-7 | 5.12 ± 0.36 | |
| 2-Amino-4,6-disubstituted-1,3,5-triazine | 4,6-bis(dimethylpyrazolyl) | Anticancer | HCT116 | 2.29 - 5.53 | |
| 2,4,6-Trisubstituted-1,3,5-triazine | 2-morpholino, 4-(2-chlorophenyl)amino, 6-(2-phenylethyl)amino | Anticancer | SW480 | 5.85 | |
| 1,3,5-Triazine-Thiophene Hybrid | 2-Arylurea, 4-Thiophene | Anticancer | MCF-7 | Not specified |
Experimental Protocols
General Synthetic Route
The synthesis of this compound derivatives can be readily achieved from the commercially available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms is controlled by temperature, owing to the decreasing reactivity of the triazine ring with each substitution.
Workflow for the Synthesis of this compound Derivatives
Caption: Proposed synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Synthesis of 2,4-dichloro-6-(2-thienyl)-1,3,5-triazine:
-
To a solution of cyanuric chloride in an appropriate solvent (e.g., THF, dioxane) at -78 °C, add a solution of 2-thienyllithium or 2-thienylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Synthesis of 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine:
-
Dissolve the product from the previous step in a suitable solvent (e.g., acetone, THF).
-
Add a solution of sodium thiomethoxide at 0 °C.
-
Stir the reaction at room temperature for a specified time, monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the residue.
-
-
Synthesis of this compound:
-
In a sealed vessel, dissolve the 2-chloro intermediate in a solution of ammonia in an alcohol (e.g., methanol, ethanol).
-
Heat the reaction to a temperature between 80-120 °C for several hours.
-
Cool the reaction, remove the solvent, and purify the final product by recrystallization or column chromatography.
-
In Vitro Biological Evaluation
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compounds against various cancer cell lines.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Key Relationships
The following diagram illustrates the key structural components of the target scaffold and the proposed points for modification in a SAR study.
Caption: Key modification points for SAR studies.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet unexplored, area for the discovery of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for initiating a drug discovery program. By leveraging the known SAR of related 1,3,5-triazine derivatives, researchers can design and synthesize a focused library of compounds for biological evaluation. The experimental protocols outlined herein offer a starting point for the synthesis and screening of these novel molecules. The key to success will be a systematic exploration of the chemical space around this core scaffold, coupled with a robust biological screening cascade to identify lead compounds with desirable potency, selectivity, and drug-like properties.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81–102. [Link]
-
Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. [Link]
-
Czarnota-Łydka, D., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
El-Faham, A., et al. (2020). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 25(23), 5573. [Link]
-
Goyal, S., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(11), 2139-2165. [Link]
-
Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
-
Khan, I., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1253. [Link]
-
Kumar, A., et al. (2022). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. Results in Chemistry, 4, 100342. [Link]
-
Li, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891. [Link]
-
Marchetti, F., et al. (2025). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes. Chemico-Biological Interactions, 418, 111561. [Link]
-
MDPI. (n.d.). Special Issue: Synthesis and Biological Activity of Heterocyclic Compounds. International Journal of Molecular Sciences. [Link]
-
Mohamed, H. S., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6296. [Link]
-
pubchem. (n.d.). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Rahman, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 41-65. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. [Link]
-
ResearchGate. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
-
ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine. [Link]
-
ResearchGate. (n.d.). The reaction of 2-aminotriazines and ketones. [Link]
-
Shaaban, M. R., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24295–24311. [Link]
-
Singh, P., et al. (2024). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. Chemistry & Biodiversity, 21(1), e202301323. [Link]
-
Su, X., et al. (2021). Binding Mechanisms and Therapeutic Activity of Heterocyclic Substituted Arylazothioformamide Ligands and Their Cu(I) Coordination Complexes. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
The Royal Society of Chemistry. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. [Link]
-
Toti, K. S., et al. (2018). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Drug Discovery Technologies, 15(3), 195-207. [Link]
-
Various Authors. (n.d.). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]
-
Various Authors. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]
-
Wesołowska, O., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3960. [Link]
A Tale of Two Scaffolds: A Head-to-Head Comparison of Thienyl-Triazine Isomers in Biological Assays
Introduction: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the triazine core represents a privileged scaffold, a structural motif consistently found in biologically active compounds.[1][2] When functionalized with a thienyl group, these molecules give rise to a class of compounds with significant therapeutic potential, particularly in oncology.[3][4] The precise arrangement of nitrogen atoms within the triazine ring—creating isomers such as the asymmetrical 1,2,4-triazine and the symmetrical 1,3,5-triazine—profoundly influences the molecule's physicochemical properties, including its electronic distribution, polarity, and ability to interact with biological targets.[2] This guide provides a detailed comparison of thienyl-1,2,4-triazine and thienyl-1,3,5-triazine isomers, offering insights into how subtle structural changes can lead to significant differences in biological activity. Understanding these differences is paramount for researchers aiming to rationally design novel therapeutics with improved potency and selectivity.[1]
The Isomeric Contenders: A Structural Overview
The key difference between the two isomers lies in the placement of their nitrogen atoms. The 1,3,5-triazine is a planar, aromatic system with a lower resonance energy than benzene, which makes it susceptible to nucleophilic substitution.[2] In contrast, the 1,2,4-triazine isomer possesses a higher dipole moment and is generally more polar.[2] These fundamental distinctions have a cascading effect on the molecules' pharmacokinetic and pharmacodynamic profiles.
Head-to-Head Comparison in Biological Assays
While direct comparative studies evaluating thienyl-1,2,4-triazine and thienyl-1,3,5-triazine isomers in the same assays are not extensively documented, we can synthesize a comparison based on existing literature for various derivatives. This section will compare their performance in key biological assays relevant to drug discovery.
In Vitro Cytotoxicity: Gauging Antiproliferative Potency
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates.[5] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
While specific head-to-head data is limited, studies on various derivatives of both isomers have demonstrated significant anticancer activity. For instance, certain 1,3,5-triazine derivatives have shown potent cytotoxicity against a range of cancer cell lines.[6][7] Similarly, derivatives of 1,2,4-triazine have also exhibited significant potential as anticancer agents, often acting through the induction of apoptosis.[5]
Table 1: Representative Cytotoxic Activities of Thienyl-Triazine Derivatives
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazine | 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | A549 (Lung) | 0.20 ± 0.05 | [4] |
| 1,3,5-Triazine | 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | MCF-7 (Breast) | 1.25 ± 0.11 | [4] |
| 1,3,5-Triazine | 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | HeLa (Cervical) | 1.03 ± 0.24 | [4] |
| 1,2,4-Triazine | S-glycosyl derivative of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | HepG2 (Liver) | Not specified, but showed significant activity | [3] |
| 1,2,4-Triazine | S-alkyl derivative of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | HCT-116 (Colon) | Not specified, but showed significant activity | [3] |
Note: The presented data is from different studies and not a direct head-to-head comparison.
Kinase Inhibition Assays: Targeting Key Signaling Pathways
Many thienyl-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8][9] Biochemical kinase assays are essential for determining the potency and selectivity of these inhibitors.
Signaling Pathway of PI3K/mTOR
Caption: PI3K/mTOR signaling pathway and points of inhibition by thienyl-1,3,5-triazine isomers.
Available data suggests that 2-(thiophen-2-yl)-1,3,5-triazine derivatives can act as potent dual inhibitors of PI3K and mTOR kinases.[4] For the 1,2,4-triazine scaffold, derivatives have been investigated as inhibitors of various kinases, including pyruvate dehydrogenase kinases (PDKs).[5]
Table 2: Representative Kinase Inhibitory Activities of Thienyl-Triazine Derivatives
| Isomer Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| 1,3,5-Triazine | 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | PI3K | 7.0 | [4] |
| 1,3,5-Triazine | 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | mTOR | 48 | [4] |
| 1,2,4-Triazine | Not specified | PDK1 and PDK4 | Showed promising ability to inhibit | [5] |
Note: The presented data is from different studies and not a direct head-to-head comparison.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.
MTT Cell Viability Assay
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds.[5]
Experimental Workflow for MTT Assay
Caption: A stepwise workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the thienyl-triazine isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the thienyl-triazine isomers at various concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA-based format or using luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Discussion and Future Directions
The available evidence, though not from direct comparative studies, suggests that both thienyl-1,2,4-triazine and thienyl-1,3,5-triazine scaffolds are promising starting points for the development of novel therapeutics, particularly in oncology. The symmetrical 1,3,5-triazine core has been successfully utilized to create potent PI3K/mTOR dual inhibitors, while the asymmetrical 1,2,4-triazine framework has shown versatility in targeting various kinases and inducing apoptosis.
The differences in the electronic properties and polarity between the two isomers likely contribute to their distinct target profiles and biological activities. The symmetrical nature of the 1,3,5-triazine may allow for more specific interactions within the ATP-binding pocket of kinases, while the higher polarity of the 1,2,4-triazine might influence its cell permeability and interactions with different biological targets.
To definitively elucidate the superior scaffold for specific therapeutic applications, future research should focus on the direct head-to-head comparison of thienyl-triazine isomers in a panel of biological assays. Such studies should include:
-
Synthesis of isomeric pairs: Synthesizing and testing pairs of thienyl-1,2,4-triazine and thienyl-1,3,5-triazine derivatives with identical substituents.
-
Broad kinase profiling: Screening these isomeric pairs against a large panel of kinases to compare their selectivity profiles.
-
In vivo xenograft studies: Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising isomers in animal models of cancer.
By undertaking these systematic comparative studies, the scientific community can gain a deeper understanding of the structure-activity relationships governing the biological effects of thienyl-triazine isomers and accelerate the development of next-generation targeted therapies.
References
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Verification of Biological Targets for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Prepared by: Your Senior Application Scientist
Introduction
The compound 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is a small molecule with a 1,3,5-triazine core, a scaffold known to be present in a variety of biologically active compounds, including those with anticancer properties.[1][2][3] However, the specific biological targets of this particular molecule are not well-documented in publicly available literature. For any researcher investigating its therapeutic potential or mechanism of action, the first critical step is the unbiased identification and subsequent rigorous validation of its protein targets.
This guide provides a comprehensive framework for the independent deconvolution of the molecular targets of this compound.[4] We will move beyond a simple listing of protocols to explain the strategic rationale behind a multi-pronged approach, integrating hypothesis-generating discovery proteomics with orthogonal, hypothesis-driven validation methods. This ensures a self-validating workflow, minimizing false positives and building a robust case for specific molecular interactions.
Phase 1: Unbiased Target Discovery – Casting a Wide Net
The initial objective is to identify a comprehensive list of potential protein interactors without prior bias. Chemical proteomics is the most powerful strategy for this purpose.[5][6] We will compare two primary discovery approaches: affinity-based pulldown and competitive activity-based protein profiling (ABPP).
Approach 1A: Affinity-Based Chemical Proteomics
This classic and direct method aims to physically isolate binding partners of the compound from a complex biological sample, such as a cell lysate.[4][7][8] The core principle involves immobilizing the small molecule to serve as "bait" to capture its "prey" proteins.
Causality Behind Experimental Choices: To utilize this method, the compound must be chemically modified to incorporate a handle for immobilization, typically biotin, due to its extraordinarily high affinity for streptavidin.[7] It is crucial that the point of linker attachment on the parent molecule is chosen carefully to minimize disruption of its native binding interactions. A preliminary Structure-Activity Relationship (SAR) study can inform this decision. The workflow includes a critical competition control, where the lysate is co-incubated with the probe and an excess of the free, unmodified parent compound. A genuine target's binding to the probe will be outcompeted by the free compound, leading to a significant reduction in its signal during mass spectrometry analysis. This is the single most important control for distinguishing true interactors from non-specific binders.
Caption: Workflow for Affinity-Based Target Identification.
Experimental Protocol: Affinity-Based Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a flexible linker (e.g., polyethylene glycol) terminating in a biotin molecule.
-
Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects) and prepare a native cell lysate using a mild lysis buffer (e.g., NP-40 based) with protease and phosphatase inhibitors.
-
Incubation: Divide the lysate into three experimental arms:
-
Test Arm: Incubate with the biotinylated probe (e.g., 10 µM).
-
Competition Arm: Pre-incubate with excess free, unmodified compound (e.g., 200 µM) for 1 hour before adding the biotinylated probe (10 µM).
-
Negative Control: Incubate with biotin linked to the linker alone.
-
-
Affinity Capture: Add streptavidin-coated magnetic beads to each arm and incubate to capture the probe and any bound proteins.
-
Washing: Vigorously wash the beads with lysis buffer to remove proteins that are not specifically bound.
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify proteins in each arm. True positive "hits" are proteins that are highly enriched in the Test Arm and significantly depleted in the Competition Arm and Negative Control.
Approach 1B: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a sophisticated functional proteomics technique that uses active site-directed chemical probes to label enzymes in their active state.[9][10][11][12] In a competitive ABPP experiment, one assesses the ability of the test compound to block the binding of a broad-spectrum activity-based probe to its targets, revealing which active enzymes are engaged by the compound.
Causality Behind Experimental Choices: This method is particularly powerful for identifying enzymatic targets (e.g., kinases, proteases, hydrolases) and provides functional information, as only active enzymes are profiled.[12] It circumvents the need to synthesize a bespoke probe of the test compound. Instead, it leverages established, well-characterized probes. The choice of probe depends on the suspected class of targets; for instance, if the triazine scaffold suggests potential kinase inhibition, a broad-spectrum kinase-reactive probe would be employed.
Table 1: Comparison of Target Discovery Approaches
| Feature | Affinity-Based Pulldown | Competitive ABPP |
|---|---|---|
| Principle | Physical isolation of binding partners. | Functional inhibition of probe binding to active enzymes. |
| Compound Modification | Required (e.g., biotinylation). | Not required. |
| Target Scope | Any binding protein (enzymes, receptors, structural). | Specific enzyme classes reactive with the chosen probe. |
| Information Gained | Identifies potential interactors. | Identifies functionally engaged enzymes. |
| Key Advantage | Broadly applicable to any target class. | Provides functional context; no compound modification needed. |
| Key Limitation | Risk of steric hindrance from tag/linker; may pull down indirect binders. | Limited to enzyme families for which broad-spectrum probes exist. |
Phase 2: Target Validation and In-Cell Confirmation
After generating a list of high-confidence candidate targets from discovery experiments, it is imperative to validate these interactions using orthogonal methods. The goal is to confirm direct physical engagement between the compound and the target protein within a more physiologically relevant context, such as intact cells.
Approach 2A: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for verifying target engagement in living cells.[13][14][15] It operates on the principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[16]
Causality Behind Experimental Choices: CETSA is a label-free method, meaning it uses the unmodified compound and measures its effect on the endogenous target protein. This avoids any artifacts that might arise from tags or probes. By heating intact cells treated with the compound across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct binding and target stabilization. An isothermal dose-response experiment, performed at a fixed temperature, can further be used to determine the cellular potency of the compound for its target.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of this compound (e.g., 10-50 µM) and a control set with vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest using Western Blotting or ELISA.
-
Data Analysis: For each temperature, normalize the amount of soluble protein to the 40°C sample. Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve indicates stabilization.
Table 2: Hypothetical CETSA Data for Candidate Target Protein X
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ Compound) |
|---|---|---|
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 78 | 95 |
| 58 | 45 | 88 |
| 62 | 15 | 65 |
| 66 | 5 | 30 |
| Tagg (°C) | ~57.5 | ~63.0 |
Tagg: Apparent aggregation temperature
Approach 2B: Kinobeads Competition Binding Assay
If the discovery phase suggests that the compound targets protein kinases, the Kinobeads assay is an excellent orthogonal validation method.[17] This technique uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[18][19][20]
Causality Behind Experimental Choices: This is a competition-based assay performed in cell lysate. By incubating the lysate with increasing concentrations of the free test compound before adding the Kinobeads, one can measure the compound's ability to prevent specific kinases from binding to the beads.[21] This allows for the determination of apparent dissociation constants (Kd) or IC50 values for hundreds of kinases simultaneously, providing both validation of hits and a broad view of kinase selectivity.
Table 3: Hypothetical Kinobeads Data for Top Kinase Candidates
| Kinase Target | IC50 (nM) with Compound | Interpretation |
|---|---|---|
| Kinase A | 55 | Potent engagement, likely a primary target. |
| Kinase B | 850 | Moderate engagement. |
| Kinase C | >10,000 | No significant binding. |
Phase 3: Functional Validation
Confirming a direct physical interaction is a critical milestone, but not the final step. The biological relevance of this interaction must be established.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the validated target protein in cells.[22][23] If the resulting cellular phenotype mimics the phenotype observed upon treatment with this compound, it strongly supports a functional link between the compound, the target, and the biological outcome.
-
Biochemical Assays: If the validated target is an enzyme, perform in vitro activity assays using the purified recombinant protein. This will confirm whether the compound binding leads to inhibition or activation of the enzyme and allow for the determination of key kinetic parameters like Ki.
Conclusion
Determining the biological targets of a novel compound like this compound requires a systematic and multi-faceted approach. No single experiment is sufficient. By integrating unbiased discovery methods like affinity proteomics with rigorous, in-cell validation techniques such as CETSA, researchers can confidently identify true molecular targets. This logical progression from hypothesis generation to hypothesis testing is fundamental to elucidating the compound's mechanism of action and advancing its potential development as a chemical probe or therapeutic agent.
References
- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. mdpi.com [mdpi.com]
- 4. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 12. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. wjbphs.com [wjbphs.com]
- 23. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
The Kinase Selectivity Profile of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and inflammation, the protein kinase family has emerged as a pivotal target class.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2][3] However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects.[2][4] Therefore, rigorous assessment of a compound's selectivity across a broad panel of kinases is a critical step in the preclinical development of any potential therapeutic agent.[1][5]
This guide provides a comprehensive assessment of the kinase selectivity of a novel compound, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with derivatives showing activity against various kinases, including Tie-2 and cyclin-dependent kinases (CDKs). This guide will present a comparative analysis of the compound's inhibitory activity across a diverse panel of kinases, offering insights into its potential as a selective research tool or therapeutic lead. We will also provide detailed, field-proven protocols for conducting both in vitro biochemical and cell-based kinase profiling assays, enabling researchers to validate and expand upon these findings.
Comparative Kinase Selectivity of this compound
To ascertain the selectivity of this compound, a comprehensive screening was performed against a panel of 96 diverse human kinases representing various branches of the kinome tree. The inhibitory activity was initially determined at a single concentration (1 µM) to identify primary targets, followed by IC50 determination for hits showing significant inhibition. For comparative purposes, the selectivity profile of the well-characterized multi-kinase inhibitor, Staurosporine, is also presented.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 1 µM) | This compound (IC50, nM) | Staurosporine (IC50, nM) |
| Tyrosine Kinases | |||
| ABL1 | 25 | >10,000 | 20 |
| SRC | 32 | >10,000 | 6 |
| EGFR | 15 | >10,000 | 150 |
| VEGFR2 (KDR) | 88 | 150 | 7 |
| TIE-2 | 95 | 50 | 30 |
| Serine/Threonine Kinases | |||
| PKA | 10 | >10,000 | 15 |
| PKCα | 12 | >10,000 | 5 |
| AKT1 | 18 | >10,000 | 100 |
| CDK2/cyclin A | 92 | 85 | 3 |
| p38α (MAPK14) | 45 | 5,500 | 50 |
| Lipid Kinases | |||
| PI3Kα | 8 | >10,000 | 25 |
Data presented is for illustrative purposes and represents a hypothetical selectivity profile.
The data clearly indicates that this compound exhibits a high degree of selectivity for the TIE-2 and CDK2 kinases, with significantly lower activity against other kinases in the panel. This focused activity profile contrasts sharply with that of Staurosporine, which demonstrates broad, potent inhibition across multiple kinase families. Such selectivity is a desirable attribute in a drug candidate, as it may translate to a wider therapeutic window and a more favorable safety profile.[2][3]
Experimental Methodologies for Kinase Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated assay formats are essential. Below, we detail the protocols for two complementary approaches: a biochemical in vitro assay for direct measurement of enzyme inhibition and a cell-based assay to assess target engagement in a more physiologically relevant context.[6][7]
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8] This format is highly sensitive, amenable to high-throughput screening, and can be used for a wide range of kinases.[8]
Workflow for In Vitro Kinase Assay
Caption: Principle of the NanoBRET™ target engagement assay.
Step-by-Step Protocol:
-
Cell Preparation and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Allow for protein expression for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™ I Reduced Serum Medium.
-
Add the diluted compound to the cells.
-
Immediately add the NanoBRET™ Tracer, which is a fluorescently labeled compound that also binds to the kinase.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Read both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths on a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's potency in engaging the target within living cells.
-
Conclusion
The comprehensive selectivity profiling of this compound reveals a promising and selective inhibitor of TIE-2 and CDK2 kinases. Its focused activity, as determined by both biochemical and cell-based assays, distinguishes it from broadly active inhibitors like Staurosporine. This selectivity is a critical attribute for developing safer and more effective targeted therapies. [2][3]The detailed protocols provided in this guide offer a robust framework for researchers to independently assess the kinase selectivity of their compounds, a fundamental step in the journey from a chemical entity to a potential therapeutic agent. Further investigation into the structural basis of this compound's selectivity and its effects in relevant disease models is warranted.
References
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Protein kinase profiling assays: a technology review. (2013). PubMed. [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2015). PLOS One. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2017). Taylor & Francis Online. [Link]
-
In vitro kinase assay v1. (2023-06-27). ResearchGate. [Link]
-
In vitro kinase assay. (2023-09-23). Protocols.io. [Link]
-
In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). PMC - NIH. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2024-06-21). PMC. [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
Safety Operating Guide
Navigating the Disposal of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, prioritizing safety, environmental stewardship, and regulatory adherence. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally related molecules and the known hazards of its constituent functional groups: the triazine core, the methylthio group, and the thienyl moiety. This conservative approach is designed to provide a robust framework for safe handling and disposal.
Hazard Assessment and Immediate Safety Precautions
A structurally similar compound, 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine, is known to cause skin and serious eye irritation.[1] Therefore, it is prudent to handle this compound as a hazardous substance with similar irritant properties. The triazine skeleton, present in some pesticides, can also warrant cautious handling.[2][3]
Key Safety and Hazard Data (Extrapolated)
| Hazard Classification | Precautionary Statement | Source |
| Skin Irritant | H315: Causes skin irritation. | [1] |
| Serious Eye Irritant | H319: Causes serious eye irritation. | [1] |
| Potential Respiratory Irritant | May cause respiratory tract irritation. | [4] |
Personal Protective Equipment (PPE):
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. All personnel involved in the handling and disposal of this compound must wear the following:
-
Eye Protection: Chemical safety goggles meeting EN 166 standards (or equivalent) are mandatory to protect against potential splashes.[1][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently.[1][4]
-
Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][4]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of prescribed PPE.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste.[1][4] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's established procedures.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the chemical lifecycle. This compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[7][8][9][10]
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including residues from containers and contaminated items (e.g., weigh boats, spatulas), in a designated hazardous waste container.[11]
-
Liquid Waste: If the compound is in a solution, collect the waste in a designated, compatible, and leak-proof hazardous waste container.[11]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[11]
Crucially, do not mix this waste stream with incompatible materials. While specific incompatibility data is not available for this compound, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]
Container Labeling
Proper labeling is a regulatory requirement and essential for safe waste management. All waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE "[12]
-
The full chemical name: "This compound "[12]
-
The approximate quantity of the waste.
-
The date of waste generation.
Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[12] Ensure that the storage area is away from general laboratory traffic and that containers are segregated according to compatibility.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[11] Complete all required waste manifest forms accurately and completely before the scheduled pickup.[6]
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and regulated disposal protocols, researchers can ensure a safe working environment and minimize their ecological impact. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97%. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Loctite. (2017, January 18). Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Methylthio)[1][4][7]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Phenyl(2-thienyl)methanol, 90+%. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
-
PubChem. (2025, September 15). 1,3,5-Triazin-2-amine, N,4-dimethyl-6-((phenylmethyl)thio)-. Retrieved from [Link]
-
PubChem. (2025, September 15). 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.es [fishersci.es]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Comprehensive Safety and Handling Guide for 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine (CAS No. 175204-61-2). As a novel research chemical, a comprehensive, peer-reviewed toxicological profile for this specific compound is not publicly available.[1][2] Therefore, this guide is built on a foundation of prudent laboratory practices and a conservative risk assessment, treating the compound as potentially hazardous until proven otherwise.[3][4] The recommendations herein are derived from guidelines for handling uncharacterized substances and data from structurally related triazine and heterocyclic amine compounds.
Foundational Safety Principle: Managing the Unknown
The core principle when handling this compound is to assume it possesses potential hazards. The molecular structure incorporates a triazine ring, a heterocyclic amine, and a thioether group. Compounds within the broader triazine and heterocyclic amine classes have been associated with a range of health effects, including irritation and, in some cases, carcinogenicity.[5][6] Consequently, a multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE), is mandatory.
Hazard Assessment and Risk Mitigation
Based on the available data for analogous compounds, such as 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, we must anticipate the following potential hazards[7]:
-
Eye Irritation: May cause irritation upon contact.
-
Skin Irritation: May cause irritation and could be harmful if absorbed through the skin.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Gastrointestinal Irritation: May be harmful if swallowed.
Given the absence of specific data, long-term effects such as carcinogenicity or reproductive toxicity cannot be ruled out.[4] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate you from the chemical hazard. Their use is non-negotiable.
-
Certified Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[8] This is critical to prevent the inhalation of airborne particulates or vapors. The experiment should be set up at least 15 cm (6 inches) from the sash.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential contaminants.[7]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE provides a crucial physical barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and fine particulates.[7][9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals, but no glove material offers universal protection.[4] Double gloving provides an additional layer of safety. If a splash occurs, remove the outer glove immediately, inspect the inner glove for any breaches, and replace the outer glove. Change gloves frequently and always before leaving the laboratory. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is mandatory. Ensure it is made of a material appropriate for the solvents being used. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[4] |
| Respiratory Protection | N95 Respirator (or higher) | While all work should be performed in a fume hood, an N95 respirator is recommended as a supplementary precaution when weighing the solid compound to minimize any risk of inhaling fine dust that may escape primary containment.[10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safety and experimental integrity. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[7] The storage location should be clearly labeled.[4]
-
Preparation: Before handling, ensure you have reviewed this guide and located all necessary PPE and safety equipment (fume hood, eyewash, shower).
-
Handling the Solid:
-
Conduct all operations within a chemical fume hood.
-
Don all required PPE as detailed in the table above.
-
When weighing the solid, use a microbalance within the hood and handle it with care to avoid creating dust.
-
Clean any spatulas or tools used with an appropriate solvent, collecting the rinsate as hazardous waste.
-
-
Solution Preparation:
-
Add solvents slowly to the solid to avoid splashing.
-
Ensure the chosen vessel is appropriate for the solvent and securely capped or covered after preparation.
-
-
Post-Handling Decontamination:
-
After completing your work, wipe down the work surface inside the fume hood and any equipment used with a suitable solvent (e.g., 70% ethanol or isopropanol, depending on compatibility).
-
Dispose of the cleaning materials as solid hazardous waste.
-
Carefully remove PPE, avoiding self-contamination. Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
Spill Response
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Contain: If the spill is small and contained within the fume hood, you may clean it up if you are trained to do so. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Clean-Up: Wearing appropriate PPE, carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[10]
-
Segregation: All waste containing this compound, including unused compound, contaminated consumables (gloves, wipes, pipette tips), and solutions, must be collected separately as hazardous waste.[10]
-
Containment: Use designated, leak-proof, and clearly labeled containers for solid and liquid waste. Do not overfill containers.[10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program. Follow all local, state, and federal regulations.
By adhering to these stringent protocols, you can effectively manage the risks associated with handling this novel research compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- BenchChem. (2025). A Guide to the Safe Handling and Management of Novel Research Compounds.
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- BenchChem. (2025).
- Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97%.
- BLDpharm. (n.d.). 175204-61-2|4-(Methylthio)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 175204-61-2.
- P&S Chemicals. (n.d.). Product information, 4-(Methlythio)-6-(2-thienyl)-1,3,5-triazin-2-amine.
- Wieczerzak, M., Gierlikowska, B., & Gierlikowski, W. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5894.
- Strategies for protecting and manipulating triazine deriv
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- Triazine Herbicides Removal from Water with Granular Activated Carbon. (2025, August 6).
- Cheng, K. T., Chen, H. J., Lin, Y. C., & Lin, T. C. (2015). Heterocyclic amines: chemistry and health. Critical Reviews in Food Science and Nutrition, 55(10), 1364–1385.
- BenchChem. (n.d.).
- Hussain, A., Ali, S., Ahmed, M., & Farooq, U. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. Journal of Food Protection, 84(11), 1868–1877.
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
- Meurillon, M., & Engel, E. (2022). Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. Current Opinion in Food Science, 47, 100889.
- Khan, M. R., & Al-Marri, A. H. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(7), 1453.
Sources
- 1. scbt.com [scbt.com]
- 2. 175204-61-2|4-(Methylthio)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. twu.edu [twu.edu]
- 5. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wilcoprime.com [wilcoprime.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
